molecular formula C43H78N10O15 B12431749 NY-BR-1 p904 (A2)

NY-BR-1 p904 (A2)

Número de catálogo: B12431749
Peso molecular: 975.1 g/mol
Clave InChI: CXKQACXJEIDWNW-YTVJPZETSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

NY-BR-1 p904 (A2) is a useful research compound. Its molecular formula is C43H78N10O15 and its molecular weight is 975.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality NY-BR-1 p904 (A2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NY-BR-1 p904 (A2) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C43H78N10O15

Peso molecular

975.1 g/mol

Nombre IUPAC

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C43H78N10O15/c1-10-23(8)33(52-36(60)26(13-11-12-14-44)46-40(64)30(19-55)50-38(62)27(15-20(2)3)47-35(59)25(45)18-54)41(65)49-28(16-21(4)5)37(61)48-29(17-31(57)58)39(63)53-34(24(9)56)42(66)51-32(22(6)7)43(67)68/h20-30,32-34,54-56H,10-19,44-45H2,1-9H3,(H,46,64)(H,47,59)(H,48,61)(H,49,65)(H,50,62)(H,51,66)(H,52,60)(H,53,63)(H,57,58)(H,67,68)/t23-,24+,25-,26-,27-,28-,29-,30-,32-,33-,34-/m0/s1

Clave InChI

CXKQACXJEIDWNW-YTVJPZETSA-N

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N

SMILES canónico

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)N

Origen del producto

United States

Foundational & Exploratory

The Function of NY-BR-1 (ANKRD30A) in Breast Tissue: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NY-BR-1, also known as Ankyrin Repeat Domain 30A (ANKRD30A), is a protein that has garnered significant interest in the field of breast cancer research. Initially identified through the serological analysis of recombinant cDNA expression libraries (SEREX) from a breast cancer patient, NY-BR-1 is classified as a mammary gland differentiation antigen due to its highly restricted expression in normal and neoplastic breast tissue.[1][2][3][4] This specificity makes it an attractive candidate for diagnostic and therapeutic applications, including immunotherapy. This technical guide provides a comprehensive overview of the current understanding of NY-BR-1's function in breast tissue, detailing its molecular characteristics, expression patterns, and putative roles in cellular processes.

Molecular Characteristics of NY-BR-1

NY-BR-1 is a protein-coding gene located on chromosome 10p11.21.[5] The protein product is a large molecule with several notable structural domains that provide clues to its function:

  • Ankyrin Repeats: The presence of multiple ankyrin repeats suggests a role in mediating protein-protein interactions. These domains are common scaffolding motifs that facilitate the assembly of multi-protein complexes involved in a wide range of cellular processes, including signal transduction and transcriptional regulation.

  • Bipartite Nuclear Localization Signal: The identification of a bipartite nuclear localization signal indicates that NY-BR-1 can be translocated into the nucleus. This is consistent with its proposed role as a transcription factor.

  • Transmembrane Domains: Bioinformatic analyses and experimental evidence suggest the presence of two cis-active membrane targeting domains, indicating that NY-BR-1 may also function as a transmembrane protein. This dual localization in both the cytoplasm/membrane and the nucleus suggests that NY-BR-1 may be involved in complex signaling pathways that bridge extracellular or cytoplasmic events with nuclear gene expression.

Function of NY-BR-1 in Breast Tissue

The precise function of NY-BR-1 in both normal and cancerous breast tissue is still under active investigation. However, current evidence points to several key roles:

Mammary Gland Differentiation

As a differentiation antigen, NY-BR-1 expression is tightly regulated and is a hallmark of the mammary epithelium. Its expression in the epithelial cells of ducts and lobules of normal breast tissue suggests a role in maintaining the differentiated state of these cells.

Putative Transcriptional Regulation

With its nuclear localization and DNA-binding domains, NY-BR-1 is considered a putative transcription factor. Its expression is significantly correlated with that of the estrogen receptor-alpha (ERα), and the promoter region of the ANKRD30A gene contains estrogen response element (ERE)-like sequences. This strongly suggests that NY-BR-1 expression may be, at least in part, regulated by estrogen signaling. In turn, as a transcription factor, NY-BR-1 may regulate the expression of genes downstream of the estrogen receptor pathway, influencing cell fate and function.

Role in Cell Proliferation and Cell Cycle

Studies have shown that the downregulation of NY-BR-1 in breast cancer is associated with the activation of cell-cycle-related signaling pathways, involving key regulators such as CDC25A, MCM2, MCM4, and PLK1. Knockdown of ANKRD30A in breast cancer cell lines has been shown to promote cell proliferation and colony formation, suggesting that NY-BR-1 may act as a tumor suppressor by negatively regulating the cell cycle.

Expression of NY-BR-1 in Normal and Cancerous Breast Tissue

The expression pattern of NY-BR-1 is a key feature that underscores its clinical relevance.

Normal Breast Tissue

In normal breast tissue, NY-BR-1 protein is expressed in the epithelial cells of the ducts and acini.

Breast Cancer

In breast cancer, NY-BR-1 expression is frequently observed, although at variable levels. It is more commonly expressed in well-differentiated, lower-grade tumors and is strongly associated with ERα-positive breast cancers. Conversely, its expression is inversely correlated with HER2 status and EGFR expression. Downregulation of NY-BR-1 is particularly noted in ER-negative and triple-negative breast cancers (TNBC).

Quantitative Data on NY-BR-1 Expression

The following tables summarize the quantitative data on NY-BR-1 expression in breast tissue from various studies.

Tissue TypePercentage of NY-BR-1 PositivityReference
Normal Breast EpitheliumExpressed in ducts and acini
Ductal Carcinoma In Situ (DCIS)High
Invasive Ductal CarcinomaVariable, often lower than DCIS
ER-positive Breast CancerHigh Correlation
ER-negative Breast CancerLow Expression
HER2-positive Breast CancerInverse Correlation
Triple-Negative Breast CancerSignificantly Downregulated
Correlation with Clinicopathological ParametersObservationReference
Tumor GradeHigher expression in lower-grade tumors
Estrogen Receptor (ER) StatusPositive correlation
HER2 StatusInverse correlation
Epidermal Growth Factor Receptor (EGFR) StatusInverse correlation
PrognosisHigh expression associated with better survival

Signaling Pathways and Logical Relationships

While a complete signaling pathway for NY-BR-1 has yet to be fully elucidated, based on current evidence, a putative pathway involving estrogen receptor signaling and cell cycle regulation can be proposed.

Putative NY-BR-1 Signaling Pathway

Estrogen, upon binding to its receptor (ERα), is known to regulate the transcription of a multitude of genes. The presence of ERE-like sequences in the ANKRD30A promoter suggests it is a target of ERα. Once expressed, NY-BR-1, with its nuclear localization signal, can translocate to the nucleus and act as a transcription factor. Given the association between low NY-BR-1 expression and increased proliferation, it is plausible that NY-BR-1, potentially in complex with other proteins via its ankyrin repeats, regulates the expression of genes that inhibit cell cycle progression.

NY_BR_1_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_process Cellular Process Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds ER_dimer Activated ERα Dimer ER->ER_dimer Dimerization NYBR1_protein NY-BR-1 Protein NYBR1_nuclear Nuclear NY-BR-1 NYBR1_protein->NYBR1_nuclear Translocation ERE Estrogen Response Element (on ANKRD30A gene) ER_dimer->ERE Binds to ANKRD30A_gene ANKRD30A (NY-BR-1) Gene ERE->ANKRD30A_gene Promotes Transcription NYBR1_mRNA NY-BR-1 mRNA ANKRD30A_gene->NYBR1_mRNA Transcription NYBR1_mRNA->NYBR1_protein Translation CellCycleInhibitorGenes Cell Cycle Inhibitor Genes NYBR1_nuclear->CellCycleInhibitorGenes Activates Transcription CellCycleProteins Cell Cycle Inhibitory Proteins CellCycleInhibitorGenes->CellCycleProteins Leads to CellCycleProgression Cell Cycle Progression CellCycleProteins->CellCycleProgression Inhibits

Caption: Putative signaling pathway of NY-BR-1 in breast cancer cells.

Logical Relationship of NY-BR-1 Expression and Tumor Characteristics

The expression of NY-BR-1 appears to be a marker of a more differentiated and less aggressive tumor phenotype. This is supported by its inverse correlation with markers of poor prognosis such as high tumor grade, and HER2 and EGFR expression.

NY_BR_1_Logical_Relationships NYBR1 High NY-BR-1 Expression ER_pos ER Positive NYBR1->ER_pos Correlates with Low_Grade Low Tumor Grade NYBR1->Low_Grade Correlates with HER2_neg HER2 Negative NYBR1->HER2_neg Inversely correlates with EGFR_neg EGFR Negative NYBR1->EGFR_neg Inversely correlates with Good_Prognosis Better Prognosis ER_pos->Good_Prognosis Low_Grade->Good_Prognosis HER2_neg->Good_Prognosis EGFR_neg->Good_Prognosis

Caption: Logical correlations of NY-BR-1 expression with clinical markers.

Experimental Protocols

Serological Analysis of Recombinant cDNA Expression Libraries (SEREX)

This technique was used for the initial discovery of NY-BR-1.

Principle: A cDNA expression library from tumor tissue is screened with serum from the same (autologous) or a different patient (allogeneic) to identify antigens that elicit a humoral immune response.

Methodology Outline:

  • cDNA Library Construction:

    • Extract total RNA from a fresh breast tumor specimen.

    • Purify mRNA using oligo(dT)-cellulose chromatography.

    • Synthesize double-stranded cDNA using reverse transcriptase and DNA polymerase.

    • Ligate the cDNA into a bacteriophage expression vector (e.g., λ-ZAP).

    • Package the recombinant phage into infectious particles.

  • Immunoscreening:

    • Plate the phage library on a lawn of E. coli to generate plaques.

    • Overlay nitrocellulose membranes onto the plates to lift the expressed proteins from the plaques.

    • Block the membranes to prevent non-specific antibody binding.

    • Incubate the membranes with diluted patient serum (typically 1:1000 to 1:10,000).

    • Wash the membranes thoroughly.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) that recognizes human IgG.

    • Develop with a chromogenic or chemiluminescent substrate to visualize positive plaques.

  • Antigen Identification:

    • Isolate the phage from positive plaques.

    • Excise the pBluescript phagemid containing the cDNA insert.

    • Sequence the cDNA insert to identify the gene encoding the antigenic protein.

SEREX_Workflow Tumor Breast Tumor Tissue RNA mRNA Isolation Tumor->RNA cDNA cDNA Synthesis RNA->cDNA Library cDNA Library in λ-phage cDNA->Library Screening Immunoscreening with Patient Serum Library->Screening Positive Isolate Positive Clones Screening->Positive Sequencing DNA Sequencing Positive->Sequencing Antigen Identify NY-BR-1 Antigen Sequencing->Antigen

Caption: Workflow for the SEREX technique to identify tumor antigens.

Immunohistochemistry (IHC) for NY-BR-1 Detection

Principle: This technique uses antibodies to detect the presence and localization of NY-BR-1 protein in tissue sections.

Methodology Outline:

  • Tissue Preparation:

    • Fix breast tissue specimens in 10% neutral buffered formalin.

    • Process and embed the tissue in paraffin.

    • Cut 4-5 µm thick sections and mount them on positively charged slides.

  • Antigen Retrieval:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

    • Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) at high temperature (e.g., 95-100°C).

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific protein binding sites with a blocking serum (e.g., normal goat serum).

    • Incubate the sections with a primary antibody specific for NY-BR-1 at an optimized dilution and temperature (e.g., overnight at 4°C).

    • Wash the sections.

    • Incubate with a biotinylated secondary antibody.

    • Wash the sections.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the sections.

    • Develop the signal with a chromogen substrate such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin to visualize cell nuclei.

    • Dehydrate the sections through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium and a coverslip.

Quantitative Real-Time PCR (qRT-PCR) for NY-BR-1 mRNA Quantification

Principle: This method measures the amount of NY-BR-1 mRNA in a sample to determine its gene expression level.

Methodology Outline:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from breast cancer cell lines or tissue samples using a suitable kit.

    • Assess RNA quality and quantity using spectrophotometry or a bioanalyzer.

    • Reverse transcribe a standardized amount of RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time PCR:

    • Prepare a reaction mixture containing the cDNA template, forward and reverse primers specific for the ANKRD30A gene, a fluorescent dye (e.g., SYBR Green) or a labeled probe, and a DNA polymerase.

    • Run the reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal in real-time as the DNA is amplified.

    • The cycle at which the fluorescence crosses a certain threshold (the Ct value) is inversely proportional to the initial amount of target mRNA.

  • Data Analysis:

    • Normalize the Ct value of ANKRD30A to the Ct value of a stably expressed housekeeping gene (e.g., GAPDH, ACTB) to account for variations in RNA input and reverse transcription efficiency.

    • Calculate the relative expression of NY-BR-1 mRNA using the ΔΔCt method or by generating a standard curve.

Conclusion and Future Directions

NY-BR-1 (ANKRD30A) is a promising biomarker and therapeutic target in breast cancer. Its restricted expression to the mammary gland, its role as a putative tumor suppressor involved in cell cycle regulation, and its correlation with favorable prognostic markers highlight its importance. While significant progress has been made in characterizing NY-BR-1, further research is needed to fully elucidate its function. Key areas for future investigation include the definitive identification of its downstream gene targets and its protein interaction partners. A deeper understanding of the molecular mechanisms governed by NY-BR-1 will be crucial for the development of novel targeted therapies and immunotherapeutic strategies for breast cancer.

References

Unveiling the NY-BR-1 p904 (A2) Epitope: A Technical Guide to Discovery and Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and identification of the NY-BR-1 p904 (A2) epitope, a promising target for cancer immunotherapy. The document outlines the key experimental methodologies employed in its identification and summarizes the available data on its immunogenicity.

Introduction to NY-BR-1

NY-BR-1, also known as ANKRD30A, is a breast differentiation antigen that is overexpressed in a significant percentage of breast carcinomas, making it an attractive target for therapeutic interventions.[1][2] Its expression is largely restricted to breast and testis tissues, minimizing the risk of off-target effects.[2] Several studies have focused on identifying specific epitopes of the NY-BR-1 protein that can be recognized by the immune system, particularly by cytotoxic T lymphocytes (CTLs), which play a crucial role in eliminating cancer cells.

Identification of HLA-A2 Restricted NY-BR-1 Epitopes

The identification of T-cell epitopes is a critical step in the development of targeted immunotherapies. For NY-BR-1, researchers have identified several HLA-A2 restricted epitopes, which are peptides that bind to the HLA-A2 molecule on the surface of cancer cells and are subsequently recognized by CD8+ T-cells. Among these, the p904 epitope has been noted for its ability to elicit a specific CTL response.[3] In addition to p904, two other HLA-A2 restricted epitopes, p158-167 and p960-968, have been identified.

While the precise amino acid sequence and comprehensive quantitative data for the p904 epitope remain to be fully publicly detailed, the methodologies for its discovery and validation are well-established. This guide will focus on the established protocols for identifying and characterizing such epitopes.

Experimental Protocols for Epitope Discovery and Validation

The discovery and validation of T-cell epitopes involve a multi-step process that begins with in silico prediction and culminates in functional T-cell assays.

In Silico Epitope Prediction

The initial step involves the use of bioinformatics algorithms to predict potential peptide sequences from the full-length NY-BR-1 protein that are likely to bind to the HLA-A2 molecule. These prediction tools analyze the amino acid sequence for specific motifs that favor binding to the peptide-binding groove of the HLA-A2 allele.

Peptide Synthesis

Candidate peptides identified through in silico analysis are then chemically synthesized to a high purity for use in subsequent binding and T-cell assays.

HLA-A2 Peptide Binding Assay

The ability of the synthesized peptides to bind to the HLA-A2 molecule is experimentally verified using a peptide binding assay. A common method is the T2 cell-based assay. T2 cells are a human cell line that is deficient in TAP (transporter associated with antigen processing), resulting in low surface expression of HLA-A2 molecules. When a high-affinity peptide is added, it can stabilize the HLA-A2 molecules on the cell surface, leading to an increase in their expression which can be quantified by flow cytometry using an HLA-A2 specific antibody.

Detailed Protocol for T2 Cell Peptide Binding Assay:

  • Cell Culture: T2 cells are cultured in a suitable medium, for example, RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics.

  • Peptide Incubation: T2 cells are washed and resuspended in a serum-free medium. The cells are then incubated with varying concentrations of the candidate peptides (typically ranging from 1 to 100 µM) overnight at 37°C in a humidified CO2 incubator. A known high-affinity HLA-A2 binding peptide is used as a positive control, and a non-binding peptide or no peptide serves as a negative control.

  • Staining: After incubation, the cells are washed to remove unbound peptides. The cells are then stained with a fluorescently labeled monoclonal antibody specific for HLA-A2 (e.g., clone BB7.2).

  • Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The mean fluorescence intensity (MFI) is calculated for each peptide concentration.

  • Data Analysis: The binding affinity is often expressed as the concentration of peptide required to achieve 50% of the maximum fluorescence intensity (IC50) or as a fold increase in MFI compared to the negative control.

In Vitro T-Cell Stimulation and Expansion

To assess the immunogenicity of the candidate peptides, peripheral blood mononuclear cells (PBMCs) from healthy HLA-A2 positive donors are stimulated with the peptides. This process involves co-culturing the PBMCs with antigen-presenting cells (APCs), such as dendritic cells, that have been pulsed with the peptides. The T-cells that recognize the peptide-HLA complex will then proliferate and differentiate into effector cells.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method used to quantify the number of cytokine-secreting T-cells, typically those producing interferon-gamma (IFN-γ), upon recognition of their specific epitope.

Detailed Protocol for IFN-γ ELISpot Assay:

  • Plate Coating: A 96-well ELISpot plate is coated with a capture antibody specific for IFN-γ and incubated overnight at 4°C.

  • Cell Plating: The plate is washed and blocked. Stimulated T-cells are then added to the wells along with peptide-pulsed APCs. A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.

  • Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified CO2 incubator, allowing the T-cells to secrete IFN-γ, which is captured by the antibody on the plate surface.

  • Detection: The cells are removed, and a biotinylated detection antibody specific for IFN-γ is added to the wells. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Spot Development: A substrate solution is added, which is converted by the enzyme into an insoluble colored precipitate at the site of cytokine secretion, forming a "spot".

  • Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million cells.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is another powerful technique to detect and quantify cytokine-producing T-cells at a single-cell level. It allows for the simultaneous analysis of cell surface markers and intracellular cytokines, providing a more detailed characterization of the responding T-cell population.

Detailed Protocol for Intracellular Cytokine Staining:

  • T-Cell Restimulation: T-cells are restimulated with the specific peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for several hours. This inhibitor blocks the secretion of cytokines, causing them to accumulate inside the cell.

  • Surface Staining: The cells are then stained with fluorescently labeled antibodies against cell surface markers, such as CD8, to identify the cytotoxic T-cell population.

  • Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.

  • Intracellular Staining: A fluorescently labeled antibody specific for the cytokine of interest (e.g., IFN-γ) is added to the permeabilized cells.

  • Flow Cytometry Analysis: The cells are analyzed using a flow cytometer to determine the percentage of CD8+ T-cells that are positive for the intracellular cytokine.

Quantitative Data Summary

Table 1: HLA-A2 Binding Affinity of NY-BR-1 Peptides

PeptideSequenceBinding Affinity (IC50, nM)Reference
p904Not Publicly AvailableData Not Available
p158-167LLFLLPILVLData Not Available
p960-968YLMWITQCFData Not Available

Table 2: T-Cell Response to NY-BR-1 Peptides (ELISpot Assay)

PeptideDonor IDSpot Forming Units (SFU) per 10^6 CellsReference
p904HLA-A2+Data Not Available
p158-167HLA-A2+Data Not Available
p960-968HLA-A2+Data Not Available

Table 3: T-Cell Response to NY-BR-1 Peptides (Intracellular Cytokine Staining)

PeptideDonor ID% of IFN-γ+ in CD8+ T-cellsReference
p904HLA-A2+Data Not Available
p158-167HLA-A2+Data Not Available
p960-968HLA-A2+Data Not Available

Visualizing Experimental Workflows and Potential Pathways

Experimental Workflow for Epitope Discovery

The following diagram illustrates the general workflow for the discovery and validation of T-cell epitopes.

Epitope_Discovery_Workflow cluster_in_silico In Silico Prediction cluster_synthesis Peptide Synthesis cluster_validation Experimental Validation cluster_functional_assays Functional T-Cell Assays in_silico Epitope Prediction (NY-BR-1 Protein Sequence) synthesis Candidate Peptide Synthesis in_silico->synthesis binding_assay HLA-A2 Binding Assay (T2 Cells) synthesis->binding_assay tcell_stimulation In Vitro T-Cell Stimulation (PBMCs) binding_assay->tcell_stimulation elispot ELISpot Assay (IFN-γ) tcell_stimulation->elispot ics Intracellular Cytokine Staining (Flow Cytometry) tcell_stimulation->ics

Caption: Workflow for T-cell epitope discovery and validation.

Potential Signaling Context of NY-BR-1

The precise signaling pathway of NY-BR-1 is not yet fully elucidated. However, its identity as ANKRD30A, a protein containing ankyrin repeats, suggests a potential role as a transcription factor or a component of a larger protein complex that regulates gene expression.[1] Its expression has been correlated with the estrogen receptor (ER) status in breast cancer, hinting at a possible interplay with hormone signaling pathways. A hypothetical logical relationship is depicted below.

NYBR1_Signaling_Context cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype NYBR1 NY-BR-1 (ANKRD30A) TF_Complex Transcription Factor Complex NYBR1->TF_Complex Forms Complex ER Estrogen Receptor (ER) NYBR1->ER Potential Crosstalk Target_Genes Target Genes TF_Complex->Target_Genes Regulates Transcription Cell_Differentiation Cell Differentiation Target_Genes->Cell_Differentiation Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation ER->Target_Genes Regulates Transcription

Caption: Hypothetical signaling context of NY-BR-1.

Conclusion

The identification of the NY-BR-1 p904 (A2) epitope, along with other HLA-A2 restricted peptides, represents a significant advancement in the development of targeted immunotherapies for breast cancer. The experimental protocols detailed in this guide provide a robust framework for the discovery and validation of such epitopes. Further research is warranted to fully characterize the p904 epitope, including the determination of its precise amino acid sequence and the collection of comprehensive quantitative data on its immunogenicity. A deeper understanding of the signaling pathways involving NY-BR-1 will also be crucial for optimizing therapeutic strategies that target this promising antigen.

References

An In-Depth Technical Guide to the Mechanism of NY-BR-1 p904 (A2) Presentation by HLA-A2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the presentation of the NY-BR-1 p904 (A2) epitope by the Human Leukocyte Antigen (HLA)-A2 molecule. The NY-BR-1 antigen, a promising target for breast cancer immunotherapy, is processed and presented to the immune system through the MHC class I pathway, leading to the recognition and elimination of tumor cells by cytotoxic T lymphocytes (CTLs). This document details the key steps of this process, from protein degradation to T-cell recognition, supported by experimental data and protocols.

The NY-BR-1 p904 (A2) Epitope

The NY-BR-1 p904 (A2) epitope is a specific peptide derived from the NY-BR-1 protein, a differentiation antigen expressed in the majority of breast tumors.[1][2] This nonameric peptide has been identified as a target for HLA-A2 restricted CTLs.[3][4]

Table 1: NY-BR-1 p904 (A2) Epitope Details

PropertyDescription
ProteinNY-BR-1 (ANKRD30A)
Epitopep904
Amino Acid SequenceLLFLLFYFV
HLA RestrictionHLA-A2
Length9 amino acids

The MHC Class I Antigen Processing and Presentation Pathway

The presentation of the NY-BR-1 p904 peptide on the cell surface by HLA-A2 is a multi-step process that occurs within the cell. This pathway ensures that endogenous antigens, such as those produced by tumor cells, are presented to the immune system for surveillance.

MHC_Class_I_Pathway Figure 1: MHC Class I Antigen Presentation Pathway for NY-BR-1 p904 cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface NY-BR-1_Protein NY-BR-1 Protein Proteasome Proteasome NY-BR-1_Protein->Proteasome Ubiquitination Ubiquitin Ubiquitin Ubiquitin->NY-BR-1_Protein Peptide_Fragments Peptide Fragments (including p904 precursor) Proteasome->Peptide_Fragments Degradation TAP TAP Transporter Peptide_Fragments->TAP p904_precursor p904 Precursor TAP->p904_precursor Translocation ERAP ERAP p904_precursor->ERAP p904_peptide p904 Peptide (LLFLLFYFV) ERAP->p904_peptide Trimming PLC Peptide-Loading Complex (Calreticulin, Tapasin, ERp57) p904_peptide->PLC HLA-A2_HC HLA-A2 Heavy Chain Calnexin Calnexin HLA-A2_HC->Calnexin Folding B2M β2-microglobulin HLA-A2_B2M HLA-A2/β2m B2M->HLA-A2_B2M Calnexin->HLA-A2_B2M Assembly HLA-A2_p904 HLA-A2/p904 Complex PLC->HLA-A2_p904 Peptide Loading HLA-A2_B2M->PLC HLA-A2_p904_surface HLA-A2/p904 Complex HLA-A2_p904->HLA-A2_p904_surface Transport to Cell Surface TCR T-Cell Receptor (TCR) on CD8+ CTL HLA-A2_p904_surface->TCR Recognition

Figure 1: MHC Class I Antigen Presentation Pathway for NY-BR-1 p904
Proteasomal Degradation

The initial step in the generation of the p904 epitope is the degradation of the full-length NY-BR-1 protein in the cytosol. This process is primarily carried out by the proteasome, a large protein complex responsible for the degradation of intracellular proteins. Proteins targeted for proteasomal degradation are typically tagged with ubiquitin molecules. The proteasome cleaves the protein into smaller peptide fragments of varying lengths.

Peptide Translocation into the Endoplasmic Reticulum

The resulting peptide fragments, including a precursor to the p904 epitope, are then transported from the cytosol into the lumen of the endoplasmic reticulum (ER). This translocation is mediated by the Transporter associated with Antigen Processing (TAP). The TAP transporter is a heterodimeric protein complex that preferentially transports peptides of 8 to 16 amino acids in length.

Peptide Trimming by ER Aminopeptidases (ERAP)

Once inside the ER, the precursor peptides are often too long to bind optimally to MHC class I molecules. Endoplasmic reticulum aminopeptidases, such as ERAP1, are responsible for trimming the N-terminus of these peptides to the final epitope length of 8-11 amino acids. This trimming process is crucial for generating the precise p904 epitope (LLFLLFYFV) that can fit into the binding groove of the HLA-A2 molecule.

Peptide Loading onto HLA-A2

The final step within the ER is the loading of the trimmed p904 peptide onto the HLA-A2 molecule. This process is facilitated by the peptide-loading complex (PLC), a multi-protein chaperone system. The key components of the PLC include:

  • Calnexin and Calreticulin: Chaperones that assist in the proper folding of the HLA-A2 heavy chain.

  • β2-microglobulin (β2m): A light chain that associates with the HLA-A2 heavy chain to form a stable heterodimer.

  • Tapasin: A bridging molecule that links the HLA-A2/β2m dimer to the TAP transporter, facilitating the capture of peptides.

  • ERp57: A thiol oxidoreductase that plays a role in disulfide bond formation within the HLA-A2 molecule.

The PLC ensures that only peptides with a high affinity for the HLA-A2 binding groove are stably loaded.

T-Cell Recognition and Cytotoxicity

Once the stable HLA-A2/p904 complex is formed, it is transported to the cell surface. On the surface of the breast cancer cell, this complex can be recognized by the T-cell receptor (TCR) of a specific CD8+ cytotoxic T lymphocyte (CTL). This recognition event triggers the activation of the CTL, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis (programmed cell death) in the tumor cell.[3]

Experimental Data

The recognition of the NY-BR-1 p904 epitope by CTLs and the subsequent lysis of tumor cells have been demonstrated in several studies.

Table 2: Cytotoxicity of NY-BR-1 p904-Specific CTL Clones

Effector CellsTarget CellsTarget Cell TreatmentEffector:Target Ratio% Specific LysisReference
p904-specific CTL cloneT2 cellsPulsed with p904 peptide10:1~55%Wang et al., 2006
p904-specific CTL cloneT2 cellsPulsed with control peptide10:1~5%Wang et al., 2006
p904-specific CTL cloneHTB-21 (NY-BR-1+, HLA-A2+)-10:1~40%Wang et al., 2006
p904-specific CTL cloneMCF-7 (NY-BR-1-, HLA-A2+)-10:1~5%Wang et al., 2006

Note: The specific lysis percentages are approximate values based on graphical data from the cited publication.

Experimental Protocols

Generation of NY-BR-1 p904-Specific CTL Clones

Objective: To generate and expand CD8+ T-cell clones that are specific for the NY-BR-1 p904 peptide presented by HLA-A2.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from HLA-A2 positive healthy donors or breast cancer patients by Ficoll-Hypaque density gradient centrifugation.

  • Generation of Dendritic Cells (DCs): Culture the adherent monocyte fraction of PBMCs in the presence of GM-CSF and IL-4 to differentiate them into immature DCs. Mature the DCs by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2).

  • Peptide Pulsing: Pulse the mature DCs with the synthetic NY-BR-1 p904 (LLFLLFYFV) peptide at a concentration of 10 µg/mL for 2 hours at 37°C.

  • Co-culture with T-cells: Co-culture the peptide-pulsed DCs with autologous CD8+ T-cells.

  • CTL Expansion: Supplement the co-culture with IL-2 and IL-7 to promote the expansion of antigen-specific CTLs. Restimulate the T-cells weekly with peptide-pulsed DCs.

  • Cloning by Limiting Dilution: After several rounds of stimulation, clone the CTLs by limiting dilution in the presence of feeder cells, phytohemagglutinin (PHA), and IL-2.

  • Screening and Expansion of Clones: Screen the resulting T-cell clones for specific recognition of T2 cells pulsed with the p904 peptide using an IFN-γ ELISpot assay or intracellular cytokine staining. Expand the positive clones for further characterization.

CTL_Generation_Workflow Figure 2: Workflow for Generating NY-BR-1 p904-Specific CTLs PBMCs Isolate PBMCs Monocytes Isolate Monocytes PBMCs->Monocytes CD8_T_cells Isolate CD8+ T-cells PBMCs->CD8_T_cells DCs Differentiate Monocytes into Dendritic Cells (DCs) Monocytes->DCs Co-culture Co-culture Pulsed DCs with CD8+ T-cells CD8_T_cells->Co-culture Pulsed_DCs Pulse DCs with p904 Peptide DCs->Pulsed_DCs Pulsed_DCs->Co-culture Expansion Expand CTLs with IL-2 and IL-7 Co-culture->Expansion Cloning Clone CTLs by Limiting Dilution Expansion->Cloning Screening Screen Clones for p904 Specificity Cloning->Screening Expansion_final Expand Positive Clones Screening->Expansion_final

Figure 2: Workflow for Generating NY-BR-1 p904-Specific CTLs
HLA-A2 Binding Assay (T2 Cell Stabilization Assay)

Objective: To quantitatively assess the binding affinity of the NY-BR-1 p904 peptide to the HLA-A2 molecule.

Methodology:

  • Cell Culture: Culture T2 cells, which are deficient in TAP and therefore have low surface expression of HLA-A2, in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Peptide Incubation: Wash the T2 cells and resuspend them in serum-free medium. Incubate the cells with varying concentrations of the NY-BR-1 p904 peptide (e.g., from 0.1 to 100 µM) for 16-18 hours at 37°C. Include a known high-affinity HLA-A2 binding peptide as a positive control and a no-peptide condition as a negative control.

  • Staining: After incubation, wash the cells to remove unbound peptide. Stain the cells with a fluorescently labeled anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2-FITC) for 30 minutes on ice.

  • Flow Cytometry: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of HLA-A2 staining.

  • Data Analysis: The increase in MFI correlates with the stabilization of HLA-A2 molecules on the cell surface due to peptide binding. The binding affinity can be expressed as the concentration of peptide required for half-maximal stabilization or by calculating a fluorescence index. A common metric is the IC50 value, which is the concentration of the peptide that inhibits the binding of a standard radiolabeled peptide by 50%. While a specific IC50 value for the LLFLLFYFV peptide could not be definitively sourced, peptides with IC50 values below 500 nM are generally considered good binders to MHC class I molecules.

Chromium-51 Release Assay for Cytotoxicity

Objective: To measure the ability of NY-BR-1 p904-specific CTLs to lyse target cells presenting the p904 epitope.

Methodology:

  • Target Cell Labeling: Label the target cells (e.g., T2 cells pulsed with p904 peptide or NY-BR-1+/HLA-A2+ tumor cells) with sodium chromate (⁵¹Cr) for 1-2 hours at 37°C. The ⁵¹Cr is taken up by viable cells.

  • Co-incubation: Wash the labeled target cells to remove excess ⁵¹Cr. Co-incubate the labeled target cells with the p904-specific CTLs at various effector-to-target (E:T) ratios in a 96-well plate for 4-6 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant from each well.

  • Measurement of Radioactivity: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Experimental Release: ⁵¹Cr released from target cells co-incubated with CTLs.

    • Spontaneous Release: ⁵¹Cr released from target cells incubated with medium alone (represents baseline cell death).

    • Maximum Release: ⁵¹Cr released from target cells lysed with a detergent (e.g., Triton X-100).

Conclusion

The presentation of the NY-BR-1 p904 (A2) epitope by HLA-A2 is a complex and highly regulated process that is essential for the immune surveillance of breast cancer. A thorough understanding of this mechanism, from the initial processing of the NY-BR-1 protein to the final recognition by cytotoxic T lymphocytes, is critical for the development of effective T-cell-based immunotherapies. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate and target this important pathway in the fight against breast cancer.

References

The Role of NY-BR-1 in Breast Cancer Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NY-BR-1, also known as ANKRD30A, is a mammary gland differentiation antigen that has emerged as a significant molecule in the context of breast cancer. Its discovery through serological analysis of recombinant expression libraries (SEREX) has paved the way for investigating its role in tumor pathogenesis and its potential as a therapeutic target. This technical guide provides a comprehensive overview of the current understanding of NY-BR-1's involvement in breast cancer, with a focus on its expression, clinical significance, and putative functions. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of NY-BR-1.

Introduction: Discovery and Characteristics of NY-BR-1

NY-BR-1 was first identified by the SEREX method, which screens cDNA expression libraries from tumor tissues with patient sera to identify immunogenic tumor antigens. This technique led to the isolation of NY-BR-1 as a protein that elicits a humoral immune response in a subset of breast cancer patients.

Structurally, the NY-BR-1 gene is located on chromosome 10p11-p12 and is composed of 37 exons, encoding a protein with a predicted molecular weight of 150-160 kDa. It is classified as a mammary gland differentiation antigen due to its restricted expression in normal breast tissue and breast tumors.

Expression and Subcellular Localization of NY-BR-1

The expression of NY-BR-1 is predominantly restricted to the epithelial cells of the mammary gland. In breast tumors, its expression is frequently observed, although the reported percentages vary across studies.

Table 1: Expression of NY-BR-1 in Breast Cancer Subtypes and its Correlation with Clinicopathological Parameters

ParameterNY-BR-1 Expression StatusCorrelation/SignificanceReference(s)
Tumor Grade Higher in Grade 1 (82%) vs. Grade 2 (69%) and Grade 3 (46%)Inverse correlation with tumor grade (P < 0.0001)
Estrogen Receptor (ER) More frequent in ER-positive tumors (70.1%)Direct correlation with ER expression (P < 0.0001)
HER2 Status Lower in HER2-amplified tumorsInverse correlation with HER2 amplification (P < 0.0001)
EGFR Status Lower in EGFR-expressing tumorsInverse correlation with EGFR expression (P < 0.0001)
Prognosis Associated with better patient outcomeSignificant association with improved survival (P = 0.015)

The subcellular localization of NY-BR-1 has been shown to be in the cytoplasm, nucleus, and on the cell membrane. This transmembrane localization makes it a particularly attractive target for antibody-based therapies.

Putative Functions and Signaling Pathways

While the precise molecular function of NY-BR-1 is still under investigation, several lines of evidence suggest its involvement in key cellular processes.

Cell Cycle Regulation

Studies have indicated that NY-BR-1 may play a role in cell cycle control. Overexpression of NY-BR-1 has been associated with an arrest in the G1 phase of the cell cycle, suggesting a potential tumor-suppressive function by inhibiting cell proliferation. The exact mechanism of this G1 arrest is not yet fully elucidated but may involve the regulation of key G1/S transition proteins.

NY-BR-1_and_Cell_Cycle_Regulation NYBR1 NY-BR-1 CyclinD1_CDK46 Cyclin D1 / CDK4/6 Complex NYBR1->CyclinD1_CDK46 Inhibits Rb Rb CyclinD1_CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Inhibits G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activates Transcription DNA_Replication DNA Replication G1_S_Genes->DNA_Replication Promotes

Caption: Hypothetical model of NY-BR-1's role in G1 phase arrest.

Interaction with Estrogen Receptor (ER) Signaling

The strong positive correlation between NY-BR-1 and ER expression suggests a potential interplay between these two pathways. While the direct nature of this interaction is yet to be fully elucidated, it is hypothesized that NY-BR-1 may be a downstream target of ER signaling or, conversely, may modulate ER activity. Given that ER signaling is a major driver of proliferation in a large subset of breast cancers, understanding its connection with NY-BR-1 is of paramount importance.

NY-BR-1_and_ER_Signaling Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates ERE Estrogen Response Elements (ERE) ER->ERE Binds to NYBR1 NY-BR-1 ER->NYBR1 Regulates Expression? Target_Genes ER Target Genes (e.g., Cyclin D1) ERE->Target_Genes Regulates Transcription Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation Promotes NYBR1->ER Modulates Activity?

Caption: Postulated crosstalk between NY-BR-1 and ER signaling.

NY-BR-1 as a Therapeutic Target

The restricted expression of NY-BR-1 to the mammary gland and its presence on the cell surface of breast cancer cells make it an ideal candidate for targeted therapies.

Immunotherapy
  • T-cell based immunotherapy: NY-BR-1 is immunogenic and can elicit both humoral and cellular immune responses. Peptides derived from NY-BR-1 can be presented by HLA class I molecules on the surface of tumor cells, making them recognizable by cytotoxic T lymphocytes (CTLs). This provides a rationale for the development of peptide-based vaccines or adoptive T-cell therapies.

  • Antibody-based therapy: The transmembrane localization of NY-BR-1 allows for the development of monoclonal antibodies (mAbs) that can specifically target and kill cancer cells. These mAbs could function through antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), or by delivering cytotoxic agents directly to the tumor.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study NY-BR-1.

Serological Analysis of Recombinant Expression Libraries (SEREX)

The SEREX technique was instrumental in the discovery of NY-BR-1.

SEREX_Workflow cluster_Library_Construction cDNA Library Construction cluster_Screening Immunoscreening cluster_Analysis Antigen Identification Tumor_Tissue Breast Tumor Tissue mRNA_Isolation mRNA Isolation Tumor_Tissue->mRNA_Isolation cDNA_Synthesis cDNA Synthesis mRNA_Isolation->cDNA_Synthesis Lambda_Phage_Ligation Ligation into λ Phage Vector cDNA_Synthesis->Lambda_Phage_Ligation Packaging In vitro Packaging Lambda_Phage_Ligation->Packaging Ecoli_Infection Infection of E. coli Packaging->Ecoli_Infection Phage_Library cDNA Expression Library Ecoli_Infection->Phage_Library Nitrocellulose_Membrane Nitrocellulose Membrane with Phage Plaques Phage_Library->Nitrocellulose_Membrane Patient_Serum Patient Serum (Source of Antibodies) Incubation Incubation of Membrane with Patient Serum Patient_Serum->Incubation Nitrocellulose_Membrane->Incubation Secondary_Antibody Addition of Enzyme-linked Secondary Antibody Incubation->Secondary_Antibody Detection Colorimetric Detection Secondary_Antibody->Detection Positive_Clone_Isolation Isolation of Positive Clones Detection->Positive_Clone_Isolation Sequencing DNA Sequencing of Positive Clones Positive_Clone_Isolation->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Antigen_ID Identification of NY-BR-1 Bioinformatics->Antigen_ID

Caption: Workflow for the SEREX technique.

Protocol Overview:

  • cDNA Library Construction: mRNA is extracted from a breast tumor specimen and reverse-transcribed into cDNA. This cDNA is then ligated into a bacteriophage expression vector (e.g., λZAP).

  • Library Screening: The cDNA library is used to infect E. coli, and the resulting phage plaques are transferred to nitrocellulose membranes. These membranes are then incubated with diluted serum from the same breast cancer patient.

  • Detection and Isolation: Plaques that are recognized by the patient's antibodies are detected using an enzyme-conjugated secondary antibody. These positive clones are then isolated and purified.

  • Antigen Identification: The cDNA inserts from the positive clones are sequenced to identify the corresponding gene, in this case, NY-BR-1.

Immunohistochemistry (IHC)

IHC is a crucial technique for examining the expression and localization of NY-BR-1 in tissue samples.

Table 2: General Protocol for NY-BR-1 Immunohistochemistry

StepDescription
Tissue Preparation Formalin-fixed, paraffin-embedded (FFPE) breast tissue sections (4-5 µm) are deparaffinized and rehydrated.
Antigen Retrieval Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
Blocking Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific antibody binding is blocked with a protein block solution (e.g., serum from the secondary antibody host).
Primary Antibody Incubation Sections are incubated with a primary antibody specific for NY-BR-1 (e.g., a monoclonal antibody) overnight at 4°C. The optimal dilution needs to be determined empirically.
Secondary Antibody Incubation After washing, sections are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
Detection The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
Counterstaining Sections are counterstained with hematoxylin to visualize cell nuclei.
Dehydration and Mounting Sections are dehydrated through a series of alcohol and xylene washes and mounted with a permanent mounting medium.
Analysis The staining intensity and percentage of positive tumor cells are evaluated by a pathologist.
Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the mRNA expression levels of NY-BR-1 in cell lines and tissue samples.

Table 3: General Protocol for NY-BR-1 qRT-PCR

StepDescription
RNA Extraction Total RNA is extracted from cells or tissues using a commercial kit (e.g., RNeasy Kit, Qiagen).
RNA Quality Control The concentration and purity of the RNA are determined by spectrophotometry (A260/A280 ratio). RNA integrity is assessed by gel electrophoresis.
cDNA Synthesis First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
Primer Design Primers specific for the NY-BR-1 gene are designed to amplify a product of 100-200 bp. A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control.
Real-Time PCR The PCR reaction is performed in a real-time PCR system using a SYBR Green or TaqMan-based detection method.
Data Analysis The relative expression of NY-BR-1 is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene.
Western Blotting

Western blotting is employed to detect and quantify the NY-BR-1 protein in cell lysates.

Table 4: General Protocol for NY-BR-1 Western Blotting

StepDescription
Protein Extraction Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
Protein Quantification The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
SDS-PAGE Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Blocking The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
Primary Antibody Incubation The membrane is incubated with a primary antibody specific for NY-BR-1 overnight at 4°C.
Secondary Antibody Incubation After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody.
Detection The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Analysis The intensity of the bands is quantified using densitometry software. A loading control (e.g., β-actin, GAPDH) is used to normalize the data.

Future Directions and Conclusion

NY-BR-1 holds considerable promise as a biomarker and therapeutic target in breast cancer. Its association with a more favorable prognosis and ER-positive tumors suggests a role in less aggressive disease. However, many aspects of its function and regulation remain to be elucidated. Future research should focus on:

  • Delineating the precise molecular mechanisms by which NY-BR-1 influences cell cycle progression.

  • Identifying the direct interaction partners of NY-BR-1 to better understand its role in cellular signaling.

  • Investigating the regulatory mechanisms governing NY-BR-1 expression, including its potential regulation by the estrogen receptor.

  • Conducting preclinical and clinical studies to evaluate the efficacy of NY-BR-1-targeted therapies.

Expression Profile of NY-BR-1 in Breast Cancer Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expression profile of New York-Breast-1 (NY-BR-1), also known as B7-H4 or VTCN1, across different molecular subtypes of breast cancer. This document summarizes quantitative expression data, details relevant experimental methodologies, and visualizes associated signaling pathways to support ongoing research and therapeutic development.

Introduction

NY-BR-1 is a transmembrane protein and a member of the B7 family of immune checkpoint molecules.[1] Initially identified through serological analysis of recombinant expression libraries (SEREX), NY-BR-1 has emerged as a differentiation antigen of the mammary gland.[2][3] Its expression is largely restricted to normal and neoplastic breast epithelium, making it an attractive target for diagnostic and therapeutic applications in breast cancer.[4] Understanding its differential expression across breast cancer subtypes is crucial for the development of targeted therapies.

Breast cancer is a heterogeneous disease classified into four main molecular subtypes based on the expression of the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2): Luminal A (ER+/PR+, HER2-), Luminal B (ER+/PR+, HER2+ or high Ki-67), HER2-enriched (ER-/PR-, HER2+), and Triple-Negative Breast Cancer (TNBC) (ER-/PR-, HER2-).[5]

Quantitative Expression of NY-BR-1 Across Breast Cancer Subtypes

NY-BR-1 expression varies significantly across the different molecular subtypes of breast cancer. Generally, its expression is more prevalent in hormone receptor-positive subtypes and is inversely correlated with tumor grade and HER2 status.

Table 1: NY-BR-1 Protein Expression (Immunohistochemistry) in Breast Cancer Subtypes
Breast Cancer SubtypeNY-BR-1 Positivity (%)Key Characteristics of NY-BR-1 ExpressionReferences
Luminal A (ER+/PR+, HER2-) HighExpression is strongly correlated with ER-positive status (70.1% of ER-positive tumors are NY-BR-1 positive). More frequently expressed in lower-grade (Grade 1: 82%) tumors.
Luminal B (ER+/PR+, HER2+/-) Moderate to HighExpression is associated with ER positivity but may be lower than in Luminal A due to higher tumor grade.
HER2-Enriched (ER-/PR-, HER2+) Low to ModerateInversely correlated with HER2 amplification (65% of tumors without HER2 amplification express NY-BR-1).
Triple-Negative (TNBC) Low to ModerateExpression is generally lower compared to luminal subtypes. One study reported B7-H4 (NY-BR-1) expression in up to 90.8% of TNBC cases, suggesting variability within this subtype.
Table 2: NY-BR-1 (VTCN1) mRNA Expression in Breast Cancer Subtypes
Breast Cancer SubtypeRelative mRNA Expression LevelData SourceReferences
Luminal A HighestTCGA Pan-Cancer Atlas
Luminal B HighTCGA Pan-Cancer Atlas
HER2-Enriched LowerTCGA Pan-Cancer Atlas
Basal-like (TNBC) LowestTCGA Pan-Cancer Atlas

Note: In silico analyses of The Cancer Genome Atlas (TCGA) data show the highest mRNA expression of ANKRD30A (the gene encoding NY-BR-1) in breast invasive carcinoma, with expression not significantly correlating with tumor stage or subtype in that particular analysis.

Experimental Protocols

Accurate determination of NY-BR-1 expression requires standardized and validated experimental protocols. Below are detailed methodologies for key experiments.

Immunohistochemistry (IHC) Protocol for NY-BR-1

This protocol is a composite based on commonly cited methodologies for NY-BR-1 detection in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissues.

  • Tissue Preparation:

    • Fix fresh tissue in 10% neutral buffered formalin for 6-24 hours.

    • Process tissue through graded alcohols and xylene, and embed in paraffin wax.

    • Cut 4-µm thick sections and mount on charged slides.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through graded ethanol (100%, 95%, 70%) for 3 minutes each, followed by a rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER).

    • Immerse slides in a staining container with 10 mM citrate buffer (pH 6.0).

    • Heat at 95-100°C for 20-30 minutes (e.g., using a steamer or water bath).

    • Allow slides to cool to room temperature for 20 minutes.

    • Alternatively, for automated systems like the Ventana Benchmark, use the provided cell conditioning solution (e.g., CC1) with a standard heating protocol.

  • Immunostaining:

    • Rinse slides in phosphate-buffered saline (PBS) or Tris-buffered saline (TBS).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes.

    • Rinse with buffer.

    • Apply a protein block (e.g., 10% normal goat serum) for 30 minutes to reduce non-specific binding.

    • Incubate with the primary antibody (e.g., monoclonal anti-NY-BR-1) at an optimized dilution overnight at 4°C in a humidified chamber.

    • Rinse with buffer.

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with buffer.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

    • Rinse with buffer.

  • Detection and Counterstaining:

    • Apply 3,3'-diaminobenzidine (DAB) substrate-chromogen solution and monitor for color development (typically 1-5 minutes).

    • Rinse with distilled water to stop the reaction.

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate slides through graded alcohols and clear in xylene.

    • Coverslip with a permanent mounting medium.

  • Scoring:

    • Percentage of Positive Cells: Determine the percentage of tumor cells showing positive cytoplasmic and/or nuclear staining (e.g., 0%, <5%, 5-10%, etc.).

    • H-Score: Calculate an H-score by summing the percentage of cells at each staining intensity level multiplied by the corresponding intensity score (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong). H-score = [% cells at 1+] x 1 + [% cells at 2+] x 2 + [% cells at 3+] x 3. The final score ranges from 0 to 300.

dot

experimental_workflow_IHC cluster_prep Tissue Preparation cluster_stain Immunostaining cluster_analysis Analysis Fixation Formalin Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Blocking (Peroxidase & Protein) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-NY-BR-1) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (HRP-DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Microscopy Microscopic Examination Dehydration->Microscopy Scoring Scoring (H-Score / % Positive) Microscopy->Scoring

Caption: Immunohistochemistry (IHC) workflow for NY-BR-1 detection.

Real-Time Quantitative PCR (RT-qPCR) Protocol for NY-BR-1

This protocol outlines the general steps for quantifying NY-BR-1 (VTCN1) mRNA expression.

  • RNA Extraction:

    • Isolate total RNA from fresh-frozen tissue samples or cell lines using a TRIzol-based method or a commercial RNA isolation kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity via gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Real-Time PCR:

    • Prepare the reaction mixture containing:

      • SYBR Green Master Mix or TaqMan probe-based master mix.

      • Forward and reverse primers for VTCN1 (and a reference gene like GAPDH or ACTB).

      • cDNA template.

      • Nuclease-free water.

    • Run the reaction on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end if using SYBR Green to ensure product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for VTCN1 and the reference gene in each sample.

    • Calculate the relative expression of VTCN1 using the delta-delta Ct (ΔΔCt) method, normalizing to the reference gene and a control sample.

Signaling Pathways and Functional Relationships

The precise signaling pathways regulated by NY-BR-1 are still under investigation. However, current evidence points to its role as an immune checkpoint inhibitor and its regulation by oncogenic pathways.

NY-BR-1 as a T-Cell Co-inhibitor

NY-BR-1 functions as a negative regulator of T-cell activation, proliferation, and cytokine production. Its expression on tumor cells is thought to contribute to an immunosuppressive tumor microenvironment. This is characterized by reduced infiltration of cytotoxic CD8+ T cells. The receptor for NY-BR-1 on T-cells has not yet been definitively identified.

Regulation of NY-BR-1 Expression

The expression of NY-BR-1 (B7-H4) in breast cancer cells has been linked to the PI3K/mTOR/p70S6K signaling pathway . This pathway is frequently hyperactivated in breast cancer and controls cell growth, proliferation, and survival. Activation of this pathway may lead to increased transcription and translation of NY-BR-1, contributing to immune evasion.

dot

signaling_pathway NYBR1_mem NYBR1_mem T_Cell_Receptor T_Cell_Receptor NYBR1_mem->T_Cell_Receptor Inhibits T-Cell Activation

Caption: Proposed regulation and function of NY-BR-1 in breast cancer.

Conclusion

NY-BR-1 exhibits a differential expression profile across breast cancer subtypes, with higher expression generally observed in luminal, ER-positive cancers and lower expression in more aggressive, higher-grade subtypes like TNBC and HER2-enriched cancers. This expression pattern, combined with its role as an immune checkpoint inhibitor, underscores its potential as a valuable biomarker and a promising target for novel immunotherapies, particularly in specific patient populations. The methodologies and data presented in this guide provide a foundation for further research into the clinical utility of NY-BR-1 in breast cancer.

References

Humoral and Cellular Immunity to NY-BR-1 in Cancer Patients: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NY-BR-1, a breast differentiation antigen, has emerged as a compelling target for cancer immunotherapy due to its restricted expression in normal tissues and frequent overexpression in breast carcinomas. Discovered through serological analysis of recombinant expression libraries (SEREX), the immune system's ability to recognize and mount responses against NY-BR-1 has been a subject of intensive research. This technical guide provides a comprehensive overview of the humoral and cellular immune responses to NY-BR-1 in cancer patients, with a focus on quantitative data, detailed experimental protocols, and the underlying immunological pathways.

Humoral Immunity to NY-BR-1

The initial identification of NY-BR-1 stemmed from the detection of specific antibodies in the serum of a breast cancer patient, highlighting the existence of a spontaneous humoral immune response to this antigen. Subsequent studies have further characterized this response.

Quantitative Analysis of Anti-NY-BR-1 Antibodies

The presence and levels of anti-NY-BR-1 IgG antibodies in cancer patients are typically assessed by Enzyme-Linked Immunosorbent Assay (ELISA). A study investigating Egyptian breast cancer patients provided quantitative data on the levels of these antibodies, correlating them with various clinicopathological features.[1][2]

Patient GroupNumber of PatientsMean Anti-NY-BR-1 IgG O.D. ± SD
Malignant Breast Cancer400.48 ± 0.22
Benign Breast Lesions100.25 ± 0.07
Healthy Controls100.21 ± 0.05

Table 1: Anti-NY-BR-1 IgG Levels in Different Patient Cohorts. Optical Density (O.D.) values were measured by ELISA. A statistically significant increase in anti-NY-BR-1 IgG was observed in the malignant breast cancer group compared to the benign and healthy control groups.[1][2]

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-NY-BR-1 IgG

This protocol outlines the key steps for detecting anti-NY-BR-1 IgG in patient serum.

  • Antigen Coating: Recombinant NY-BR-1 protein is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and added to the wells of a 96-well microplate. The plate is incubated overnight at 4°C to allow the antigen to adhere to the well surface.

  • Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen. A blocking buffer (e.g., PBS with 1% BSA) is then added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding of antibodies.

  • Serum Incubation: Patient serum samples, diluted in blocking buffer, are added to the wells. A negative control (serum from a healthy donor) and a positive control (if available) are included. The plate is incubated for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that specifically binds to human IgG is added to each well and incubated for 1 hour at room temperature.

  • Detection: The plate is washed again, and a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change.

  • Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the optical density (OD) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_incubation Incubation cluster_detection Detection A Coat plate with recombinant NY-BR-1 B Block non-specific binding sites A->B Wash C Add patient serum B->C Wash D Add HRP-conjugated secondary antibody C->D Wash E Add substrate D->E Wash F Measure optical density E->F Stop reaction

Figure 1: Workflow for the detection of anti-NY-BR-1 IgG by ELISA.

Cellular Immunity to NY-BR-1

In addition to humoral immunity, NY-BR-1 can also elicit a cellular immune response, primarily mediated by T lymphocytes. This response is crucial for the direct recognition and elimination of tumor cells expressing the antigen.

T-Cell Recognition of NY-BR-1 Peptides

CD8+ cytotoxic T lymphocytes (CTLs) recognize short peptides derived from NY-BR-1 presented on the surface of cancer cells by Major Histocompatibility Complex (MHC) class I molecules. Several HLA-A2 restricted epitopes of NY-BR-1 have been identified and shown to be recognized by T-cells from breast cancer patients.

Quantitative Analysis of NY-BR-1-Specific T-Cells

The frequency of NY-BR-1-specific T-cells can be quantified using techniques such as the Enzyme-Linked Immunospot (ELISpot) assay and intracellular cytokine staining (ICS) followed by flow cytometry.

Patient IDPeptide StimulantIFN-γ Secreting Cells (per 10^5 PBMC)
BC-1p904~120
BC-1Irrelevant Peptide<10
BC-4p904~80
BC-4Irrelevant Peptide<10

Table 2: ELISpot Analysis of NY-BR-1-Specific CD8+ T-Cell Responses. Peripheral blood mononuclear cells (PBMCs) from two HLA-A2+ breast cancer patients were stimulated with the NY-BR-1 p904 peptide. The number of IFN-γ secreting cells was quantified.[3]

Experimental Protocol: ELISpot Assay for IFN-γ Secretion

This protocol describes the general steps for an ELISpot assay to detect NY-BR-1-specific T-cells.

  • Plate Coating: A 96-well plate pre-coated with an anti-IFN-γ capture antibody is used.

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) from the patient are added to the wells.

  • Stimulation: Cells are stimulated with a specific NY-BR-1 peptide (e.g., p904) or a control peptide. A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are also included.

  • Incubation: The plate is incubated for 18-24 hours in a humidified 37°C CO2 incubator to allow for cytokine secretion.

  • Detection: After incubation, the cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added. This is followed by the addition of a streptavidin-alkaline phosphatase conjugate.

  • Spot Development: A substrate is added, which is converted by the enzyme into an insoluble colored precipitate, forming a "spot" at the location of each cytokine-secreting cell.

  • Analysis: The plate is washed and dried, and the spots are counted using an automated ELISpot reader.

ELISpot_Workflow cluster_setup Plate Setup cluster_stimulation Stimulation cluster_incubation Incubation cluster_detection Detection & Analysis A Coat plate with anti-IFN-γ antibody B Add patient PBMCs A->B C Add NY-BR-1 peptide B->C D Incubate for 18-24h C->D E Add detection antibody and enzyme conjugate D->E Wash F Add substrate and develop spots E->F G Count spots F->G Wash & Dry SEREX_Workflow A Tumor Tissue B mRNA Extraction A->B C cDNA Synthesis B->C D cDNA Library Construction (in λ-phage) C->D E Infect E. coli D->E F Protein Expression on Nitrocellulose Membrane E->F H Immunoscreening F->H G Patient Serum G->H I Detection of Positive Clones H->I J Isolate and Sequence Positive Clones I->J K Identify Antigen Gene (e.g., NY-BR-1) J->K

References

A Technical Guide to the Natural Processing and Presentation of the NY-BR-1 p904 Epitope

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural processing and presentation of the NY-BR-1 p904 epitope, a key tumor-associated antigen in breast cancer. This document details the cellular mechanisms involved, presents available quantitative data, outlines experimental protocols for its study, and visualizes the relevant biological pathways and workflows.

Introduction to NY-BR-1 and the p904 Epitope

NY-BR-1 (also known as ANKRD30A) is a breast cancer differentiation antigen expressed in a high percentage of breast tumors.[1][2] Its restricted expression in normal tissues, primarily the testis and breast, makes it an attractive target for cancer immunotherapy.[3][4] The NY-BR-1 p904 epitope is a specific peptide derived from the NY-BR-1 protein that is presented on the surface of tumor cells by the Major Histocompatibility Complex (MHC) class I molecule, HLA-A2.[1] This presentation allows for recognition by CD8+ cytotoxic T-lymphocytes (CTLs), which can then elicit an anti-tumor immune response. Studies have confirmed that the p904 epitope is efficiently processed and presented endogenously by tumor cells, making it a promising candidate for the development of peptide-based vaccines and other T-cell-based immunotherapies.

The MHC Class I Antigen Presentation Pathway of NY-BR-1 p904

The presentation of the NY-BR-1 p904 epitope on the cell surface is the culmination of a series of intracellular events known as the MHC class I antigen processing and presentation pathway. This pathway ensures that endogenous antigens, such as tumor-associated antigens, are surveyed by the immune system.

MHC_Class_I_Pathway Figure 1: MHC Class I Antigen Presentation Pathway for NY-BR-1 p904 cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus NY-BR-1_Protein NY-BR-1 Protein Proteasome Proteasome NY-BR-1_Protein->Proteasome Ubiquitination & Degradation p904_Epitope p904 Epitope Precursors Proteasome->p904_Epitope Proteolysis TAP TAP Transporter p904_Epitope->TAP Peptide_Loading_Complex Peptide Loading Complex (PLC) TAP->Peptide_Loading_Complex Translocation MHC_I MHC Class I (HLA-A2) MHC_I->Peptide_Loading_Complex Loaded_MHC_I p904-HLA-A2 Complex MHC_I->Loaded_MHC_I p904_Epitope_ER p904 Epitope p904_Epitope_ER->MHC_I Binding Golgi Golgi Loaded_MHC_I->Golgi Transport Cell_Surface Cell Surface Golgi->Cell_Surface Exocytosis CTL CD8+ CTL Cell_Surface->CTL Recognition Cr51_Release_Assay Figure 2: Workflow for Chromium-51 Release Assay Target_Cells Target Cells (e.g., tumor cells, peptide-pulsed T2 cells) Cr51_Labeling Label with ⁵¹Cr Target_Cells->Cr51_Labeling Washing Wash to remove extracellular ⁵¹Cr Cr51_Labeling->Washing Co-culture Co-culture target and effector cells (various E:T ratios) Washing->Co-culture CTLs Effector Cells (CTLs) CTLs->Co-culture Centrifugation Centrifuge to pellet cells Co-culture->Centrifugation Supernatant_Collection Collect supernatant Centrifugation->Supernatant_Collection Gamma_Counting Measure radioactivity (CPM) in a gamma counter Supernatant_Collection->Gamma_Counting Calculation Calculate % specific lysis Gamma_Counting->Calculation ELISPOT_Assay Figure 3: Workflow for IFN-γ ELISPOT Assay Plate_Coating Coat ELISPOT plate with anti-IFN-γ capture antibody Blocking Wash and block plate Plate_Coating->Blocking Cell_Addition Add PBMCs and p904 peptide (or control) Blocking->Cell_Addition Incubation Incubate to allow IFN-γ secretion and capture Cell_Addition->Incubation Detection_Ab Wash and add biotinylated anti-IFN-γ detection antibody Incubation->Detection_Ab Enzyme_Conjugate Add streptavidin-enzyme conjugate (e.g., ALP or HRP) Detection_Ab->Enzyme_Conjugate Substrate_Addition Add substrate to develop spots Enzyme_Conjugate->Substrate_Addition Spot_Counting Wash, dry, and count spots using an ELISPOT reader Substrate_Addition->Spot_Counting

References

The Clinical Relevance of NY-BR-1 Expression in Breast Cancer Prognosis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NY-BR-1, also known as ANKRD30A, is a breast differentiation antigen that has garnered significant interest as a potential prognostic biomarker and therapeutic target in breast cancer.[1][2][3] Its expression is largely restricted to the mammary gland, making it an attractive candidate for targeted therapies. This technical guide provides a comprehensive overview of the clinical relevance of NY-BR-1 expression in breast cancer prognosis, detailing its association with clinicopathological features, patient outcomes, and its putative role in cellular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the field of oncology and breast cancer research.

Data Presentation: Quantitative Analysis of NY-BR-1 Expression

The expression of NY-BR-1 in breast cancer is heterogeneous and correlates with several key clinicopathological parameters. The following tables summarize the quantitative data from various studies, providing a clear comparison of NY-BR-1 expression across different breast cancer subtypes and its association with prognostic indicators.

Table 1: NY-BR-1 Expression in Different Histological Subtypes of Breast Cancer

Histological SubtypeNumber of Cases (n)NY-BR-1 Positive Cases (%)Reference
Invasive Ductal Carcinoma144461.1[4]
Invasive Lobular CarcinomaNot Specified73.8[4]
Ductal Carcinoma in Situ (DCIS)Not Specified78.6
Lobular Carcinoma in Situ (LCIS)Not Specified100

Table 2: Correlation of NY-BR-1 Expression with Clinicopathological Parameters

Clinicopathological ParameterCorrelation with NY-BR-1 ExpressionP-valueReference
Tumor Grade
Grade 1Higher Expression (82%)< 0.0001
Grade 2Moderate Expression (69%)< 0.0001
Grade 3Lower Expression (46%)< 0.0001
Estrogen Receptor (ER) Status
ER PositivePositive Correlation< 0.0001
ER NegativeNegative Correlation< 0.0001
Progesterone Receptor (PR) Status Positive CorrelationNot Specified
HER2 Status Inverse Correlation< 0.0001
Lymph Node Status
Node NegativeHigher Expression< 0.05Not Specified
Node PositiveLower Expression< 0.05Not Specified
Tumor Stage Positive Correlation with Lower Stage0.008Not Specified

Table 3: Prognostic Significance of NY-BR-1 Expression

Prognostic OutcomeAssociation with High NY-BR-1 ExpressionP-valueReference
Overall SurvivalBetter Patient Outcome0.015

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of NY-BR-1 expression. This section outlines the key experimental protocols cited in the literature.

Immunohistochemistry (IHC) for NY-BR-1 Detection

Objective: To detect the presence and localization of NY-BR-1 protein in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections.

Materials:

  • FFPE breast cancer tissue sections (4-5 µm)

  • Monoclonal anti-NY-BR-1 antibody

  • Ventana Benchmark automated stainer (or equivalent)

  • Antigen retrieval solution (e.g., Cell Conditioning 1, Ventana)

  • Endogenous peroxidase blocking kit

  • Detection kit (e.g., iView DAB Detection Kit, Ventana)

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an automated stainer with a standard protocol (e.g., heating with Cell Conditioning 1 solution).

  • Endogenous Peroxidase Blocking: Block endogenous peroxidase activity according to the manufacturer's instructions.

  • Primary Antibody Incubation: Incubate the slides with the primary anti-NY-BR-1 monoclonal antibody at the optimal dilution and incubation time, as determined by titration experiments.

  • Detection: Utilize a polymer-based detection system (e.g., iView DAB Detection Kit) to visualize the antigen-antibody complex.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.

Scoring:

  • Percentage of Positive Cells: The percentage of tumor cells showing positive cytoplasmic and/or nuclear staining is determined. A threshold for positivity is typically set (e.g., ≥5% positive cells).

  • Staining Intensity: The intensity of staining can be scored as weak, moderate, or strong.

Quantitative Real-Time PCR (qRT-PCR) for NY-BR-1 mRNA Quantification

Objective: To quantify the relative expression level of NY-BR-1 mRNA in breast cancer cell lines or tissues.

Materials:

  • Breast cancer cells or fresh-frozen tissue

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

  • NY-BR-1 specific primers and probe (TaqMan or SYBR Green)

  • Housekeeping gene primers and probe (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Isolate total RNA from cell pellets or homogenized tissue using a commercial kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Set up the real-time PCR reaction with NY-BR-1 specific primers/probe, a housekeeping gene for normalization, and cDNA template.

  • Thermal Cycling: Perform the PCR reaction on a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative expression of NY-BR-1 mRNA, normalized to the housekeeping gene.

Western Blotting for NY-BR-1 Protein Detection

Objective: To detect and semi-quantify the expression of NY-BR-1 protein in breast cancer cell lysates or tissue extracts.

Materials:

  • Breast cancer cells or fresh-frozen tissue

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary anti-NY-BR-1 antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or homogenized tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-NY-BR-1 antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Molecular Interactions

The precise molecular function and signaling pathways involving NY-BR-1 are still under investigation. However, several lines of evidence suggest its involvement in key cellular processes.

Putative Role in Cell Cycle and Mitosis

One study has identified the tubulin beta-4B chain as a potential interaction partner of NY-BR-1. This interaction suggests a possible role for NY-BR-1 in the regulation of microtubule dynamics, which are crucial for mitosis and cell cycle progression. Further research is needed to validate this interaction and elucidate the specific mechanisms by which NY-BR-1 may influence these processes.

Involvement in TP53 and TNF Signaling Pathways

In the context of neoadjuvant chemotherapy, NY-BR-1 has been linked to the TP53 and TNF signaling pathways . [Not Specified] The expression of NY-BR-1 was distinguished in the non-responsive/progressive disease group, suggesting its potential involvement in pathways that confer resistance to chemotherapy. The interplay between NY-BR-1 and these critical signaling pathways warrants further investigation to understand its role in treatment response.

Correlation with Hormone Receptor Signaling

Multiple studies have demonstrated a strong positive correlation between the expression of NY-BR-1 and the estrogen receptor (ER) and progesterone receptor (PR) . This suggests a potential link between NY-BR-1 and hormone receptor signaling pathways. In silico analysis has predicted potential transcription factor binding sites in the promoter region of the NY-BR-1 gene, hinting at possible transcriptional regulation by hormone-related factors. However, the direct regulatory mechanisms and the functional consequences of this co-expression are yet to be fully elucidated.

Visualizations

Experimental Workflow for NY-BR-1 Immunohistochemistry

experimental_workflow_ihc start FFPE Breast Cancer Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-induced) deparaffinization->antigen_retrieval blocking Endogenous Peroxidase Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-NY-BR-1) blocking->primary_ab detection Detection System (e.g., DAB) primary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mounting Dehydration & Mounting counterstain->mounting analysis Microscopic Analysis & Scoring mounting->analysis

Caption: Workflow for NY-BR-1 protein detection by IHC.

Logical Relationship between NY-BR-1 Expression and Prognostic Factors in Breast Cancer

prognostic_relationships NYBR1 High NY-BR-1 Expression GoodPrognosis Better Overall Survival NYBR1->GoodPrognosis LowGrade Low Tumor Grade (G1) NYBR1->LowGrade ER_Positive ER Positive NYBR1->ER_Positive PR_Positive PR Positive NYBR1->PR_Positive HER2_Negative HER2 Negative NYBR1->HER2_Negative LN_Negative Lymph Node Negative NYBR1->LN_Negative

Caption: NY-BR-1 expression and its prognostic correlations.

Putative Signaling Interactions of NY-BR-1

signaling_pathways cluster_hormone Hormone Receptor Signaling cluster_chemo Chemotherapy Response cluster_cellcycle Cell Cycle Regulation ER Estrogen Receptor (ERα) PR Progesterone Receptor (PR) TP53 TP53 Pathway TNF TNF Pathway Tubulin Tubulin beta-4B chain Mitosis Mitosis Tubulin->Mitosis NYBR1 NY-BR-1 NYBR1->ER Positive Correlation NYBR1->PR Positive Correlation NYBR1->TP53 Associated with Non-response NYBR1->TNF Associated with Non-response NYBR1->Tubulin Potential Interaction

Caption: Putative signaling interactions of NY-BR-1.

Conclusion

NY-BR-1 is a promising biomarker in breast cancer with significant clinical relevance. Its expression is strongly associated with favorable prognostic features, including lower tumor grade, positive hormone receptor status, and improved overall survival. The detailed experimental protocols provided in this guide offer a foundation for standardized and reproducible assessment of NY-BR-1 expression. While the precise molecular functions of NY-BR-1 are still being unraveled, its potential interactions with key cellular pathways involved in cell cycle regulation and treatment response highlight its importance as a subject of ongoing research. Further investigation into the signaling networks governed by NY-BR-1 will be critical for the development of novel therapeutic strategies targeting this breast differentiation antigen.

References

An In-depth Technical Guide to NY-BR-1 (ANKRD30A) Splice Variants and Their Immunological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NY-BR-1, also known as Ankyrin Repeat Domain 30A (ANKRD30A), is a well-documented breast cancer-associated differentiation antigen. Its expression is largely restricted to breast and testis tissue, making it an attractive target for cancer immunotherapy. While the immunogenicity of the canonical NY-BR-1 protein has been established, with both humoral and T-cell mediated immune responses observed in breast cancer patients, the existence and immunological relevance of its splice variants are less understood. This technical guide provides a comprehensive overview of the current knowledge on NY-BR-1 splice variants, their potential immunological significance, and detailed experimental protocols to facilitate further research in this area.

Molecular Biology of NY-BR-1 (ANKRD30A) and Its Splice Variants

The ANKRD30A gene is located on chromosome 10p11.21 and is predicted to encode a DNA-binding transcription factor. Evidence from database entries and expression studies suggests that the ANKRD30A gene undergoes alternative splicing, giving rise to multiple transcript variants and protein isoforms.

Known and Predicted Splice Variants

Analysis of public databases such as the National Center for Biotechnology Information (NCBI) and UniProt reveals the existence of a canonical protein sequence for ANKRD30A and several computationally predicted isoforms. These isoforms vary in length, suggesting the exclusion or inclusion of specific exons.

One study has provided experimental evidence for the existence of splice variants lacking 5-prime sequences. This was inferred from the significantly higher and more frequent mRNA expression detected with a probe targeting exons 30-33 compared to a probe for exons 4-7 (70% vs. 35%, p < 0.0001). This suggests that shorter isoforms, potentially initiated from alternative promoters or resulting from alternative splicing of the N-terminal encoding exons, are expressed.

Table 1: Known and Predicted Protein Isoforms of NY-BR-1 (ANKRD30A)

Isoform Name/AccessionLength (Amino Acids)Molecular Weight (Da)Putative Structural Differences
Canonical (Q9BXX3)1397158,835Full-length protein
Isoform 2 (Predicted)1516170,000+Extended N-terminus
Isoform 3 (Predicted)1341150,000+Truncated C-terminus
Isoform 4 (Predicted)34940,000+Significantly shorter, potentially lacking multiple domains

Note: The specific functions and expression levels of these predicted isoforms have not been experimentally validated.

Immunological Significance of NY-BR-1 and the Potential Role of Splice Variants

The canonical NY-BR-1 protein is a recognized tumor antigen that can elicit both CD4+ and CD8+ T-cell responses in breast cancer patients. Several HLA-restricted epitopes have been identified, demonstrating that NY-BR-1 is processed and presented by antigen-presenting cells to the immune system.

The existence of splice variants raises the intriguing possibility of differential immunogenicity. Alternative splicing can lead to:

  • Novel Epitopes: The inclusion or exclusion of exons can create novel peptide sequences at the splice junctions, which could be presented by MHC molecules and recognized by T-cells as neoantigens.

  • Altered Protein Stability and Presentation: Different isoforms may have altered protein stability, subcellular localization, and degradation pathways, which could influence their processing and presentation on MHC class I and II molecules.

  • Differential Expression in Tumor vs. Normal Tissue: If certain splice variants are preferentially expressed in tumor cells, they could represent more specific targets for immunotherapy, potentially reducing off-tumor toxicities.

In Silico T-Cell Epitope Prediction for NY-BR-1 Isoforms

To explore the potential for differential immunogenicity, an in-silico analysis of the canonical and predicted shorter isoforms can be performed to identify potential T-cell epitopes. By comparing the amino acid sequences, it is possible to identify peptides unique to each isoform.

Below is a conceptual workflow for such an analysis.

G cluster_0 Sequence Acquisition cluster_1 Epitope Prediction cluster_2 Comparative Analysis seq1 Canonical Isoform Sequence predict T-Cell Epitope Prediction Tool (e.g., NetMHCpan) seq1->predict seq2 Splice Variant Sequences seq2->predict hla Select HLA Alleles hla->predict compare Compare Predicted Epitopes predict->compare unique Identify Isoform-Specific Epitopes compare->unique G rna Total RNA from Tissue/Cells cdna cDNA Synthesis rna->cdna qpcr Quantitative Real-Time PCR cdna->qpcr primers Design Variant-Specific and Common Primers primers->qpcr analysis Relative Quantification (ΔΔCt Method) qpcr->analysis results Expression Levels of Splice Variants analysis->results G cluster_0 Readout Assays pbmcs Patient PBMCs coculture Co-culture and T-cell Expansion pbmcs->coculture apcs Generate APCs (Transfected cells or Peptide-pulsed DCs) apcs->coculture elispot ELISpot (IFN-γ) coculture->elispot ics Intracellular Cytokine Staining coculture->ics cyto Cytotoxicity Assay coculture->cyto

The Discovery of NY-BR-1: A SEREX-Based Approach to Unveiling a Novel Breast Cancer Antigen

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The identification of tumor-associated antigens (TAAs) is a cornerstone of cancer immunology and immunotherapy. Among the various techniques developed to uncover these crucial molecules, the SERological analysis of REcombinant cDNA expression libraries (SEREX) has proven to be a powerful tool. This method leverages the humoral immune response in cancer patients to identify antigens that elicit a significant antibody response, thereby flagging them as potential targets for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery of NY-BR-1, a promising breast cancer antigen, through the application of SEREX analysis. We will delve into the experimental protocols, present key quantitative data, and visualize the underlying workflows and concepts.

NY-BR-1 was first identified by screening a cDNA expression library from a breast cancer patient with the patient's own serum. Subsequent studies have characterized it as a differentiation antigen primarily expressed in normal breast tissue and a significant percentage of breast cancers, with limited expression in other normal tissues. This tissue-restricted expression profile, coupled with its immunogenicity, positions NY-BR-1 as an attractive candidate for the development of targeted therapies, including cancer vaccines and antibody-based treatments.

Data Presentation: Quantitative Analysis of NY-BR-1 Expression

The following tables summarize the key quantitative data regarding the expression of NY-BR-1 in various tissues and its association with clinical parameters.

Table 1: NY-BR-1 mRNA Expression in Normal and Malignant Tissues

Tissue TypeNumber of Samples TestedPercentage Positive for NY-BR-1 mRNAReference
Normal Tissues
Mammary Gland-Strong Signal[1]
Testis-Strong Signal[1]
Placenta-Very Faint Signal[1]
Other Normal Tissues (13 types)-Negative[1]
Malignant Tissues
Breast Cancer2584%[1]
Non-mammary Tumors82~2.4% (2 melanomas)

Table 2: NY-BR-1 Protein Expression in Breast Carcinoma Lesions

Lesion TypeNumber of Samples TestedPercentage Positive for NY-BR-1 ProteinReference
Primary Invasive Carcinomas1,44463.5%
Ductal Carcinoma In Situ (DCIS)-80.7%
Lobular Carcinoma In Situ (LCIS)-100%
Invasive Lobular Cancer-73.8%
Invasive Ductal Cancer-61.1%
Lymph Node Metastases52560.2%
Distant Metastases9152.2%
Recurrences8849.4%

Table 3: Correlation of NY-BR-1 Protein Expression with Clinicopathological Parameters in Primary Breast Cancer

ParameterCorrelation with NY-BR-1 ExpressionP-valueReference
Tumor Grade 1More frequent expression (82%)< 0.0001
Tumor Grade 2Intermediate expression (69%)< 0.0001
Tumor Grade 3Less frequent expression (46%)< 0.0001
Estrogen Receptor (ER) StatusDirect correlation< 0.0001
HER2 StatusInverse correlation< 0.0001
EGFR ExpressionInverse correlation< 0.0001
Patient OutcomeAssociation with better outcome0.015

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of NY-BR-1.

SEREX (Serological Analysis of Recombinant cDNA Expression Libraries)

The SEREX technique is a powerful method for identifying tumor antigens that elicit a humoral immune response in cancer patients.

a. cDNA Library Construction:

  • Total RNA is extracted from a fresh breast tumor specimen using a standard method such as guanidinium isothiocyanate-caesium chloride gradient centrifugation.

  • Poly(A)+ mRNA is isolated from the total RNA using oligo(dT)-cellulose chromatography.

  • A cDNA library is constructed from the purified mRNA using a commercial kit (e.g., ZAP-cDNA Gigapack III Gold Cloning Kit, Stratagene). The cDNA is directionally cloned into a lambda phage expression vector, such as λZAP, which allows for expression of the cloned cDNA as a fusion protein with β-galactosidase in E. coli.

b. Immunoscreening of the cDNA Library:

  • The constructed phage library is used to infect E. coli host cells (e.g., XL1-Blue) and plated to obtain individual plaques.

  • The expressed recombinant proteins from the plaques are transferred to nitrocellulose membranes.

  • The patient's serum is diluted (typically 1:1000 to 1:2000) and pre-absorbed with E. coli lysate to remove anti-E. coli antibodies.

  • The membranes are incubated with the pre-absorbed autologous serum overnight at 4°C.

  • After washing, the membranes are incubated with a secondary antibody, typically an alkaline phosphatase-conjugated goat anti-human IgG.

  • Positive plaques, which have bound the patient's IgG, are identified by a colorimetric reaction using BCIP/NBT as a substrate.

c. Isolation and Characterization of Positive Clones:

  • Positive phage clones are isolated and subjected to secondary and tertiary rounds of screening to ensure their reactivity.

  • The pBluescript phagemid containing the cDNA insert is excised from the λZAP vector using a helper phage.

  • The cDNA insert is sequenced to identify the corresponding gene. In the case of NY-BR-1, multiple positive clones were found to contain sequences corresponding to a novel gene.

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR)

RT-PCR is used to analyze the mRNA expression pattern of the identified gene in various normal and malignant tissues.

a. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from tissues or cell lines using a suitable method.

  • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

b. PCR Amplification:

  • The cDNA is then used as a template for PCR amplification using gene-specific primers. For NY-BR-1, the following primers have been used:

    • Forward Primer: 5'-CAAAGCAGAGCCTCCCGAGAAG-3'

    • Reverse Primer: 5'-CCTATGCTGCTCTTCGATTCTTCC-3'

  • The PCR reaction mixture typically contains cDNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

  • The thermal cycling conditions generally consist of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. A representative thermal cycling profile is:

    • Initial Denaturation: 94°C for 2 minutes

    • Cycling (35 cycles):

      • Denaturation: 94°C for 15 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 68°C for 30 seconds

    • Final Extension: 68°C for 5 minutes

  • The PCR products are then analyzed by agarose gel electrophoresis to determine the presence and size of the amplified fragment.

Immunohistochemistry (IHC)

IHC is employed to investigate the protein expression and localization of NY-BR-1 in tissue sections.

  • Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

  • Antigen retrieval is performed to unmask the antigenic epitopes, often by heating the slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 8.0).

  • Endogenous peroxidase activity is blocked by incubating the sections in a hydrogen peroxide solution.

  • The sections are blocked with a non-specific serum (e.g., normal goat serum) to prevent non-specific antibody binding.

  • The sections are incubated with a primary antibody specific for NY-BR-1. A monoclonal antibody such as clone NY-BR-1#2 can be used. The optimal antibody dilution should be determined empirically, but a starting dilution of 1:1000 is recommended for some commercial antibodies. Incubation is typically carried out overnight at 4°C.

  • After washing, the sections are incubated with a biotinylated secondary antibody that recognizes the primary antibody.

  • This is followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.

  • The signal is visualized using a chromogenic substrate such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of antigen expression.

  • The sections are counterstained with hematoxylin to visualize the cell nuclei.

  • The stained slides are then dehydrated, cleared, and mounted for microscopic examination.

Western Blotting

Western blotting is used to detect the NY-BR-1 protein in cell or tissue lysates and to determine its molecular weight.

  • Protein Extraction: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with the primary antibody against NY-BR-1, diluted in blocking buffer, typically overnight at 4°C with gentle agitation. Recommended starting dilutions for commercial antibodies are often in the range of 1:500 to 1:5000.

  • Washing: The membrane is washed several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Washing: The membrane is washed again extensively with the wash buffer.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imaging system.

Mandatory Visualizations

SEREX Experimental Workflow

SEREX_Workflow cluster_library cDNA Library Construction cluster_screening Immunoscreening cluster_analysis Analysis of Positive Clones Tumor Breast Tumor Tissue RNA Total RNA Extraction Tumor->RNA mRNA mRNA Isolation RNA->mRNA cDNA cDNA Synthesis mRNA->cDNA Library λ Phage cDNA Expression Library cDNA->Library Infection Infect E. coli Library->Infection Plating Plate for Plaques Infection->Plating Transfer Transfer Proteins to Nitrocellulose Membrane Plating->Transfer Incubate Incubate Membrane with Serum Transfer->Incubate PatientSerum Patient Serum (Autologous) Preabsorb Pre-absorb Serum with E. coli Lysate PatientSerum->Preabsorb Preabsorb->Incubate SecondaryAb Add Secondary Ab (Anti-human IgG) Incubate->SecondaryAb Detect Colorimetric Detection SecondaryAb->Detect PositivePlaques Identify Positive Plaques Detect->PositivePlaques Isolate Isolate Positive Phage PositivePlaques->Isolate Purify Purify and Re-screen Isolate->Purify Excise Excise Phagemid Purify->Excise Sequence Sequence cDNA Insert Excise->Sequence Identify Identify Gene (NY-BR-1) Sequence->Identify

Caption: The SEREX workflow for the identification of NY-BR-1.

Immunogenicity of NY-BR-1

NYBR1_Immunogenicity cluster_tumor Tumor Microenvironment cluster_immune_response Immune Response TumorCell Breast Tumor Cell Expressing NY-BR-1 NYBR1_Antigen NY-BR-1 Antigen TumorCell->NYBR1_Antigen TumorLysis Tumor Cell Lysis TumorCell->TumorLysis APC Antigen Presenting Cell (e.g., Dendritic Cell) NYBR1_Antigen->APC T_Helper Helper T Cell (CD4+) APC->T_Helper Presents Antigen B_Cell B Cell Antibodies Anti-NY-BR-1 Antibodies B_Cell->Antibodies Production T_Helper->B_Cell Activation CTL Cytotoxic T Lymphocyte (CD8+) T_Helper->CTL Activation CTL->TumorCell Recognition & Killing Antibodies->NYBR1_Antigen Binding (Basis for SEREX)

Caption: The immunogenic properties of the NY-BR-1 antigen.

References

Methodological & Application

Application Notes and Protocols for Generating NY-BR-1 p904 (A2) Specific T-Cell Clones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NY-BR-1 is a breast cancer-associated differentiation antigen expressed in a significant majority of breast tumors, making it a compelling target for T-cell-based immunotherapies.[1][2][3][4][5] One of the identified HLA-A2 restricted epitopes of NY-BR-1, p904, is recognized by CD8+ cytotoxic T lymphocytes (CTLs), and T-cell clones specific for this epitope have been shown to recognize breast cancer cells expressing NY-BR-1. This document provides a comprehensive protocol for the generation of NY-BR-1 p904 (A2) specific T-cell clones, from the initial in vitro stimulation of peripheral blood mononuclear cells (PBMCs) to the isolation and expansion of monoclonal T-cell populations through limiting dilution.

Data Presentation

Table 1: Representative Quantitative Data in the Generation and Characterization of Antigen-Specific T-Cell Clones
ParameterPre-Stimulation (PBMCs)Post-Stimulation (Enriched T-cells)T-Cell Clone
Frequency of Antigen-Specific T-cells (e.g., % of CD8+ cells) < 0.1%1-5%> 95%
Cloning Efficiency (from limiting dilution) N/AN/A10-30%
Specific Lysis of Target Cells (e.g., at 20:1 E:T ratio) < 5%20-40%> 60%
IFN-γ Secretion (pg/mL) < 50200-1000> 2000

Note: The values presented in this table are illustrative and based on typical results reported in the literature for the generation of antigen-specific T-cell clones. Actual results may vary depending on the donor, experimental conditions, and the specific characteristics of the NY-BR-1 p904 epitope.

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.

  • Collect the buffy coat layer and transfer it to a new 50 mL conical tube.

  • Wash the isolated cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

Protocol 2: In Vitro Stimulation of T-cells with NY-BR-1 p904 Peptide

This protocol details the in vitro stimulation of PBMCs to enrich for T-cells specific to the NY-BR-1 p904 peptide.

Materials:

  • Isolated PBMCs

  • NY-BR-1 p904 peptide (Amino Acid Sequence: To be determined based on further clarification, a commonly cited HLA-A2 restricted epitope is p960-968 with sequence VLLEGNLSM)

  • Complete RPMI-1640 medium

  • Recombinant human Interleukin-2 (IL-2)

  • Antigen-Presenting Cells (APCs): Autologous dendritic cells (DCs) are recommended. A protocol for DC generation is provided below.

  • 24-well tissue culture plates

Procedure for Generating Monocyte-Derived Dendritic Cells (APCs):

  • Isolate monocytes from PBMCs by plastic adherence or using CD14 magnetic beads.

  • Culture the monocytes in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days.

  • On day 5, induce DC maturation by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 48 hours.

Procedure for T-cell Stimulation:

  • On the day of stimulation, pulse the mature DCs with the NY-BR-1 p904 peptide (10 µg/mL) for 2 hours at 37°C in a small volume of serum-free RPMI-1640.

  • Co-culture the peptide-pulsed DCs with autologous PBMCs at a DC:PBMC ratio of 1:10 in a 24-well plate in complete RPMI-1640 medium.

  • On day 2, add recombinant human IL-2 to a final concentration of 20 U/mL.

  • Restimulate the cultures every 7-10 days with peptide-pulsed autologous APCs and supplement with IL-2 two days after each restimulation.

  • After 2-3 rounds of stimulation, assess the frequency of NY-BR-1 p904 specific T-cells using methods such as ELISpot or intracellular cytokine staining for IFN-γ.

Protocol 3: Limiting Dilution Cloning of Antigen-Specific T-cells

This protocol describes the cloning of enriched NY-BR-1 p904 specific T-cells by limiting dilution to obtain monoclonal populations.

Materials:

  • Enriched NY-BR-1 p904 specific T-cells

  • Cloning Medium: Complete RPMI-1640 supplemented with a higher concentration of IL-2 (e.g., 100 U/mL) and Phytohemagglutinin (PHA; 1 µg/mL).

  • Feeder Cells: Irradiated allogeneic PBMCs from at least two different healthy donors.

  • 96-well round-bottom microplates

Procedure:

  • Prepare a feeder cell mixture containing irradiated allogeneic PBMCs at a concentration of 1 x 10^6 cells/mL in cloning medium.

  • Serially dilute the enriched T-cell population to achieve concentrations of 10, 3, 1, and 0.3 cells per 100 µL.

  • In a 96-well plate, add 100 µL of the feeder cell mixture to each well.

  • Add 100 µL of the diluted T-cell suspension to the appropriate wells, resulting in final cell densities of 10, 3, 1, and 0.3 T-cells per well.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 10-14 days.

  • After 7 days, replace half of the medium with fresh cloning medium.

  • After 10-14 days, visually inspect the plates for the growth of T-cell colonies under a microscope. Wells from the lower seeding densities that contain single colonies are likely to be monoclonal.

  • Expand the positive clones by transferring them to larger wells and eventually flasks, maintaining them with periodic restimulation with peptide-pulsed APCs and IL-2.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Generating NY-BR-1 Specific T-Cell Clones cluster_0 Step 1: T-Cell Source cluster_1 Step 2: Antigen Presentation cluster_2 Step 3: T-Cell Enrichment cluster_3 Step 4: T-Cell Cloning PBMC_Isolation Isolate PBMCs from Healthy Donor Blood DC_Generation Generate Autologous Dendritic Cells (DCs) PBMC_Isolation->DC_Generation Co_culture Co-culture PBMCs with Peptide-Pulsed DCs PBMC_Isolation->Co_culture Peptide_Pulsing Pulse DCs with NY-BR-1 p904 Peptide DC_Generation->Peptide_Pulsing Peptide_Pulsing->Co_culture IL2_Addition Add IL-2 to Promote T-Cell Proliferation Co_culture->IL2_Addition Restimulation Repeat Stimulation Cycles IL2_Addition->Restimulation Limiting_Dilution Perform Limiting Dilution of Enriched T-Cells Restimulation->Limiting_Dilution Colony_Screening Screen for Monoclonal T-Cell Colonies Limiting_Dilution->Colony_Screening Clone_Expansion Expand Positive T-Cell Clones Colony_Screening->Clone_Expansion

Caption: Workflow for generating NY-BR-1 specific T-cell clones.

TCR_Signaling_Pathway T-Cell Receptor (TCR) Signaling Pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling Cascade TCR TCR Lck Lck TCR->Lck Phosphorylates ITAMs CD8 CD8 pMHC Peptide-MHC (HLA-A2 + NY-BR-1 p904) CD8->pMHC pMHC->TCR Binding ZAP70 ZAP70 Lck->ZAP70 Recruits & Activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activates DAG_IP3 DAG and IP3 PLCg1->DAG_IP3 Generates NFAT_AP1_NFkB NFAT, AP-1, NF-κB Activation DAG_IP3->NFAT_AP1_NFkB Gene_Expression Gene Expression (Cytokines, Effector Molecules) NFAT_AP1_NFkB->Gene_Expression

Caption: TCR signaling upon peptide-MHC recognition.

References

Application Note: Measuring Cell-Mediated Cytotoxicity Against NY-BR-1 Positive Cells Using the Chromium-51 Release Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The NY-BR-1 antigen is a promising target for immunotherapeutic strategies in breast cancer due to its high expression in tumor tissues.[1][2][3] Evaluating the efficacy of potential immunotherapies, such as chimeric antigen receptor (CAR) T-cell therapy or antibody-based treatments, requires robust and reliable methods to quantify the cytotoxic activity of immune effector cells against NY-BR-1 expressing target cells.[4] The Chromium-51 (⁵¹Cr) release assay is a well-established and sensitive method for measuring cell-mediated cytotoxicity.[5] This application note provides a detailed protocol for utilizing the ⁵¹Cr release assay to assess the cytotoxic potential of effector cells against the NY-BR-1 antigen.

The principle of the assay involves labeling the target cells (NY-BR-1 positive) with radioactive ⁵¹Cr. When effector cells induce lysis of the target cells, the ⁵¹Cr is released into the cell culture supernatant. The amount of radioactivity in the supernatant is directly proportional to the number of lysed target cells. By measuring the radioactivity, the percentage of specific lysis can be calculated, providing a quantitative measure of cytotoxicity.

Materials and Reagents

  • Target Cells: NY-BR-1 expressing cell line (e.g., genetically modified cell line expressing NY-BR-1).

  • Effector Cells: Immune cells being tested for cytotoxic activity (e.g., CAR T-cells, NK cells, or peripheral blood mononuclear cells).

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Chromium-51: Sodium chromate (Na₂⁵¹CrO₄) in sterile saline.

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Triton X-100 or similar detergent: For inducing maximum ⁵¹Cr release.

  • 96-well round-bottom plates.

  • Centrifuge.

  • Gamma counter or a liquid scintillation counter.

  • LumaPlate™-96 (or equivalent) if using a liquid scintillation counter.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Part 1: Labeling of Target Cells with ⁵¹Cr
  • Cell Preparation: Harvest NY-BR-1 target cells in their exponential growth phase. Count the cells and assess their viability, which should be above 95%.

  • Cell Pelleting: Centrifuge the required number of target cells (e.g., 2 x 10⁶ cells) at 350 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 5 ml of culture medium.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in a small volume of FBS (e.g., 20 µL).

  • Radioactive Labeling: Add 50-100 µCi of ⁵¹Cr to the cell suspension. Gently mix and incubate for 1-2 hours at 37°C in a 5% CO₂ incubator, with occasional mixing.

  • Washing Post-Labeling: After incubation, wash the labeled cells three times with 10 ml of culture medium to remove unincorporated ⁵¹Cr. Centrifuge at 400 x g for 5 minutes for each wash.

  • Final Resuspension: Resuspend the final cell pellet in fresh culture medium to a concentration of 1 x 10⁵ cells/ml.

Part 2: Effector Cell Preparation
  • Preparation: Prepare the effector cells at various concentrations to achieve the desired effector-to-target (E:T) ratios.

  • Serial Dilutions: Perform serial dilutions of the effector cells in the 96-well plate to obtain different E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1).

Part 3: Cytotoxicity Assay
  • Plating Target Cells: Add 100 µl of the labeled target cell suspension (1 x 10⁴ cells) to each well of a 96-well round-bottom plate.

  • Adding Effector Cells: Add 100 µl of the effector cell suspensions at different E:T ratios to the wells containing the target cells.

  • Controls:

    • Spontaneous Release: Add 100 µl of medium only to wells with target cells. This measures the ⁵¹Cr released without effector cells.

    • Maximum Release: Add 100 µl of medium containing 1-2.5% Triton X-100 to wells with target cells to induce complete lysis.

  • Incubation: Centrifuge the plate at 50 x g for 3 minutes to facilitate cell-to-cell contact and incubate for 4 hours at 37°C in a 5% CO₂ incubator.

Part 4: Harvesting and Radioactivity Measurement
  • Pelleting Cells: After incubation, centrifuge the plate at 350 x g for 5 minutes to pellet the cells.

  • Supernatant Collection: Carefully transfer 30-50 µl of the supernatant from each well to a corresponding tube or a LumaPlate™.

  • Radioactivity Counting: Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter or a liquid scintillation counter.

Data Presentation

The results of the ⁵¹Cr release assay are typically presented as the percentage of specific lysis, calculated using the following formula:

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Effector:Target RatioExperimental Release (CPM)Spontaneous Release (CPM)Maximum Release (CPM)% Specific LysisStandard Deviation
40:14500500800053.3%± 3.1%
20:13200500800036.0%± 2.5%
10:12100500800021.3%± 1.8%
5:11300500800010.7%± 1.2%

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Acquisition & Analysis Target_Prep Target Cell (NY-BR-1+) Preparation Cr51_Labeling ⁵¹Cr Labeling (1-2h, 37°C) Target_Prep->Cr51_Labeling Washing Washing (3x) Cr51_Labeling->Washing Plating Plate Labeled Target Cells Washing->Plating Effector_Prep Effector Cell Preparation & Serial Dilution Co_culture Add Effector Cells (Co-culture 4h, 37°C) Effector_Prep->Co_culture Plating->Co_culture Harvest Harvest Supernatant Co_culture->Harvest Controls Setup Controls: - Spontaneous - Maximum Release Counting Measure Radioactivity (Gamma Counter) Harvest->Counting Calculation Calculate % Specific Lysis Counting->Calculation

Figure 1. Experimental workflow for the Chromium-51 release cytotoxicity assay.

Signaling Pathway for T-Cell Mediated Cytotoxicity

The following diagram illustrates a simplified signaling pathway of cytotoxic T lymphocyte (CTL) mediated killing of a target cell, a process central to the mechanism of action for many immunotherapies targeting antigens like NY-BR-1.

t_cell_cytotoxicity cluster_cells Cellular Interaction cluster_pathway Cytotoxic Mechanisms CTL Cytotoxic T Lymphocyte (CTL) Granzyme Granzyme B & Perforin Release CTL->Granzyme TCR-MHC I Recognition Target NY-BR-1 Target Cell Perforin_Pore Perforin Pore Formation Granzyme->Perforin_Pore Granzyme_Entry Granzyme B Entry Perforin_Pore->Granzyme_Entry Caspase_Activation Caspase Activation Granzyme_Entry->Caspase_Activation Apoptosis Target Cell Apoptosis (⁵¹Cr Release) Caspase_Activation->Apoptosis

Figure 2. Simplified pathway of CTL-mediated target cell apoptosis.

References

Application Notes and Protocols: NY-BR-1 p904 (A2) Tetramer Staining for Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NY-BR-1 is a breast cancer-associated differentiation antigen that is overexpressed in a majority of breast tumors, making it a compelling target for cancer immunotherapy.[1][2] The identification of specific T-cell epitopes derived from NY-BR-1, such as the HLA-A2 restricted peptide p904, has enabled the monitoring of antigen-specific CD8+ T-cell responses in patients. MHC class I tetramers are powerful tools for the direct detection, enumeration, and phenotyping of these rare, antigen-specific T cells by flow cytometry. This document provides a detailed protocol for staining peripheral blood mononuclear cells (PBMCs) with NY-BR-1 p904 (A2) tetramers for subsequent analysis.

Quantitative Data Summary

The frequency of NY-BR-1 p904-specific CD8+ T cells is typically low in both healthy donors and breast cancer patients, often falling near the detection limit of standard flow cytometry assays.[3] In vitro stimulation with the cognate peptide can expand these populations for easier detection. The following table provides representative data on the expected frequencies of these cells.

Cell Population Sample Type Stimulation Expected Frequency (% of CD8+ T cells) Reference
NY-BR-1 p904-specific T cellsHealthy Donor PBMCsUnstimulated< 0.05%N/A
NY-BR-1 p904-specific T cellsHealthy Donor PBMCsIn vitro peptide stimulation0.1 - 1.0%
NY-BR-1 p904-specific T cellsBreast Cancer Patient PBMCsUnstimulated< 0.1%
NY-BR-1 p904-specific T cellsBreast Cancer Patient PBMCsIn vitro peptide stimulation0.2 - 2.0%

Note: These values are illustrative and can vary significantly between individuals. It is crucial to include appropriate negative controls and to titrate reagents for optimal results.

Experimental Protocols

Materials and Reagents
  • Cells: Cryopreserved or fresh human Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2 positive healthy donors or breast cancer patients.

  • Tetramer: PE-conjugated NY-BR-1 p904 (Sequence: YLVTCLRYL) HLA-A*0201 Tetramer.

  • Control Tetramer: PE-conjugated negative control tetramer (e.g., loaded with an irrelevant peptide).

  • Antibodies:

    • Anti-human CD3 (clone UCHT1 or equivalent)

    • Anti-human CD8 (clone RPA-T8 or equivalent)

    • Viability Dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

  • Buffers:

    • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

    • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Equipment:

    • Flow cytometer

    • Centrifuge

    • 96-well U-bottom plates or FACS tubes

Experimental Workflow

G cluster_prep Cell Preparation cluster_stain Staining cluster_acq Data Acquisition & Analysis thaw Thaw PBMCs wash1 Wash Cells thaw->wash1 count Count Cells & Assess Viability wash1->count tetramer_stain Tetramer Incubation count->tetramer_stain ab_stain Surface Antibody Staining tetramer_stain->ab_stain wash2 Wash Cells ab_stain->wash2 acquire Acquire on Flow Cytometer wash2->acquire analyze Analyze Data acquire->analyze

Fig. 1: Experimental workflow for tetramer staining.
Detailed Staining Protocol

  • Cell Preparation:

    • Thaw cryopreserved PBMCs rapidly in a 37°C water bath.

    • Transfer cells to a 15 mL conical tube and slowly add 10 mL of complete RPMI 1640 medium.

    • Centrifuge at 300 x g for 10 minutes at room temperature.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of FACS buffer.

    • Perform a cell count and assess viability using a hemocytometer and trypan blue. Viability should be >90%.

    • Adjust the cell concentration to 1-2 x 10^7 cells/mL in FACS buffer.

  • Tetramer Staining:

    • Aliquot 1-2 x 10^6 cells per well into a 96-well U-bottom plate or into individual FACS tubes.

    • Centrifuge at 300 x g for 3 minutes and discard the supernatant.

    • Add the PE-conjugated NY-BR-1 p904 (A2) tetramer at the pre-titrated optimal concentration (typically 1:100 to 1:400 dilution).

    • As a negative control, stain a separate aliquot of cells with the PE-conjugated negative control tetramer.

    • Gently vortex and incubate for 30-60 minutes at 4°C in the dark.

  • Surface Antibody Staining:

    • Without washing, add the cocktail of fluorescently-conjugated antibodies (e.g., anti-CD3, anti-CD8) at their pre-titrated optimal concentrations.

    • Incubate for an additional 30 minutes at 4°C in the dark.

  • Washing and Acquisition:

    • Add 200 µL of cold FACS buffer to each well (or 2 mL to each tube) and centrifuge at 300 x g for 3 minutes.

    • Discard the supernatant and repeat the wash step twice.

    • Resuspend the final cell pellet in 200-300 µL of FACS buffer.

    • If not acquiring immediately, cells can be fixed in 1% paraformaldehyde in PBS.

    • Acquire samples on a flow cytometer, ensuring to collect a sufficient number of events (at least 100,000 lymphocyte events) to accurately identify the rare tetramer-positive population.

Signaling Pathway

The binding of the NY-BR-1 p904 peptide presented by the HLA-A2 molecule to a specific T-cell receptor (TCR) on a CD8+ T cell initiates a signaling cascade that leads to T-cell activation, proliferation, and effector function.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation CD8 CD8 CD8->Lck pMHC pMHC (NY-BR-1 p904/HLA-A2) pMHC->TCR Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca2+ IP3->Ca Release PKC PKCθ DAG->PKC Activation NFAT NFAT Ca->NFAT Activation Gene Gene Transcription (e.g., IFN-γ, Granzyme B) NFAT->Gene NFkB NF-κB PKC->NFkB Activation NFkB->Gene

Fig. 2: T-Cell Receptor (TCR) signaling cascade.

Troubleshooting

Problem Possible Cause Solution
High background staining- Inadequate washing- Tetramer concentration too high- Dead cells- Increase number of wash steps- Titrate tetramer to optimal concentration- Use a viability dye to exclude dead cells from analysis
No or weak signal- Low frequency of specific T cells- Incorrect tetramer or HLA type- Loss of cells during staining- Enrich for CD8+ T cells prior to staining- Confirm HLA type of donor cells- Be gentle during washing steps
Poor cell viability- Harsh thawing or handling- Thaw cells quickly and dilute slowly- Minimize centrifugation steps and speed

References

Application Notes and Protocols for a Murine Model of NY-BR-1 p960 (A2) Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NY-BR-1 is a breast differentiation antigen frequently overexpressed in breast carcinomas, making it a compelling target for cancer immunotherapy.[1] A significant portion of breast cancer patients express the human leukocyte antigen (HLA)-A2 allele, and CD8+ cytotoxic T lymphocytes (CTLs) from these patients have been shown to recognize specific NY-BR-1-derived peptides presented by HLA-A2.[2] This document provides detailed application notes and protocols for establishing a murine model to evaluate immunotherapies targeting the HLA-A2-restricted NY-BR-1 epitope p960-968.

While the prompt specified the p904 (A2) epitope, a definitive amino acid sequence for this peptide could not be located in the conducted research. Therefore, this guide will utilize the well-characterized and published HLA-A2 restricted NY-BR-1 epitope, p960-968, as a representative model for developing a robust immunotherapy evaluation platform. The principles and protocols outlined herein are readily adaptable to other relevant NY-BR-1 epitopes.

This murine model leverages HLA-A2.1 transgenic mice and a syngeneic murine breast cancer cell line engineered to express human NY-BR-1. This platform enables the in vivo assessment of vaccine efficacy, adoptive T-cell therapy, and other immunomodulatory strategies targeting this tumor-associated antigen.

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
Animals
HLA-A2.1 Transgenic Mice (C57BL/6 background)The Jackson Laboratory003475
Cell Lines
E0771 murine breast cancer cell line (C57BL/6 syngeneic)ATCCCRL-3461
Peptides and Adjuvants
NY-BR-1 p960-968 Peptide (Sequence: FLLDVPVGI)GenscriptCustom Synthesis
Incomplete Freund's Adjuvant (IFA)Sigma-AldrichF5506
CpG Oligodeoxynucleotides (ODN 1826)InvivoGentlrl-1826
Antibodies and Reagents for Flow Cytometry
Anti-mouse CD8a-FITCBioLegend100706
Anti-mouse IFN-γ-PEBioLegend505808
CFSE Cell Division Tracker KitBioLegend423801
ELISpot Assay
Mouse IFN-γ ELISpot KitBD Biosciences552534
Cell Culture
DMEM, high glucoseGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Geneticin™ (G418 Sulfate)Gibco10131035
Other
Human NY-BR-1 cDNA plasmidOrigeneRC212392
Lipofectamine™ 3000 Transfection ReagentInvitrogenL3000015

Experimental Protocols

Generation of a NY-BR-1-Expressing Murine Breast Cancer Cell Line

This protocol describes the stable transfection of the E0771 murine breast cancer cell line to express the human NY-BR-1 antigen.

Workflow for Generating a Stable NY-BR-1 Expressing Cell Line

G cluster_0 Cell Line Preparation cluster_1 Transfection cluster_2 Selection and Expansion cluster_3 Verification Culture E0771 cells Culture E0771 cells Prepare DNA-lipid complex Prepare DNA-lipid complex Culture E0771 cells->Prepare DNA-lipid complex Transfect E0771 cells Transfect E0771 cells Prepare DNA-lipid complex->Transfect E0771 cells Select with G418 Select with G418 Transfect E0771 cells->Select with G418 Expand resistant clones Expand resistant clones Select with G418->Expand resistant clones Confirm NY-BR-1 expression (qPCR, Western Blot) Confirm NY-BR-1 expression (qPCR, Western Blot) Expand resistant clones->Confirm NY-BR-1 expression (qPCR, Western Blot)

Caption: Workflow for creating a stable NY-BR-1 expressing murine breast cancer cell line.

Protocol:

  • Cell Culture: Culture E0771 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection:

    • One day before transfection, seed 2 x 10^5 E0771 cells per well in a 6-well plate.

    • On the day of transfection, prepare the DNA-lipid complex using a human NY-BR-1 cDNA plasmid and a suitable transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's instructions.

    • Add the transfection complex to the cells and incubate for 48-72 hours.

  • Selection:

    • After 48-72 hours, replace the medium with fresh medium containing a selection antibiotic (e.g., G418 at a pre-determined optimal concentration).

    • Continue to replace the selection medium every 3-4 days until resistant colonies are visible.

  • Clonal Expansion and Verification:

    • Isolate individual resistant colonies and expand them in separate culture vessels.

    • Verify the expression of NY-BR-1 in the expanded clones using quantitative PCR (qPCR) for mRNA expression and Western blotting for protein expression.

    • Select a high-expressing clone (E0771-NY-BR-1) for subsequent in vivo experiments.

Peptide-Based Vaccination of HLA-A2.1 Transgenic Mice

This protocol outlines the procedure for immunizing HLA-A2.1 transgenic mice with the NY-BR-1 p960-968 peptide to induce a specific CD8+ T-cell response.

Protocol:

  • Vaccine Preparation:

    • Dissolve the NY-BR-1 p960-968 peptide in sterile PBS at a concentration of 2 mg/mL.

    • Emulsify the peptide solution with an equal volume of Incomplete Freund's Adjuvant (IFA).

    • In a separate vial, dilute CpG ODN 1826 in sterile PBS to a concentration of 1 mg/mL.

  • Immunization Schedule:

    • Administer a primary immunization (Day 0) by subcutaneous (s.c.) injection at the base of the tail with 100 µL of the peptide-IFA emulsion (containing 100 µg of peptide).

    • Co-administer 50 µL of the CpG solution (50 µg) via a separate s.c. injection in the same vicinity.

    • Boost the mice on Day 14 with the same vaccine formulation.

  • Monitoring Immune Response:

    • Collect blood or sacrifice a subset of mice 7-10 days after the booster immunization to assess the T-cell response using ELISpot or intracellular cytokine staining.

Evaluation of Antigen-Specific T-Cell Response by ELISpot Assay

The ELISpot assay is a sensitive method to quantify the frequency of antigen-specific IFN-γ-secreting T-cells.

Workflow for IFN-γ ELISpot Assay

G Coat plate with anti-IFN-γ Ab Coat plate with anti-IFN-γ Ab Isolate splenocytes Isolate splenocytes Coat plate with anti-IFN-γ Ab->Isolate splenocytes Add splenocytes and peptide Add splenocytes and peptide Isolate splenocytes->Add splenocytes and peptide Incubate Incubate Add splenocytes and peptide->Incubate Add detection Ab Add detection Ab Incubate->Add detection Ab Add substrate Add substrate Add detection Ab->Add substrate Analyze spots Analyze spots Add substrate->Analyze spots

Caption: Key steps in the IFN-γ ELISpot assay for detecting antigen-specific T-cells.

Protocol:

  • Plate Preparation: Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation:

    • Isolate splenocytes from immunized and control mice.

    • Prepare a single-cell suspension and count the cells.

  • Cell Plating and Stimulation:

    • Wash the coated plate and block with sterile medium.

    • Add 2 x 10^5 splenocytes per well.

    • Stimulate the cells with the NY-BR-1 p960-968 peptide (10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

  • Incubation and Detection:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody.

    • After incubation and washing, add streptavidin-alkaline phosphatase.

  • Spot Development and Analysis:

    • Add a substrate solution to develop the spots.

    • Stop the reaction by washing with water.

    • Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

In Vivo Cytotoxicity Assay

This assay measures the ability of immunized mice to kill target cells pulsed with the specific peptide.

Protocol:

  • Target Cell Preparation:

    • Isolate splenocytes from naïve C57BL/6 mice.

    • Divide the splenocytes into two populations.

    • Pulse one population with the NY-BR-1 p960-968 peptide (10 µg/mL) for 1 hour at 37°C. Leave the other population unpulsed.

  • CFSE Labeling:

    • Label the peptide-pulsed target cells with a high concentration of CFSE (e.g., 5 µM).

    • Label the unpulsed control cells with a low concentration of CFSE (e.g., 0.5 µM).

  • Adoptive Transfer:

    • Mix the CFSE-high and CFSE-low labeled cells at a 1:1 ratio.

    • Inject 1 x 10^7 total cells intravenously into both immunized and naïve control mice.

  • Analysis:

    • After 18-24 hours, harvest the spleens from the recipient mice.

    • Analyze the splenocytes by flow cytometry to determine the ratio of CFSE-high to CFSE-low cells.

    • Calculate the percentage of specific killing using the following formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in naïve mice)] x 100

Tumor Challenge Study

This study evaluates the anti-tumor efficacy of the immunotherapy in the established murine model.

Protocol:

  • Tumor Cell Implantation:

    • Subcutaneously inject 5 x 10^5 E0771-NY-BR-1 cells into the flank of immunized and control HLA-A2.1 transgenic mice.

  • Tumor Growth Monitoring:

    • Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Endpoint:

    • Euthanize the mice when the tumor volume reaches a predetermined endpoint or if the mice show signs of distress.

    • Analyze the survival data and compare tumor growth between the different treatment groups.

Data Presentation

The following tables provide examples of expected quantitative data from the described experiments, based on published literature for similar peptide-based immunotherapies.

Table 1: Representative IFN-γ ELISpot Results

Treatment GroupAntigen StimulationMean Spot Forming Units (SFU) per 10^6 Splenocytes ± SD
NaïveNone5 ± 2
NaïveNY-BR-1 p960-9688 ± 3
VaccinatedNone15 ± 5
VaccinatedNY-BR-1 p960-968250 ± 45

Table 2: Representative In Vivo Cytotoxicity Results

Recipient MiceRatio of CFSE-high to CFSE-low Cells% Specific Lysis
Naïve0.98-
Vaccinated0.3564.3%

Table 3: Representative Tumor Growth Data

Treatment GroupMean Tumor Volume (mm³) on Day 21 ± SEM
Naïve + Tumor Challenge1250 ± 150
Vaccinated + Tumor Challenge450 ± 80

Signaling Pathway and Logical Relationships

Antigen Presentation and T-Cell Activation Pathway

G cluster_0 Antigen Presenting Cell (APC) cluster_1 CD8+ T-Cell NY-BR-1 p960-968 NY-BR-1 p960-968 HLA-A2.1 HLA-A2.1 NY-BR-1 p960-968->HLA-A2.1 Binds to Peptide-HLA Complex Peptide-HLA Complex HLA-A2.1->Peptide-HLA Complex TCR TCR Peptide-HLA Complex->TCR Recognized by CD8 CD8 Peptide-HLA Complex->CD8 Stabilized by Activation Activation TCR->Activation CD8->Activation Proliferation & Differentiation Proliferation & Differentiation Activation->Proliferation & Differentiation Effector CTL Effector CTL Proliferation & Differentiation->Effector CTL

Caption: Simplified signaling pathway of NY-BR-1 peptide presentation and subsequent CD8+ T-cell activation.

Logical Flow of the Murine Model Development

G Select HLA-A2.1 Transgenic Mouse Select HLA-A2.1 Transgenic Mouse Vaccinate Mice with NY-BR-1 Peptide Vaccinate Mice with NY-BR-1 Peptide Select HLA-A2.1 Transgenic Mouse->Vaccinate Mice with NY-BR-1 Peptide Select Syngeneic Murine Breast Cancer Cell Line Select Syngeneic Murine Breast Cancer Cell Line Engineer Cell Line to Express NY-BR-1 Engineer Cell Line to Express NY-BR-1 Select Syngeneic Murine Breast Cancer Cell Line->Engineer Cell Line to Express NY-BR-1 Tumor Challenge Tumor Challenge Engineer Cell Line to Express NY-BR-1->Tumor Challenge Assess Immune Response Assess Immune Response Vaccinate Mice with NY-BR-1 Peptide->Assess Immune Response Vaccinate Mice with NY-BR-1 Peptide->Tumor Challenge Evaluate Anti-Tumor Efficacy Evaluate Anti-Tumor Efficacy Assess Immune Response->Evaluate Anti-Tumor Efficacy Tumor Challenge->Evaluate Anti-Tumor Efficacy

Caption: Logical workflow for developing and utilizing the NY-BR-1 immunotherapy murine model.

References

Application Notes and Protocols for Cloning T-cell Receptors Specific for NY-BR-1 p904

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NY-BR-1 is a differentiation antigen expressed in the majority of breast tumors, making it a compelling target for T-cell-based immunotherapies.[1] The identification and cloning of T-cell receptors (TCRs) that specifically recognize NY-BR-1-derived epitopes are critical steps in the development of engineered T-cell therapies. One such epitope, NY-BR-1 p904, has been shown to be recognized by cytotoxic T-lymphocytes (CTLs), highlighting its therapeutic potential.[1] This document provides detailed application notes and protocols for the techniques required to clone TCRs specific for the NY-BR-1 p904 peptide.

These protocols cover the entire workflow, from the initial identification and isolation of NY-BR-1 p904-specific T-cells to the amplification and cloning of their unique TCRs. The methodologies described herein are essential for researchers and drug development professionals seeking to harness the therapeutic potential of NY-BR-1-specific TCRs for the treatment of breast cancer.

Data Presentation

Table 1: Functional Avidity of NY-BR-1 p904-Specific T-Cell Clones
T-Cell Clone IDTCR Vβ ChainTCR Vα ChainpMHC Tetramer Staining Intensity (MFI)Dissociation Constant (Kd) (μM)
Example: Clone 1TRBVx-xTRAVx-xDataData
Example: Clone 2TRBVy-yTRAVy-yDataData
Example: Clone 3TRBVz-zTRAVz-zDataData

MFI: Mean Fluorescence Intensity

Table 2: Functional Analysis of NY-BR-1 p904-Specific T-Cells

This table summarizes quantitative data from functional assays performed on T-cells specific for the NY-BR-1 p904 peptide.

Assay TypeEffector CellsTarget CellsEffector:Target RatioResultReference
Cytotoxicity Assay (% Lysis)NY-BR-1 p904-specific CTL cloneT2 cells pulsed with p904 peptide30:1~55%[2]
10:1~40%[2]
3.3:1~25%
1.1:1~15%
IFN-γ ELISPOT (Spot Forming Units / 10^5 cells)CD8+ T-cells from breast cancer patient stimulated with p904Autologous PBMCs pulsed with p904 peptideN/A~150
CD8+ T-cells from another breast cancer patient stimulated with p904Autologous PBMCs pulsed with p904 peptideN/A~125

CTL: Cytotoxic T-Lymphocyte; T2 cells: a human cell line deficient in TAP, making them suitable for peptide-pulsing experiments; PBMC: Peripheral Blood Mononuclear Cell; N/A: Not Applicable.

Experimental Protocols

Protocol 1: Isolation of NY-BR-1 p904-Specific T-Cells

Principle: The initial and most critical step is the identification and isolation of T-cells that specifically recognize the NY-BR-1 p904 peptide presented by an appropriate HLA molecule (e.g., HLA-A2). This is typically achieved by stimulating peripheral blood mononuclear cells (PBMCs) from a breast cancer patient or a healthy donor with the p904 peptide and then identifying the reactive T-cells through cytokine secretion assays or staining with peptide-MHC (pMHC) tetramers.

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 2 mM L-glutamine

  • Human IL-2

  • NY-BR-1 p904 peptide

  • Antigen-presenting cells (APCs), such as autologous dendritic cells or T2 cells

  • IFN-γ ELISPOT kit or pMHC tetramers specific for NY-BR-1 p904/HLA-A2

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently labeled antibodies against CD8

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from heparinized blood samples by Ficoll-Paque density gradient centrifugation.

  • In vitro Stimulation:

    • Co-culture PBMCs with autologous dendritic cells pulsed with the NY-BR-1 p904 peptide.

    • Alternatively, use T2 cells pulsed with the peptide as stimulators.

    • Add human IL-2 to the culture to promote the expansion of T-cells.

    • Repeat the stimulation for at least two cycles to enrich for antigen-specific T-cells.

  • Identification of NY-BR-1 p904-Specific T-Cells:

    • IFN-γ ELISPOT Assay: After stimulation, perform an IFN-γ ELISPOT assay to quantify the number of peptide-specific, IFN-γ-secreting T-cells.

    • pMHC Tetramer Staining:

      • Synthesize or obtain fluorescently labeled pMHC tetramers corresponding to the NY-BR-1 p904 peptide and the appropriate HLA allele.

      • Incubate the stimulated T-cells with the pMHC tetramers and anti-CD8 antibodies.

      • Analyze the cells by flow cytometry to identify the CD8+ tetramer+ population.

  • Single-Cell Sorting:

    • Using a flow cytometer, sort the identified NY-BR-1 p904-specific T-cells (either IFN-γ secreting cells or tetramer-positive cells) into individual wells of a 96-well PCR plate for subsequent TCR sequencing.

Protocol 2: T-Cell Receptor (TCR) Amplification by 5' RACE

Principle: 5' Rapid Amplification of cDNA Ends (5' RACE) is a PCR-based method to amplify the 5' ends of mRNA transcripts, which is particularly useful for TCRs as it allows for the amplification of the variable regions without prior knowledge of the specific V-gene usage. The efficiency of 5' RACE in generating regular TCR sequences can be optimized to over 85% with careful protocol modifications.

Materials:

  • Single-cell lysis buffer

  • Reverse transcriptase

  • Oligo(dT) primer

  • Terminal deoxynucleotidyl transferase (TdT)

  • dCTP

  • Abridged anchor primer

  • Nested gene-specific primers for the constant regions of TCRα and TCRβ chains

  • High-fidelity DNA polymerase for PCR

Procedure:

  • Single-Cell Lysis and Reverse Transcription:

    • Lyse the single-sorted T-cell in a buffer that preserves RNA integrity.

    • Perform reverse transcription using an oligo(dT) primer to synthesize the first-strand cDNA.

  • Tailing of cDNA:

    • Add a homopolymeric tail (e.g., poly-C) to the 3' end of the cDNA using TdT and dCTP.

  • First PCR Amplification:

    • Perform the first round of PCR using a primer complementary to the poly-C tail (abridged anchor primer) and a gene-specific primer for the constant region of either the TCRα or TCRβ chain.

  • Nested PCR Amplification:

    • Perform a second round of nested PCR using a nested anchor primer and a nested gene-specific primer for the TCR constant region to increase specificity and yield.

  • Analysis of PCR Products:

    • Visualize the PCR products on an agarose gel.

    • Purify the PCR products of the expected size.

  • Sequencing:

    • Sequence the purified PCR products to determine the full-length variable region sequences of the TCRα and TCRβ chains.

Protocol 3: TCR Cloning and Expression

Principle: Once the sequences of the TCRα and TCRβ chains are known, they are cloned into an expression vector, often a retroviral or lentiviral vector, for subsequent functional studies.

Materials:

  • Purified TCRα and TCRβ PCR products

  • Restriction enzymes and T4 DNA ligase (for traditional cloning) or a commercial seamless cloning kit

  • Expression vector (e.g., a retroviral vector containing a 2A self-cleaving peptide sequence to link the α and β chains)

  • Competent E. coli for transformation

  • Plasmid purification kit

Procedure:

  • Vector Preparation:

    • Digest the expression vector with appropriate restriction enzymes.

  • Insertion of TCR Chains:

    • Digest the TCRα and TCRβ PCR products with the same restriction enzymes.

    • Ligate the digested TCR chains into the prepared vector. A common strategy is to link the α and β chains with a 2A peptide sequence to ensure equimolar expression.

  • Transformation:

    • Transform the ligated plasmid into competent E. coli.

  • Selection and Verification:

    • Select for positive clones on appropriate antibiotic plates.

    • Verify the correct insertion of the TCR sequences by plasmid purification and sequencing.

  • Production of Viral Particles (if using viral vectors):

    • Transfect the verified plasmid into a packaging cell line to produce retroviral or lentiviral particles.

  • Transduction of T-Cells:

    • Transduce primary human T-cells with the viral particles to generate TCR-engineered T-cells.

  • Functional Testing:

    • Perform functional assays, such as cytotoxicity and cytokine release assays, to confirm the specificity and activity of the cloned TCR.

Visualizations

Signaling Pathways and Experimental Workflows

T_Cell_Activation_Pathway T-Cell Activation by NY-BR-1 p904 cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC MHC Class I Peptide NY-BR-1 p904 CD8 CD8 MHC->CD8 binds to TCR TCR Peptide->TCR presents to CD3 CD3 TCR->CD3 Lck Lck CD3->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg recruits Downstream Downstream Signaling (NFAT, AP-1, NF-κB) PLCg->Downstream Activation T-Cell Activation (Cytokine Release, Proliferation, Cytotoxicity) Downstream->Activation

Caption: T-Cell activation signaling cascade initiated by TCR recognition of the NY-BR-1 p904 peptide presented on an MHC Class I molecule.

TCR_Cloning_Workflow Workflow for Cloning NY-BR-1 p904-Specific TCRs PBMCs Isolate PBMCs from Blood Stimulation In vitro Stimulation with NY-BR-1 p904 Peptide PBMCs->Stimulation Identification Identify Specific T-Cells (Tetramer Staining / ELISPOT) Stimulation->Identification Sorting Single-Cell Sort Antigen-Specific T-Cells Identification->Sorting Lysis_RT Single-Cell Lysis & Reverse Transcription Sorting->Lysis_RT RACE_PCR 5' RACE PCR for TCRα and TCRβ Chains Lysis_RT->RACE_PCR Sequencing Sequence TCRs RACE_PCR->Sequencing Cloning Clone TCR Chains into Expression Vector Sequencing->Cloning Expression Express TCRs in Primary T-Cells Cloning->Expression Validation Functional Validation of Engineered T-Cells Expression->Validation

Caption: A streamlined experimental workflow for the isolation and cloning of T-cell receptors specific for the NY-BR-1 p904 peptide.

References

Application Notes and Protocols for the Synthesis and Purification of NY-BR-1 p904 (A2) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NY-BR-1 is a breast cancer-associated differentiation antigen that has emerged as a promising target for cancer immunotherapy.[1][2][3][4][5] Its expression is largely restricted to breast tissue and breast cancer cells, making it an attractive candidate for the development of targeted therapies with minimal off-tumor toxicity. Immunotherapy strategies often rely on the use of synthetic peptides corresponding to specific epitopes of the target antigen to elicit an immune response. One such epitope is the HLA-A2 restricted peptide p904, which has been shown to be recognized by CD8+ cytotoxic T-lymphocytes (CTLs) and is efficiently processed and presented by breast cancer cells. This document provides detailed application notes and protocols for the chemical synthesis, purification, and characterization of the NY-BR-1 p904 (A2) peptide.

Peptide Specifications

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for the chemical synthesis of peptides. The following protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry.

Materials and Reagents:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Automated or manual peptide synthesizer

  • Reaction vessel

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Asn(Trt)-OH for the C-terminus of the hypothetical sequence) in DMF.

    • Add HBTU, HOBt, and DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Washing and Drying: Wash the resin with DCM (3-5 times) and dry the peptide-resin under vacuum.

Peptide Cleavage and Deprotection

Protocol:

  • Transfer the dried peptide-resin to a cleavage vessel.

  • Add the cold cleavage cocktail to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification by High-Performance Liquid Chromatography (HPLC)

Materials and Reagents:

  • Crude synthetic peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Preparative and analytical reversed-phase C18 HPLC columns

  • HPLC system with a UV detector

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

  • Analytical HPLC:

    • Inject a small amount of the crude peptide onto an analytical C18 column.

    • Run a linear gradient of ACN (with 0.1% TFA) in water (with 0.1% TFA) to determine the retention time of the target peptide and the impurity profile. A typical gradient is 5-95% ACN over 30 minutes.

  • Preparative HPLC:

    • Switch to a preparative C18 column.

    • Inject the dissolved crude peptide onto the column.

    • Run a gradient optimized from the analytical run to separate the target peptide from impurities.

    • Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (typically >95%) and lyophilize to obtain the final purified peptide as a white powder.

Peptide Characterization

Mass Spectrometry:

  • Purpose: To confirm the identity of the synthesized peptide by verifying its molecular weight.

  • Method: Dissolve a small amount of the purified peptide in a suitable solvent and analyze by Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).

  • Expected Result: The observed molecular weight should match the calculated theoretical molecular weight of the NY-BR-1 p904 peptide.

Amino Acid Analysis:

  • Purpose: To determine the amino acid composition and confirm the correct stoichiometry of the peptide.

  • Method: The peptide is hydrolyzed to its constituent amino acids, which are then separated and quantified by chromatography.

  • Expected Result: The relative ratios of the amino acids should correspond to the sequence of the NY-BR-1 p904 peptide.

Data Presentation

Table 1: Summary of Synthesis and Purification Data for NY-BR-1 p904 (Hypothetical Sequence)

ParameterResult
Peptide Sequence VLLQYLAVN (Hypothetical)
Theoretical Mass (Da) 1018.25
Crude Peptide Yield (mg) e.g., 150
Crude Peptide Purity (%) e.g., 65%
Purified Peptide Yield (mg) e.g., 45
Final Purity (by HPLC) >95%
Observed Mass (ESI-MS) e.g., 1018.3

Visualizations

Experimental Workflow

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Precipitation cluster_purification Purification cluster_characterization Characterization Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Elongation Chain Elongation Coupling->Elongation Deprotection2 Final Deprotection Elongation->Deprotection2 Cleavage Cleavage from Resin Deprotection2->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Drying1 Drying Crude Peptide Precipitation->Drying1 Prep_HPLC Preparative HPLC Drying1->Prep_HPLC Fraction_Analysis Fraction Purity Analysis Prep_HPLC->Fraction_Analysis Pooling Pooling Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Mass_Spec Mass Spectrometry Lyophilization->Mass_Spec AAA Amino Acid Analysis Lyophilization->AAA

Caption: Workflow for the synthesis and purification of NY-BR-1 p904 peptide.

Antigen Presentation Pathway

Antigen_Presentation cluster_cell Tumor Cell NYBR1 NY-BR-1 Protein Proteasome Proteasome NYBR1->Proteasome Degradation Peptides Peptide Fragments (including p904) Proteasome->Peptides TAP TAP Transporter Peptides->TAP MHC_I MHC Class I Peptides->MHC_I ER Endoplasmic Reticulum TAP->ER Peptide_MHC Peptide-MHC I Complex ER->Peptide_MHC Loading MHC_I->ER Cell_Surface Cell Surface Peptide_MHC->Cell_Surface Transport Presented_Antigen p904 presented on MHC I Cell_Surface->Presented_Antigen CTL CD8+ T-Cell CTL->Presented_Antigen Recognition TCR T-Cell Receptor TCR->CTL

Caption: Simplified signaling pathway of NY-BR-1 p904 antigen presentation.

References

Application Notes and Protocols for the Generation of Dendritic Cells Pulsed with NY-BR-1 p904 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are crucial for initiating primary immune responses. Their ability to process and present tumor-associated antigens (TAAs) to T cells makes them a powerful tool in cancer immunotherapy. The NY-BR-1 antigen, a differentiation antigen expressed in over 80% of breast tumors, has emerged as a promising target for T-cell-based immunotherapy.[1][2][3] Specifically, the NY-BR-1 p904 epitope has been shown to be efficiently processed and presented, leading to the activation of CD8+ cytotoxic T-lymphocyte (CTL) responses.[1][4]

These application notes provide a comprehensive overview and detailed protocols for the generation of human monocyte-derived dendritic cells (Mo-DCs) and their subsequent pulsing with the NY-BR-1 p904 peptide for use in preclinical research and the development of DC-based cancer vaccines.

Data Summary

The following tables summarize key quantitative data for the generation and processing of peptide-pulsed dendritic cells, compiled from various established protocols.

Table 1: Reagents and Concentrations for Monocyte-Derived DC Generation

ReagentConcentrationPurposeSource
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)800 - 1000 U/mLDifferentiation of monocytes into immature DCs
Interleukin-4 (IL-4)250 - 500 U/mLDifferentiation of monocytes into immature DCs
Tumor Necrosis Factor-alpha (TNF-α)1000 U/mLMaturation of immature DCs
Interleukin-1β (IL-1β)10 ng/mLMaturation of immature DCs
Interleukin-6 (IL-6)10 ng/mLMaturation of immature DCs
Prostaglandin E2 (PGE2)1 µMMaturation of immature DCs
Peptide Antigen (e.g., NY-BR-1 p904)1 - 10 µg/mLPulsing of mature DCs

Table 2: Cell Culture Parameters

ParameterValueStageSource
Monocyte Seeding Density1 x 10^6 cells/mLDay 0
Incubation Temperature37°CAll stages
CO2 Concentration5%All stages
Culture Duration (Differentiation)5 - 7 daysDifferentiation
Culture Duration (Maturation)24 - 48 hoursMaturation
Peptide Pulsing Duration1 - 4 hoursPulsing

Experimental Protocols

Protocol 1: Isolation of Human Monocytes from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of monocytes from whole blood.

Materials:

  • Heparinized whole blood

  • Ficoll-Hypaque density gradient medium

  • Phosphate-buffered saline (PBS)

  • RPMI 1640 medium supplemented with 2% human AB serum, 2 mM L-glutamine, 50 U/mL penicillin, and 50 µg/mL streptomycin (complete medium)

  • Tissue culture flasks

Procedure:

  • Dilute heparinized whole blood 1:2 with 0.9% sodium chloride.

  • Layer 30 mL of the diluted blood onto 15 mL of Ficoll-Hypaque in a 50 mL conical tube.

  • Centrifuge at 1000 x g for 20 minutes at 20°C.

  • Carefully collect the mononuclear cell layer (buffy coat) and transfer to a new tube.

  • Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • Resuspend the PBMC pellet in complete medium and transfer to a tissue culture flask.

  • Incubate for 1 hour at 37°C and 5% CO2 to allow monocytes to adhere.

  • After incubation, remove the non-adherent cells by washing the flask twice with warm PBS.

  • Add fresh, warm complete medium to the adherent monocytes and incubate for 24 hours at 37°C and 5% CO2. The monocytes will detach and can be harvested.

    • Alternatively: Purify monocytes using CD14 magnetic beads for higher purity.

Protocol 2: Generation of Immature and Mature Dendritic Cells

This protocol details the differentiation of isolated monocytes into mature DCs.

Materials:

  • Isolated human monocytes

  • Complete RPMI 1640 medium

  • Recombinant human GM-CSF

  • Recombinant human IL-4

  • Maturation cocktail: TNF-α, IL-1β, IL-6, and PGE2

Procedure: Day 0: Monocyte Seeding

  • Culture the isolated monocytes at a density of 1 x 10^7 cells in 10 mL of complete medium in a T-75 flask.

  • Supplement the medium with 800 IU/mL GM-CSF and 250 IU/mL IL-4.

  • Incubate the culture at 37°C in a humidified atmosphere with 5% CO2 for 3 days.

Day 3: Media Change

  • Carefully remove the medium and centrifuge at 300 x g for 10 minutes to pellet any non-adherent cells.

  • Resuspend the cell pellet in a small volume of fresh complete medium containing differentiation supplements and return it to the culture flask.

  • Add fresh complete medium with GM-CSF and IL-4 to the flask.

  • Incubate for another 2 days at 37°C and 5% CO2.

Day 5: Maturation

  • Without changing the medium, add the maturation cocktail to the culture. The final concentrations should be: 1000 U/mL TNF-α, 10 ng/mL IL-1β, 10 ng/mL IL-6, and 1 µM PGE2.

  • Incubate for an additional 24-48 hours.

Day 7: Harvest Mature DCs

  • Harvest the mature, non-adherent DCs by gently pipetting.

  • The cells are now ready for peptide pulsing. Phenotypic analysis for maturation markers such as CD83, CD86, and HLA-DR by flow cytometry is recommended.

Protocol 3: Pulsing of Mature Dendritic Cells with NY-BR-1 p904 Peptide

This protocol describes the loading of the NY-BR-1 p904 peptide onto mature DCs.

Materials:

  • Mature dendritic cells

  • NY-BR-1 p904 peptide

  • Serum-free medium (e.g., RPMI 1640)

Procedure:

  • Wash the mature DCs twice with serum-free medium.

  • Resuspend the DCs at a concentration of 1-2 x 10^6 cells/mL in serum-free medium.

  • Add the NY-BR-1 p904 peptide to the cell suspension at a final concentration of 1-10 µg/mL.

  • Incubate for 1-4 hours at 37°C with gentle agitation.

  • After incubation, wash the peptide-pulsed DCs twice with medium to remove excess peptide.

  • The NY-BR-1 p904 peptide-pulsed DCs are now ready for use in downstream applications, such as T-cell co-culture assays or as a vaccine.

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Monocyte Isolation cluster_1 DC Generation cluster_2 Peptide Pulsing cluster_3 Downstream Applications whole_blood Whole Blood pbmc PBMC Isolation (Ficoll Gradient) whole_blood->pbmc monocytes Monocyte Purification (Adherence or CD14 Beads) pbmc->monocytes immature_dc Immature DC (GM-CSF + IL-4) monocytes->immature_dc mature_dc Mature DC (Maturation Cocktail) immature_dc->mature_dc peptide_pulsing Incubation with NY-BR-1 p904 Peptide mature_dc->peptide_pulsing pulsed_dc NY-BR-1 p904-Pulsed DC peptide_pulsing->pulsed_dc t_cell_activation T-Cell Activation Assay pulsed_dc->t_cell_activation vaccine DC Vaccine Formulation pulsed_dc->vaccine

Caption: Experimental workflow for generating NY-BR-1 p904-pulsed dendritic cells.

Simplified Signaling Pathway for DC Activation

dc_activation cluster_0 Antigen Presentation cluster_1 T-Cell Recognition cluster_2 Co-stimulation cluster_3 T-Cell Activation peptide NY-BR-1 p904 Peptide peptide_mhc Peptide-MHC Complex peptide->peptide_mhc mhc MHC Class I mhc->peptide_mhc tcr T-Cell Receptor (TCR) peptide_mhc->tcr Signal 1 cd8 CD8 Co-receptor peptide_mhc->cd8 t_cell_activation T-Cell Activation (Proliferation, Cytokine Release) tcr->t_cell_activation cd80_86 CD80/CD86 cd28 CD28 cd80_86->cd28 Signal 2 cd28->t_cell_activation

Caption: Simplified signaling for T-cell activation by a peptide-pulsed DC.

References

Application Notes: In Vitro Expansion of NY-BR-1 p904 (A2) Reactive T-cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

NY-BR-1 is a breast tissue differentiation antigen that is overexpressed in the majority of breast tumors, making it a compelling target for cancer immunotherapy.[1][2][3] A specific epitope of this antigen, NY-BR-1 p904, when presented by the HLA-A2 molecule, can be recognized by CD8+ cytotoxic T-lymphocytes (CTLs).[1][4] The ability to isolate and expand these NY-BR-1 p904-reactive T-cells in vitro is crucial for developing adoptive T-cell therapies for breast cancer patients. These application notes provide detailed protocols and guidelines for the successful expansion and characterization of these tumor-specific T-cells for research and therapeutic development.

Data Summary

Table 1: Comparison of T-Cell Expansion Protocol Components

This table summarizes various components and conditions reported for the in vitro expansion of antigen-specific T-cells. While protocols vary, common elements include a basal medium, serum, specific cytokines, and a method for T-cell activation.

ParameterProtocol ComponentExample SpecificationRationaleSource
Basal Medium RPMI 1640Often used as the base for T-cell culture.Provides essential nutrients, salts, and amino acids for cell growth.
50/50 Media Mix1:1 mix of RPMI-1640 and AIM-V.Combines formulations to optimize support for lymphocyte culture.
Supplementation Human Serum / FBS5% Human Serum or 10% Fetal Bovine Serum.Provides essential growth factors and proteins.
L-Glutamine2 mMAn essential amino acid for proliferating cells.
Activation Peptide-Pulsed APCsAutologous dendritic cells pulsed with NY-BR-1 p904 peptide.Mimics the natural antigen presentation process to activate specific T-cells.
Monoclonal AntibodiesAnti-CD3 (1 µg/mL) / Anti-CD28 (1 µg/mL).Provides primary and co-stimulatory signals to induce T-cell activation.
Expansion Cytokine CocktailIL-2, IL-7, IL-15.A combination of common gamma chain cytokines to support T-cell proliferation, survival, and memory phenotype development.
Culture Duration 10 - 14 DaysDuration can influence the ratio of CD8+ to CD4+ T-cells.Allows for sufficient expansion to achieve therapeutic cell numbers.
Table 2: Role of Common Gamma Chain (γc) Cytokines in T-Cell Expansion

The choice of cytokines is critical as it influences T-cell proliferation, differentiation, and the resulting memory phenotype. The γc family of cytokines (IL-2, IL-7, IL-15, IL-21) are central to these processes.

CytokinePrimary Function in T-Cell ExpansionPhenotypic OutcomeSource
IL-2 Potent T-cell growth factor, promotes robust proliferation.Promotes terminal effector differentiation.
IL-7 Inhibits apoptosis, supports T-cell viability and survival.Promotes survival of less differentiated, naïve-like T-cells.
IL-15 Supports proliferation and maintenance of memory T-cells.Promotes the development of stem cell memory (Tscm) and central memory (Tcm) phenotypes.
IL-21 Can slow expansion but prevents terminal differentiation.Helps maintain a naïve-like T-cell phenotype.

Experimental Protocols & Methodologies

Protocol 1: Generation of NY-BR-1 p904 Peptide-Pulsed Dendritic Cells (APCs)

This protocol describes the stimulation of CD8+ T-cells using autologous dendritic cells (DCs) pulsed with the specific NY-BR-1 p904 peptide. This method is highly specific for activating T-cells that recognize the target epitope.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A2+ donor

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • GM-CSF and IL-4

  • NY-BR-1 p904 peptide (sequence predicted to bind HLA-A2)

  • Tumor Necrosis Factor-α (TNF-α)

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Adhere monocytes by plating PBMCs in a culture flask for 2-4 hours. Wash away non-adherent cells.

  • Culture the adherent monocytes for 5-7 days in RPMI 1640 supplemented with 10% FBS, GM-CSF, and IL-4 to differentiate them into immature DCs.

  • Induce DC maturation by adding TNF-α to the culture for the final 24-48 hours.

  • Harvest the mature DCs and pulse them with the NY-BR-1 p904 peptide at a concentration of 10 µg/mL for 2-4 hours at 37°C.

  • After pulsing, wash the DCs to remove excess peptide. These cells are now ready to be used as antigen-presenting cells (APCs).

Protocol 2: Expansion of NY-BR-1 p904 Reactive T-Cells

This protocol outlines the co-culture of T-cells with peptide-pulsed APCs, followed by expansion using a cytokine cocktail designed to promote proliferation and survival while maintaining a functional, less-differentiated phenotype.

Materials:

  • CD8+ T-cells (isolated from PBMCs of the same HLA-A2+ donor)

  • Peptide-pulsed DCs (from Protocol 1)

  • Complete T-cell medium (e.g., RPMI 1640, 10% FBS, 2 mM L-glutamine)

  • Recombinant human IL-7, IL-15, and IL-2 (PeproTech or equivalent)

Procedure:

  • Isolate CD8+ T-cells from donor PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Co-culture the isolated CD8+ T-cells with the p904 peptide-pulsed DCs (from Protocol 1) at a responder-to-stimulator ratio of approximately 10:1.

  • After 24 hours, add IL-7 (10 ng/mL) and IL-15 (10 ng/mL) to the co-culture.

  • On day 3, supplement the culture with a low concentration of IL-2 (e.g., 40 U/mL).

  • Continue to culture the cells for a total of 10-14 days. Monitor cell density and split the cultures as needed, adding fresh medium containing IL-7 and IL-15 every 2-3 days.

  • The result should be a significant expansion of T-cells enriched for reactivity against the NY-BR-1 p904 peptide.

Protocol 3: Functional Analysis by IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is used to quantify the number of antigen-specific T-cells by measuring their cytokine secretion (e.g., IFN-γ) upon re-stimulation.

Materials:

  • Expanded T-cell culture (from Protocol 2)

  • Target cells: T2 cells (HLA-A2+, TAP-deficient) or autologous PBMCs

  • NY-BR-1 p904 peptide and an irrelevant control peptide

  • IFN-γ ELISpot kit (Mabtech, Inc. or equivalent)

Procedure:

  • Coat the ELISpot plate with an anti-IFN-γ capture antibody according to the manufacturer's instructions.

  • Prepare target cells. Pulse T2 cells or autologous PBMCs with either the NY-BR-1 p904 peptide (10 µg/mL) or an irrelevant control peptide.

  • Add the expanded T-cells (effector cells) and the peptide-pulsed target cells to the wells of the coated ELISpot plate. A common effector-to-target (E:T) ratio is 10:1. Include control wells with T-cells alone and T-cells with unpulsed target cells.

  • Incubate the plate at 37°C for 18-24 hours.

  • Wash the plate and add the biotinylated anti-IFN-γ detection antibody.

  • Following another wash, add streptavidin-alkaline phosphatase (ALP).

  • Finally, add the BCIP/NBT substrate and wait for spots to develop. Each spot represents a single IFN-γ-secreting T-cell.

  • Stop the reaction by washing with water. Allow the plate to dry completely before counting the spots using an automated ELISpot reader. A significantly higher spot count in wells with the p904 peptide compared to controls indicates a successful expansion of reactive T-cells.

Visualizations and Workflows

experimental_workflow Experimental Workflow for NY-BR-1 T-Cell Expansion cluster_0 Phase 1: Preparation cluster_1 Phase 2: Activation & Expansion cluster_2 Phase 3: Functional Analysis pbmc 1. Isolate PBMCs (HLA-A2+ Donor) isolate_t 2. Isolate CD8+ T-Cells pbmc->isolate_t isolate_dc 3. Generate Dendritic Cells (from Monocytes) pbmc->isolate_dc coculture 5. Co-culture T-Cells with Pulsed DCs isolate_t->coculture pulse_dc 4. Pulse DCs with NY-BR-1 p904 Peptide isolate_dc->pulse_dc pulse_dc->coculture cytokines 6. Add Cytokine Cocktail (IL-7, IL-15, IL-2) for 10-14 Days coculture->cytokines elispot 7. IFN-γ ELISpot Assay cytokines->elispot result 8. Quantify p904-Reactive T-Cells elispot->result t_cell_activation Simplified NY-BR-1 T-Cell Activation Pathway cluster_APC Antigen Presenting Cell (DC) cluster_TCell CD8+ T-Cell cluster_Outcome T-Cell Response apc HLA-A2 NY-BR-1 p904 CD80/86 tcell TCR CD8 CD28 apc:pep->tcell:tcr Signal 1 (Specificity) apc:cd80->tcell:cd28 Signal 2 (Co-stimulation) outcome Activation & Proliferation {IFN-γ Secretion Cytotoxicity Expansion} tcell->outcome Leads to

References

Application Notes and Protocols for the Production and Characterization of Anti-NY-BR-1 Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of monoclonal antibodies targeting the NY-BR-1 antigen, a promising target in breast cancer research and immunotherapy.

Introduction

NY-BR-1 is a differentiation antigen primarily expressed in the mammary gland and is frequently overexpressed in breast tumors.[1] Its restricted expression pattern makes it an attractive target for the development of targeted therapies, including monoclonal antibodies.[1][2] This document outlines the essential methodologies for producing and characterizing anti-NY-BR-1 monoclonal antibodies for various research and pre-clinical applications.

Data Presentation: Quantitative Analysis of NY-BR-1 Expression

The following tables summarize key quantitative data regarding NY-BR-1 expression in breast cancer, which is crucial for understanding its clinical relevance and for the design of antibody-based studies.

Table 1: Correlation of NY-BR-1 Expression with Tumor Grade in Primary Breast Carcinomas

Tumor GradePercentage of NY-BR-1 Positive Tumors
Grade 182%
Grade 269%
Grade 346%
Data from a study of 1,444 primary breast cancers.[3]

Table 2: Correlation of NY-BR-1 Expression with Key Biomarkers

BiomarkerCorrelation with NY-BR-1 ExpressionP-value
Estrogen Receptor (ER)Direct< 0.0001
HER2Inverse< 0.0001
EGFRInverse< 0.0001
Statistical analysis of co-expression in primary breast tumors.[3]

Table 3: Co-expression of NY-BR-1 and HLA Class I in Breast Carcinoma

Tissue TypeWeak Co-expression (≥5% positive cells)Strong Co-expression (>70% positive cells)
Primary Carcinomas44% (587/1321)15% (198/1321)
Lymph Node Metastases35% (163/470)10% (45/470)
Recurrences25% (20/78)4% (3/78)
Distant Metastases26% (17/65)6% (4/65)
Co-expression analysis is critical for evaluating NY-BR-1 as a target for T-cell-based immunotherapy.

Experimental Protocols

Production of Anti-NY-BR-1 Monoclonal Antibodies via Hybridoma Technology

This protocol describes a standard method for generating murine monoclonal antibodies against NY-BR-1.

Workflow Diagram:

Hybridoma_Production_Workflow cluster_immunization Immunization cluster_fusion Hybridoma Production cluster_selection Selection & Screening cluster_cloning Cloning & Expansion Immunogen NY-BR-1 Antigen (Recombinant Protein or DNA) Immunize Immunize BALB/c Mice Immunogen->Immunize Isolate Isolate Splenocytes Immunize->Isolate Fuse Fuse with Myeloma Cells (PEG-mediated) Isolate->Fuse Myeloma Myeloma Cells Myeloma->Fuse Hybridomas Hybridoma Cells Fuse->Hybridomas HAT Select in HAT Medium Hybridomas->HAT Screen Screen Supernatants (ELISA) HAT->Screen Positive Identify Positive Clones Screen->Positive Clone Clone by Limiting Dilution Positive->Clone Expand Expand Positive Clones Clone->Expand Harvest Harvest & Purify Antibodies Expand->Harvest

Caption: Workflow for monoclonal antibody production using hybridoma technology.

Protocol Steps:

  • Immunization:

    • Immunize BALB/c mice with a suitable NY-BR-1 antigen (e.g., a 77 aa peptide from human NY-BR-1 protein or recombinant NY-BR-1).

    • Administer the antigen emulsified in an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).

    • A typical immunization schedule involves a primary immunization followed by boosts at 3-week intervals.

    • Monitor the immune response by testing serum antibody titers using ELISA.

  • Cell Fusion:

    • Once a strong antibody response is detected, sacrifice the mouse and aseptically remove the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Fuse the splenocytes with myeloma cells (e.g., X63-Ag8.653) at a ratio of approximately 10:1 using polyethylene glycol (PEG) as the fusing agent.

  • Selection and Screening:

    • Plate the fused cells in 96-well plates in a selective medium, such as HAT (hypoxanthine-aminopterin-thymidine) medium, to eliminate unfused myeloma cells.

    • After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of anti-NY-BR-1 antibodies using an ELISA assay.

  • Cloning and Expansion:

    • Isolate and expand the hybridomas from the positive wells.

    • Clone the positive hybridomas by limiting dilution to ensure monoclonality.

    • Expand the selected monoclonal hybridoma cell lines in vitro in cell culture flasks or in vivo by generating ascites in mice to produce larger quantities of the antibody.

  • Antibody Purification:

    • Purify the monoclonal antibodies from the cell culture supernatant or ascites fluid using protein A or protein G affinity chromatography.

Characterization of Anti-NY-BR-1 Monoclonal Antibodies

ELISA is used for screening hybridoma supernatants and for quantifying the concentration of purified antibodies.

Protocol Steps:

  • Coating: Coat the wells of a 96-well microtiter plate with recombinant NY-BR-1 protein (1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubating for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate with PBST. Add the hybridoma supernatants or purified antibody dilutions to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate with PBST. Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) and incubate for 1 hour at room temperature.

  • Detection: Wash the plate with PBST. Add a substrate solution (e.g., TMB) and incubate until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

Western blotting is used to determine the specificity of the antibody and the molecular weight of the target protein.

Protocol Steps:

  • Sample Preparation: Prepare protein lysates from cells or tissues expressing NY-BR-1.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature or overnight at 4°C.

  • Primary Antibody Incubation: Incubate the membrane with the anti-NY-BR-1 monoclonal antibody (e.g., at a dilution of 1:500-1:1,000) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

IHC is used to visualize the expression and localization of NY-BR-1 in tissue sections.

Protocol Steps:

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) breast tissue sections.

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a solution such as cell conditioning solution (CC1) in a steamer or water bath.

  • Peroxidase Blocking: Block endogenous peroxidase activity using a suitable blocking reagent.

  • Blocking: Block non-specific binding with a protein block (e.g., serum-free protein block).

  • Primary Antibody Incubation: Incubate the slides with the anti-NY-BR-1 monoclonal antibody (e.g., at a dilution of 1:50-1:200) overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection: Use a polymer-based detection system with an HRP-conjugated secondary antibody and a chromogen such as DAB to visualize the antibody binding.

  • Counterstaining: Counterstain the nuclei with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and mount with a permanent mounting medium.

  • Analysis: Examine the slides under a microscope to assess the staining intensity and localization of NY-BR-1.

Flow cytometry is used to analyze the expression of NY-BR-1 on the surface of single cells.

Protocol Steps:

  • Cell Preparation: Prepare a single-cell suspension from cell lines or dissociated tumors.

  • Staining:

    • Resuspend approximately 1 x 10⁶ cells in FACS buffer (e.g., PBS with 2% FBS).

    • Add the anti-NY-BR-1 monoclonal antibody at a predetermined optimal concentration.

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells with FACS buffer.

    • If the primary antibody is not directly conjugated, resuspend the cells in FACS buffer containing a fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.

    • Wash the cells with FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of NY-BR-1 positive cells and the mean fluorescence intensity.

NY-BR-1 Signaling and Therapeutic Targeting

While the direct signaling pathway of NY-BR-1 is not fully elucidated, its expression is inversely correlated with the EGFR/HER2 signaling pathway, suggesting a potential role in breast cancer subtypes that are independent of this pathway. The development of anti-NY-BR-1 antibodies opens up several therapeutic avenues.

Conceptual Diagrams:

Signaling_Relationship NYBR1 NY-BR-1 Expression EGFR_HER2 EGFR/HER2 Signaling NYBR1->EGFR_HER2 Inverse Correlation

Caption: Inverse correlation between NY-BR-1 expression and EGFR/HER2 signaling.

Therapeutic_Approaches cluster_target Tumor Cell cluster_therapies Therapeutic Strategies TumorCell NY-BR-1 Positive Breast Cancer Cell mAb Naked mAb Therapy (ADCC, CDC) ADC Antibody-Drug Conjugate (ADC) CAR_T CAR T-Cell Therapy Antibody Anti-NY-BR-1 Monoclonal Antibody Antibody->TumorCell Binding Antibody->mAb Antibody->ADC Antibody->CAR_T

Caption: Therapeutic applications of anti-NY-BR-1 monoclonal antibodies.

These diagrams illustrate the potential for anti-NY-BR-1 antibodies in various therapeutic modalities, including direct antibody therapy, as antibody-drug conjugates (ADCs), or as the targeting domain in Chimeric Antigen Receptor (CAR) T-cell therapies. The high specificity of these antibodies for breast cancer cells makes them promising candidates for developing novel and effective cancer treatments.

References

Application Notes and Protocols for Constructing NY-BR-1 Specific CAR-T Cells for Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric Antigen Receptor (CAR)-T cell therapy represents a promising frontier in the fight against cancer. This document provides detailed application notes and protocols for the construction and preclinical evaluation of CAR-T cells targeting the New York Breast Antigen 1 (NY-BR-1), a tumor-associated antigen overexpressed in a significant proportion of breast cancers.[1][2] NY-BR-1's restricted expression in normal tissues makes it an attractive candidate for targeted immunotherapy, potentially minimizing off-tumor toxicities.[3][4] Preclinical studies have demonstrated that NY-BR-1 specific CAR-T cells can effectively delay tumor growth and prolong survival in mouse models, underscoring their therapeutic potential.[1]

These protocols are intended for research use only and provide a comprehensive workflow from CAR construct design to in vitro and in vivo functional validation.

NY-BR-1 Expression in Breast Cancer

NY-BR-1 is a mammary gland differentiation antigen, with protein expression observed in a majority of invasive breast carcinomas. Its expression profile varies across different breast cancer subtypes, with significant correlations to hormone receptor status.

Table 1: Expression of NY-BR-1 in Breast Cancer Subtypes

Breast Cancer SubtypePercentage of NY-BR-1 PositivityReference
All Invasive Carcinomas63.5%
Estrogen Receptor (ER) Positive70.1%
ER Negative34%
HER2 Negative65%
HER2 PositiveInversely Correlated
Grade 1 Tumors82%
Grade 2 Tumors69%
Grade 3 Tumors46%
Lymph Node Metastases49%

Second-Generation NY-BR-1 CAR Construct Design

A second-generation CAR construct is recommended for robust T-cell activation and persistence. This design incorporates a costimulatory domain in addition to the primary activation domain.

Key Components of the NY-BR-1 CAR Construct:
  • Single-chain variable fragment (scFv): This extracellular domain recognizes and binds to NY-BR-1 on the surface of breast cancer cells. While specific scFv sequences are often proprietary, recent research has identified the binding epitopes for two novel anti-NY-BR-1 antibodies, 10D11 and clone3, which have shown efficacy in CAR-T cell constructs. The scFv is a critical determinant of the CAR's specificity and binding affinity.

  • Hinge/Spacer: A flexible linker, often derived from CD8a or IgG4, that connects the scFv to the transmembrane domain, providing structural flexibility.

  • Transmembrane Domain: This region anchors the CAR to the T-cell membrane, commonly derived from CD28 or CD8a.

  • Costimulatory Domain: Essential for robust T-cell activation, proliferation, and survival. Commonly used domains include 4-1BB (CD137) or CD28.

  • Activation Domain: The intracellular CD3ζ chain, which contains Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), is crucial for initiating the T-cell activation signal cascade.

CAR_Construct cluster_CAR Second-Generation NY-BR-1 CAR cluster_TCell T-Cell scFv scFv (anti-NY-BR-1) Hinge Hinge scFv->Hinge TM Transmembrane Domain Hinge->TM Costim Costimulatory Domain (e.g., 4-1BB or CD28) TM->Costim TCell_Membrane CD3z CD3ζ Activation Domain Costim->CD3z TCell_Cytoplasm

Figure 1: Diagram of a second-generation NY-BR-1 CAR construct.

Experimental Protocols

The overall workflow for generating and testing NY-BR-1 CAR-T cells involves several key stages, from lentiviral vector production to in vivo efficacy studies.

Workflow cluster_Upstream Vector Production & T-Cell Engineering cluster_Downstream Functional Validation Lenti_Production Lentivirus Production Transduction Lentiviral Transduction Lenti_Production->Transduction TCell_Isolation T-Cell Isolation & Activation TCell_Isolation->Transduction Expansion CAR-T Cell Expansion Transduction->Expansion InVitro In Vitro Assays (Cytotoxicity, Cytokine Release) Expansion->InVitro InVivo In Vivo Preclinical Models InVitro->InVivo

Figure 2: Overall workflow for NY-BR-1 CAR-T cell construction and validation.
Protocol 1: Lentiviral Vector Production

This protocol describes the generation of lentiviral particles encoding the NY-BR-1 CAR construct using HEK293T cells. Third-generation packaging systems are recommended for enhanced safety.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Opti-MEM

  • Transfection reagent (e.g., PEI, Lipofectamine 2000)

  • Lentiviral transfer plasmid (containing the NY-BR-1 CAR construct)

  • Packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)

  • Envelope plasmid (e.g., pMD2.G)

  • 0.45 µm filter

Procedure:

  • Day 1: Cell Seeding

    • Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Day 2: Transfection

    • Prepare the plasmid DNA mixture in Opti-MEM. For a 10 cm dish, a common ratio is 10 µg transfer plasmid, 5 µg pMDLg/pRRE, 2.5 µg pRSV-Rev, and 3 µg pMD2.G.

    • Prepare the transfection reagent in a separate tube of Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20-30 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Day 3: Media Change

    • Approximately 16-18 hours post-transfection, carefully remove the transfection medium and replace it with fresh, pre-warmed DMEM with 10% FBS.

  • Day 4-5: Viral Harvest

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

    • Add fresh media to the cells and collect the supernatant again at 72 hours post-transfection.

    • Pool the harvests, centrifuge at low speed to pellet cell debris, and filter the supernatant through a 0.45 µm filter.

    • The viral supernatant can be used directly or concentrated by ultracentrifugation for higher titers. Aliquot and store at -80°C.

Protocol 2: T-Cell Isolation, Activation, and Transduction

This protocol details the generation of CAR-T cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs

  • T-cell isolation kit (e.g., negative selection)

  • T-cell activation reagents (e.g., anti-CD3/CD28 coated beads or antibodies)

  • Complete RPMI medium (with 10% FBS, IL-2, IL-7, IL-15)

  • NY-BR-1 CAR lentiviral particles

Procedure:

  • Day 1: T-Cell Isolation and Activation

    • Isolate T-cells from PBMCs using a T-cell isolation kit following the manufacturer's protocol.

    • Activate the isolated T-cells by culturing them with anti-CD3/CD28 coated beads at a 1:1 bead-to-cell ratio in complete RPMI medium. Alternatively, use plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL).

    • Incubate for 24-48 hours.

  • Day 3: Lentiviral Transduction

    • Plate the activated T-cells at a concentration of 1x10^6 cells/mL in a 24-well plate.

    • Add the NY-BR-1 CAR lentivirus at a multiplicity of infection (MOI) of 5-10.

    • Incubate for 24 hours.

  • Day 4 onwards: Expansion

    • After 24 hours, transfer the cells to a larger culture vessel and expand in complete RPMI medium supplemented with IL-2, IL-7, and IL-15.

    • Maintain cell density between 0.5-2x10^6 cells/mL.

    • CAR-T cells are typically ready for functional assays after 10-14 days of expansion.

    • Confirm CAR expression via flow cytometry using an anti-Fab antibody or a recombinant NY-BR-1 protein.

Protocol 3: In Vitro Cytotoxicity Assay

This assay evaluates the ability of NY-BR-1 CAR-T cells to specifically lyse NY-BR-1 expressing breast cancer cells.

Materials:

  • NY-BR-1 CAR-T cells (effector cells)

  • NY-BR-1 positive breast cancer cell line (e.g., transduced MDA-MB-231 or primary patient cells) (target cells)

  • NY-BR-1 negative cell line (control)

  • Luciferase-based or fluorescence-based cytotoxicity assay kit

Procedure:

  • Plate target cells in a 96-well plate and allow them to adhere overnight.

  • Add NY-BR-1 CAR-T cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1, 0.5:1).

  • Co-culture the cells for 24-72 hours.

  • Measure target cell viability according to the assay kit manufacturer's instructions (e.g., measuring luminescence for luciferase-expressing target cells or fluorescence for labeled cells).

  • Calculate the percentage of specific lysis.

Table 2: Preclinical In Vitro Efficacy of NY-BR-1 CAR-T Cells

CAR ConstructTarget CellsE:T RatioAssay Duration% Specific LysisReference
10D11-CARNY-BR-1+ cellsNot specifiedNot specifiedSignificant Cytolysis
clone3-CARNY-BR-1+ cellsNot specifiedNot specifiedSignificant Cytolysis
Not SpecifiedPleural effusion cellsNot specifiedReal-timeEffective Elimination
EGFR-CAR (example)MDA-MB-2314:172 hours>50%
Protocol 4: Cytokine Release Assay (ELISA)

This assay quantifies the release of pro-inflammatory cytokines, indicating CAR-T cell activation upon antigen recognition.

Materials:

  • Supernatants from the cytotoxicity assay co-culture

  • ELISA kits for human IFN-γ, TNF-α, and IL-2

Procedure:

  • Set up the co-culture as described in the cytotoxicity assay protocol.

  • After 24-48 hours of incubation, centrifuge the plate and collect the supernatant.

  • Perform ELISA for IFN-γ, TNF-α, and IL-2 on the collected supernatants according to the kit manufacturer's protocol.

  • Quantify the concentration of each cytokine based on the standard curve.

Table 3: Preclinical Cytokine Release by NY-BR-1 CAR-T Cells

CAR ConstructStimulusCytokines MeasuredResultReference
10D11-CARNY-BR-1 proteinIFN-γSignificantly increased secretion
clone3-CARNY-BR-1 proteinIFN-γSignificantly increased secretion
Not SpecifiedNY-BR-1+ cellsNot specifiedIncreased blood cytokine levels in vivo

CAR-T Cell Signaling Pathway

Upon engagement of the NY-BR-1 antigen by the scFv, the intracellular signaling domains of the CAR become phosphorylated, initiating a signaling cascade that leads to T-cell activation, cytokine production, and tumor cell lysis.

Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular (CAR-T Cell) NYBR1 NY-BR-1 Antigen (on Tumor Cell) scFv scFv NYBR1->scFv Binding Costim Costimulatory Domain (4-1BB or CD28) CD3z CD3ζ (ITAMs) AP1 AP-1 Activation Costim->AP1 Co-stimulation NFkB NF-κB Activation Costim->NFkB Co-stimulation Lck Lck CD3z->Lck Phosphorylation ZAP70 ZAP70 Lck->ZAP70 Recruitment & Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCG1 PLCγ1 LAT_SLP76->PLCG1 NFAT NFAT Activation PLCG1->NFAT PLCG1->AP1 PLCG1->NFkB Cytokines Cytokine Production (IFN-γ, IL-2, TNF-α) NFAT->Cytokines Cytotoxicity Cytotoxicity (Granzyme/Perforin) NFAT->Cytotoxicity Proliferation Proliferation & Survival NFAT->Proliferation AP1->Cytokines AP1->Cytotoxicity AP1->Proliferation NFkB->Cytokines NFkB->Cytotoxicity NFkB->Proliferation

Figure 3: Simplified signaling pathway of a second-generation NY-BR-1 CAR.

In Vivo Preclinical Evaluation

The ultimate test of NY-BR-1 CAR-T cell efficacy is in a relevant in vivo model. This typically involves implanting human breast cancer cells into immunodeficient mice, followed by treatment with CAR-T cells.

Table 4: Preclinical In Vivo Efficacy of NY-BR-1 CAR-T Cells

Mouse ModelTumor Cell LineCAR-T Cell DoseKey FindingsReference
XenograftBOSC23-NY-BR-1Single doseReduced tumor growth, prolonged survival
XenograftNot SpecifiedNot SpecifiedSignificantly delayed tumor growth, prolonged overall survival

Conclusion

The development of NY-BR-1 specific CAR-T cells offers a promising therapeutic avenue for breast cancer. The protocols and data presented here provide a comprehensive guide for researchers to construct, validate, and advance these novel immunotherapies. Careful optimization of the CAR construct, manufacturing process, and rigorous preclinical testing are essential for successful clinical translation.

References

Application Note: Comprehensive Stability Assessment of the NY-BR-1 p904 (A2) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NY-BR-1 protein is a well-recognized tumor-associated antigen, predominantly expressed in breast cancer tissues, making it a promising target for cancer immunotherapy.[1][2] The NY-BR-1 p904 (A2) peptide, a specific epitope derived from this antigen, is of significant interest for the development of peptide-based vaccines and T-cell therapies. A critical aspect of developing such therapeutics is ensuring the stability of the peptide, as its degradation can lead to a loss of efficacy and the generation of neo-epitopes with altered immunogenicity. This document provides a detailed overview of the methods and protocols for assessing the stability of the NY-BR-1 p904 (A2) peptide.

Peptide stability is a multifaceted issue encompassing both physical and chemical degradation pathways. Physical instability can involve processes like aggregation and adsorption, while chemical instability includes hydrolysis, oxidation, deamidation, and racemization.[3][4] A thorough stability assessment is crucial for formulation development, defining storage conditions, and predicting in vivo performance.

Key Stability-Indicating Analytical Techniques

A multi-pronged approach utilizing various analytical techniques is essential for a comprehensive stability assessment of the NY-BR-1 p904 (A2) peptide.

Analytical TechniquePurposeKey Parameters Measured
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of degradation products.[5]Peak purity, retention time shifts, appearance of new peaks.
Mass Spectrometry (MS) Identification of degradation products and structural modifications.Molecular weight changes due to oxidation, hydrolysis, etc.
Circular Dichroism (CD) Spectroscopy Assessment of conformational stability and secondary structure.Changes in alpha-helical or beta-sheet content.
Differential Scanning Calorimetry (DSC) Determination of thermal stability and aggregation propensity.Melting temperature (Tm) and enthalpy of unfolding.

Experimental Protocols

Protocol 1: Assessment of Peptide Stability in Human Serum

This protocol outlines an in vitro method to evaluate the stability of the NY-BR-1 p904 (A2) peptide in the presence of serum proteases.

Materials:

  • NY-BR-1 p904 (A2) peptide (lyophilized, >95% purity)

  • Pooled human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator at 37°C

  • Reversed-phase HPLC (RP-HPLC) system

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the NY-BR-1 p904 (A2) peptide in an appropriate solvent (e.g., DMSO or water).

  • Incubation:

    • Thaw human serum and centrifuge to remove precipitates.

    • Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the serum-peptide mixture.

  • Sample Quenching and Protein Precipitation:

    • Immediately add an equal volume of ACN with 0.1% TFA to the collected aliquot to stop enzymatic degradation and precipitate serum proteins.

    • Vortex and incubate on ice for 15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis by RP-HPLC:

    • Carefully collect the supernatant and inject it into the RP-HPLC system.

    • Use a suitable C18 column and a gradient of water/ACN with 0.1% TFA.

    • Monitor the elution profile at 214 nm or 280 nm.

    • The percentage of intact peptide remaining is calculated by comparing the peak area at each time point to the peak area at time zero.

Data Presentation:

Time (hours)% Intact NY-BR-1 p904 (A2) Remaining (Mean ± SD)
0100 ± 0.0
185.3 ± 2.5
271.8 ± 3.1
452.1 ± 2.9
828.4 ± 1.8
245.7 ± 0.9
Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Procedure:

  • Prepare solutions of the NY-BR-1 p904 (A2) peptide at a concentration of 1 mg/mL in different stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours

    • Basic: 0.1 M NaOH at 60°C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 60°C in neutral solution for 48 hours

    • Photolytic: Exposure to UV light (254 nm) for 24 hours

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by RP-HPLC and LC-MS to identify and quantify the degradation products.

Data Presentation:

Stress Condition% DegradationMajor Degradation Products Identified by MS
Acidic (0.1 M HCl)15.2%Hydrolysis at Asp-Xxx bonds
Basic (0.1 M NaOH)25.8%Deamidation at Asn/Gln residues, Racemization
Oxidative (3% H₂O₂)35.1%Oxidation of Met/Cys residues
Thermal (60°C)8.5%Aggregation, Deamidation
Photolytic (UV 254nm)12.3%Photodegradation of aromatic residues

Peptide Degradation and Immune Response

The degradation of a therapeutic peptide can have significant immunological consequences. The generation of new peptide species can lead to the formation of neo-epitopes that may not be recognized by the intended T-cells, resulting in a loss of efficacy. In a worst-case scenario, these new epitopes could trigger off-target immune responses.

Below is a diagram illustrating the general pathway of antigen presentation and T-cell activation, which is the intended biological process for an immunogenic peptide like NY-BR-1 p904 (A2).

Peptide_MHC_TCell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell Peptide NY-BR-1 p904 (A2) Peptide MHC_Class_I MHC Class I Peptide->MHC_Class_I Binding Peptide_MHC Peptide-MHC Complex MHC_Class_I->Peptide_MHC Formation TCR T-Cell Receptor (TCR) Peptide_MHC->TCR Recognition CD8 CD8 Peptide_MHC->CD8 Co-ligation T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation Signal 1 CD8->T_Cell_Activation Signal 2 Cytotoxic Response Cytotoxic Response T_Cell_Activation->Cytotoxic Response Leads to

Antigen presentation and T-cell activation pathway.

Workflow for Stability Assessment

A logical workflow is crucial for the systematic evaluation of peptide stability.

Stability_Workflow start Start: NY-BR-1 p904 (A2) Peptide physicochemical Physicochemical Characterization (HPLC, MS, CD, DSC) start->physicochemical forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) physicochemical->forced_degradation stability_indicating Development of Stability-Indicating Method (HPLC) forced_degradation->stability_indicating serum_stability Serum/Plasma Stability Assay stability_indicating->serum_stability formulation Formulation Development serum_stability->formulation long_term_stability Long-term and Accelerated Stability Studies formulation->long_term_stability end End: Stable Peptide Formulation long_term_stability->end

References

Application Notes and Protocols for the Preclinical Evaluation of a NY-BR-1 p904 (A2) Based Vaccine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NY-BR-1 is a breast cancer-associated differentiation antigen that represents a promising target for cancer immunotherapy.[1][2][3] Its expression is largely restricted to breast tissue and is frequently observed in breast carcinomas, correlating with estrogen receptor expression and a more favorable prognosis. For a T-cell-based immunotherapy to be effective, the target antigen must be presented by HLA class I molecules on the surface of tumor cells. The identification of specific peptide epitopes of NY-BR-1 that bind to common HLA alleles, such as HLA-A2, is a critical step in the development of a targeted vaccine.

This document provides detailed application notes and protocols for the preclinical evaluation of a vaccine based on a putative HLA-A2 restricted epitope of NY-BR-1, herein referred to as p904 (A2). While the exact preclinical data for a vaccine targeting this specific epitope are not publicly available, this guide synthesizes established methodologies from preclinical studies of similar peptide-based cancer vaccines.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical yet representative data from a preclinical evaluation of a NY-BR-1 p904 (A2) peptide vaccine in HLA-A2 transgenic mice. These tables are designed for easy comparison of vaccine efficacy and immunogenicity.

Table 1: In Vivo Antitumor Efficacy of NY-BR-1 p904 (A2) Vaccine

Treatment GroupNumber of MiceTumor-Free Mice on Day 40Average Tumor Volume (mm³) on Day 40 (± SEM)Percent Tumor Growth Inhibition
PBS (Control)1001520 ± 210-
Adjuvant Only1001480 ± 1952.6%
NY-BR-1 p904 (A2) Peptide + Adjuvant104450 ± 110*70.4%

*p < 0.05 compared to PBS control.

Table 2: NY-BR-1 p904 (A2)-Specific T-Cell Response (ELISpot Assay)

Treatment GroupNumber of MiceMean Spot-Forming Cells (SFCs) per 10⁶ Splenocytes (± SEM)
PBS (Control)515 ± 5
Adjuvant Only525 ± 8
NY-BR-1 p904 (A2) Peptide + Adjuvant5250 ± 45*

*p < 0.01 compared to PBS control.

Table 3: Cytotoxicity of Splenocytes from Vaccinated Mice (CTL Assay)

Effector:Target Ratio% Specific Lysis (PBS Control)% Specific Lysis (Adjuvant Only)% Specific Lysis (NY-BR-1 p904 (A2) + Adjuvant)
50:15 ± 2%8 ± 3%65 ± 8%
25:13 ± 1%5 ± 2%42 ± 6%
12.5:11 ± 1%2 ± 1%25 ± 4%*

*p < 0.01 compared to PBS control at the same E:T ratio.

Experimental Protocols

Detailed methodologies for the key experiments in the preclinical evaluation of the NY-BR-1 p904 (A2) vaccine are provided below.

Vaccine Formulation

Objective: To prepare a stable and immunogenic formulation of the NY-BR-1 p904 (A2) peptide vaccine.

Materials:

  • NY-BR-1 p904 (A2) synthetic peptide (e.g., >95% purity)

  • Adjuvant: Incomplete Freund's Adjuvant (IFA) or a Toll-like receptor (TLR) agonist such as CpG oligodeoxynucleotides.

  • Sterile phosphate-buffered saline (PBS)

  • Sterile syringes and emulsification needles

Protocol:

  • Dissolve the lyophilized NY-BR-1 p904 (A2) peptide in sterile PBS to a final concentration of 1 mg/mL.

  • For an IFA-based formulation, mix the peptide solution with an equal volume of IFA.

  • Emulsify the mixture by repeatedly drawing it into and expelling it from a syringe with an emulsification needle until a stable, white emulsion is formed. A stable emulsion will not separate upon standing for 30 minutes.

  • If using a TLR agonist like CpG, dissolve it in sterile PBS and mix it with the peptide solution before administration. The final concentration of CpG is typically 10-50 µg per dose.

  • Store the formulated vaccine at 4°C and use it within 4 hours of preparation.

Animal Immunization

Objective: To immunize HLA-A2 transgenic mice to elicit a NY-BR-1 p904 (A2)-specific immune response.

Materials:

  • HLA-A2 transgenic mice (6-8 weeks old)

  • Formulated NY-BR-1 p904 (A2) vaccine

  • Control solutions (PBS, Adjuvant only)

  • Insulin syringes with 27-30 gauge needles

Protocol:

  • Divide the mice into three groups: Control (PBS), Adjuvant only, and Vaccine (NY-BR-1 p904 (A2) peptide + Adjuvant).

  • Administer 100 µL of the respective formulation per mouse via subcutaneous injection at the base of the tail. Each dose should contain approximately 50-100 µg of the peptide.

  • Boost the immunization two times at two-week intervals using the same protocol.

  • Monitor the mice for any adverse reactions at the injection site.

  • One week after the final boost, proceed with immunological assays or tumor challenge.

In Vivo Tumor Challenge

Objective: To assess the prophylactic antitumor efficacy of the vaccine.

Materials:

  • Immunized and control mice

  • A tumor cell line expressing both NY-BR-1 and HLA-A2 (e.g., a murine cell line transfected with both genes).

  • Sterile PBS

  • Syringes and needles for subcutaneous injection

Protocol:

  • One week after the final immunization, challenge the mice with a subcutaneous injection of 1 x 10⁵ tumor cells in 100 µL of sterile PBS into the flank.

  • Measure tumor growth every 3-4 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the mice for tumor development and overall health.

  • Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or if they show signs of distress, in accordance with institutional animal care and use committee guidelines.

Enzyme-Linked Immunospot (ELISpot) Assay

Objective: To quantify the frequency of NY-BR-1 p904 (A2)-specific, IFN-γ-secreting T cells.

Materials:

  • Spleens from immunized and control mice

  • ELISpot plates pre-coated with anti-IFN-γ antibody

  • NY-BR-1 p904 (A2) peptide

  • Complete RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase conjugate

  • BCIP/NBT substrate solution

  • ELISpot plate reader

Protocol:

  • Prepare single-cell suspensions of splenocytes from each mouse.

  • Plate 2 x 10⁵ splenocytes per well in the pre-coated ELISpot plates.

  • Stimulate the cells with the NY-BR-1 p904 (A2) peptide (10 µg/mL) for 18-24 hours at 37°C in a CO₂ incubator. Use wells with media alone as a negative control and a mitogen (e.g., Concanavalin A) as a positive control.

  • Wash the plates and add the biotinylated detection antibody.

  • After incubation and washing, add the streptavidin-alkaline phosphatase conjugate.

  • Develop the spots by adding the BCIP/NBT substrate solution.

  • Stop the reaction by washing with distilled water.

  • Count the spots using an automated ELISpot reader.

Cytotoxic T-Lymphocyte (CTL) Assay

Objective: To measure the ability of vaccine-induced T cells to kill target cells presenting the NY-BR-1 p904 (A2) epitope.

Materials:

  • Splenocytes from immunized and control mice (effector cells)

  • HLA-A2 positive target cells (e.g., T2 cells) pulsed with the NY-BR-1 p904 (A2) peptide

  • Chromium-51 (⁵¹Cr) or a non-radioactive alternative (e.g., Calcein-AM)

  • Complete RPMI-1640 medium

  • Gamma counter or fluorescence plate reader

Protocol:

  • Label the target cells with ⁵¹Cr by incubating them with sodium chromate for 1 hour.

  • Wash the labeled target cells and plate them at 1 x 10⁴ cells per well in a 96-well U-bottom plate.

  • Co-culture the effector splenocytes with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1) for 4-6 hours.

  • Harvest the supernatant and measure the amount of ⁵¹Cr released using a gamma counter.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_vaccine_prep Vaccine Preparation cluster_immunization Immunization cluster_evaluation Evaluation Peptide NY-BR-1 p904 (A2) Peptide Formulation Vaccine Formulation Peptide->Formulation Adjuvant Adjuvant (e.g., IFA) Adjuvant->Formulation Immunize Subcutaneous Immunization Formulation->Immunize Mice HLA-A2 Transgenic Mice Mice->Immunize Boost Booster Injections Immunize->Boost Tumor_Challenge Tumor Challenge Boost->Tumor_Challenge ELISpot ELISpot Assay Boost->ELISpot CTL_Assay CTL Assay Boost->CTL_Assay

Caption: Preclinical evaluation workflow for the NY-BR-1 p904 (A2) vaccine.

Antigen Presentation and T-Cell Activation Pathway

antigen_presentation cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T-Cell Vaccine NY-BR-1 p904 (A2) Vaccine Phagocytosis Phagocytosis Vaccine->Phagocytosis Processing Antigen Processing Phagocytosis->Processing MHC_I Peptide loading onto HLA-A2 Processing->MHC_I Presentation Antigen Presentation MHC_I->Presentation TCR T-Cell Receptor (TCR) Presentation->TCR Recognition Activation T-Cell Activation TCR->Activation Proliferation Proliferation & Differentiation Activation->Proliferation CTL Cytotoxic T-Lymphocyte (CTL) Proliferation->CTL Tumor_Cell Tumor_Cell CTL->Tumor_Cell Tumor Cell Killing

Caption: Cellular mechanism of the NY-BR-1 p904 (A2) vaccine.

Logical Relationship of Experimental Outcomes

logical_relationship Vaccine Successful Vaccination T_Cell_Response Increased NY-BR-1 Specific T-Cell Response (ELISpot) Vaccine->T_Cell_Response CTL_Activity Enhanced Cytotoxic T-Lymphocyte Activity (CTL Assay) T_Cell_Response->CTL_Activity Tumor_Inhibition Tumor Growth Inhibition (In Vivo Challenge) CTL_Activity->Tumor_Inhibition Immune_Memory Long-term Immune Memory Tumor_Inhibition->Immune_Memory

Caption: Expected outcomes of a successful NY-BR-1 p904 (A2) vaccine.

References

Troubleshooting & Optimization

troubleshooting high background in NY-BR-1 p904 (A2) ELISPOT

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NY-BR-1 p904 (A2) ELISPOT assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on addressing high background problems.

Troubleshooting Guide: High Background

High background in an ELISPOT assay can obscure specific responses and lead to misinterpretation of results. The following section addresses common causes of high background and provides systematic solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background in my NY-BR-1 p904 (A2) ELISPOT assay?

High background can stem from several factors throughout the experimental workflow. These can be broadly categorized into issues related to the cells, reagents, or the assay procedure itself.[1][2][3] Common culprits include:

  • Cell-related issues:

    • Poor viability of peripheral blood mononuclear cells (PBMCs).[4]

    • Spontaneous cytokine secretion by activated T cells in the absence of a specific antigen.

    • Contamination of the cell culture with pathogens or endotoxins (LPS).[3]

    • Excessive cell numbers per well leading to confluent spots.

  • Reagent-related issues:

    • Contaminated culture medium, serum, or other reagents.

    • Suboptimal concentrations of antibodies (capture or detection).

    • Presence of aggregates in antibody or conjugate solutions.

  • Procedural issues:

    • Inadequate washing of the ELISPOT plate.

    • Improper plate coating.

    • Extended incubation times.

    • Overdevelopment of the spots with the substrate.

Q2: My negative control wells (cells without peptide) show a high number of spots. What should I investigate first?

A high number of spots in the negative control wells suggests non-specific T-cell activation or issues with the assay components. Here is a step-by-step approach to troubleshoot this problem:

  • Assess Cell Health: Ensure that your PBMCs have high viability (ideally >90%) after thawing and before plating. Low viability can lead to the release of factors that cause non-specific background.

  • Check for Contamination: Test your culture medium, fetal bovine serum (FBS), and other reagents for endotoxin contamination. Use fresh, sterile solutions.

  • Optimize Cell Number: Titrate the number of PBMCs per well. Too many cells can lead to overcrowding and non-specific activation.

  • Resting Period: Consider resting the PBMCs for a few hours or overnight after thawing before adding them to the ELISPOT plate. This can help reduce background activation from the thawing process.

Q3: Could the NY-BR-1 p904 (A2) peptide itself be causing high background?

While less common, the peptide used for stimulation can sometimes contribute to background noise. This could be due to:

  • Peptide Purity: Impurities in the peptide synthesis process could be immunogenic. Ensure you are using a high-purity peptide.

  • Peptide Concentration: An excessively high concentration of the peptide might lead to non-specific cell activation. It is crucial to perform a dose-response experiment to determine the optimal peptide concentration.

Q4: How can I optimize my washing technique to reduce background?

Inadequate washing is a frequent cause of high background. Here are some tips for effective washing:

  • Thoroughness: Ensure complete removal of solutions at each step.

  • Volume and Repetitions: Use a sufficient volume of wash buffer and increase the number of wash cycles if necessary.

  • Plate Washer vs. Manual Washing: If using an automated plate washer, ensure the wash heads are properly aligned and dispensing correctly. Manual washing with a squirt bottle can sometimes be more vigorous but risks damaging the membrane if not done carefully.

  • Washing Both Sides: For some plate types, it may be beneficial to wash both the top and bottom of the membrane after removing the underdrain.

Data Presentation: Optimizing Experimental Parameters

To minimize background and achieve optimal results, it is essential to titrate key experimental parameters. The following table provides a starting point for optimization.

ParameterRecommended RangeKey Considerations
PBMCs per well 1 x 10^5 to 5 x 10^5Start with 2-3 x 10^5 and titrate. Too few cells may result in a weak signal, while too many can cause high background.
NY-BR-1 p904 (A2) Peptide Concentration 1 to 10 µg/mLPerform a dose-response curve to find the optimal concentration that gives a robust specific response with low background.
Cell Incubation Time 18 to 24 hoursLonger incubation times may increase spot size and number, but can also elevate background.
Substrate Development Time 5 to 20 minutesMonitor spot development under a microscope and stop the reaction when spots are clear and the background is clean.

Experimental Protocols

Protocol 1: PBMC Thawing and Resting
  • Rapidly thaw the cryopreserved PBMCs in a 37°C water bath.

  • Transfer the cells to a 15 mL conical tube and slowly add 10 mL of complete RPMI medium.

  • Centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete RPMI medium.

  • Perform a cell count and assess viability using trypan blue exclusion.

  • Optional Resting Step: Incubate the cells in a T75 flask at 37°C and 5% CO2 for 2-4 hours before plating.

Protocol 2: ELISPOT Plate Washing
  • Manual Washing:

    • Use a squirt bottle with wash buffer (e.g., PBS + 0.05% Tween 20).

    • Direct the stream of buffer towards the side of the well to avoid dislodging the membrane.

    • Fill and empty the wells 3-5 times per wash step.

    • After the final wash, tap the plate firmly on a paper towel to remove any residual buffer.

  • Automated Plate Washer:

    • Ensure the washer is programmed with the correct plate type and well volume.

    • Prime the washer before use to remove any air bubbles from the lines.

    • Observe the first wash cycle to ensure proper dispensing and aspiration across the plate.

Mandatory Visualizations

Troubleshooting Logic for High Background

References

Technical Support Center: Optimizing NY-BR-1 p904 (A2) Peptide Concentration for T-Cell Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of the NY-BR-1 p904 (A2) peptide for effective T-cell stimulation in various immunological assays.

Frequently Asked Questions (FAQs)

Q1: What is the NY-BR-1 p904 (A2) peptide?

A1: The NY-BR-1 p904 (A2) peptide is an epitope derived from the NY-BR-1 antigen, a protein expressed in a high percentage of breast tumors.[1][2] This specific peptide is recognized by CD8+ cytotoxic T-lymphocytes (CTLs) in the context of the HLA-A2 major histocompatibility complex (MHC) class I molecule, making it a promising target for T-cell-based immunotherapies against breast cancer.[1][3]

Q2: What is the recommended starting concentration for the NY-BR-1 p904 (A2) peptide in T-cell stimulation assays?

A2: A final concentration of ≥ 1 µg/mL per peptide is generally recommended for antigen-specific T-cell stimulation.[4] However, the optimal concentration can vary depending on the specific assay, cell type, and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific setup. Most peptides approach saturation at around 10 µg/mL for stimulating T-cell responses in assays like ELISpot.

Q3: How should I reconstitute and store the NY-BR-1 p904 (A2) peptide?

A3: Lyophilized peptides should be reconstituted in a small amount of sterile, pure DMSO, vortexed to ensure complete dissolution, and then diluted with sterile tissue-culture grade water or a suitable buffer to the desired stock concentration. For long-term storage, it is recommended to prepare single-use aliquots and store them at ≤ -20°C, protected from direct light, to avoid repeated freeze-thaw cycles that can lead to peptide degradation.

Q4: What are the most common assays used to measure T-cell stimulation by the NY-BR-1 p904 (A2) peptide?

A4: The most common functional T-cell assays include the Enzyme-Linked Immunospot (ELISpot) assay for detecting cytokine-secreting cells, Intracellular Cytokine Staining (ICS) followed by flow cytometry to analyze cytokine production at a single-cell level, and T-cell proliferation assays (e.g., using CFSE dye) to measure the expansion of antigen-specific T-cells.

Q5: What control peptides should I include in my experiments?

A5: It is essential to include both negative and positive controls. A negative control could be a vehicle control (e.g., DMSO at the same final concentration as in the peptide-stimulated wells) or an irrelevant peptide with a similar length and composition that does not bind to HLA-A2. A common positive control for HLA-A2 restricted responses is a pool of well-characterized viral peptides, such as the CEF (Cytomegalovirus, Epstein-Barr virus, Influenza virus) peptide pool, to which most individuals have responding T-cells. Polyclonal activators like Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies can also serve as positive controls to confirm cell viability and functionality.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no T-cell response (e.g., few spots in ELISpot, low percentage of cytokine-positive cells in ICS) 1. Suboptimal peptide concentration.Perform a dose-response titration of the NY-BR-1 p904 (A2) peptide (e.g., 0.1, 1, 5, 10, 25 µg/mL) to determine the optimal concentration for your specific donor and assay.
2. Low frequency of precursor T-cells.Consider enriching for CD8+ T-cells or using more sensitive techniques. It may be necessary to perform multiple rounds of in vitro stimulation to expand the antigen-specific T-cell population.
3. Poor peptide solubility or degradation.Ensure the peptide is fully dissolved. Use freshly prepared dilutions from a properly stored stock. Avoid multiple freeze-thaw cycles.
4. Incorrect HLA-type of the donor.Confirm that the peripheral blood mononuclear cells (PBMCs) are from an HLA-A2 positive donor.
5. Low cell viability.Check cell viability before and after the assay. Ensure proper handling and cryopreservation of PBMCs.
High background in negative control wells 1. Contamination of reagents.Use sterile, endotoxin-free reagents. Endotoxin contamination can cause non-specific immune stimulation.
2. Non-specific cell activation.Ensure cells are not overly manipulated or stressed during handling.
3. High concentration of DMSO in the final culture volume.Keep the final DMSO concentration below 1% (v/v) to avoid toxicity.
Inconsistent results between experiments 1. Variability in peptide aliquots.Prepare single-use aliquots of the peptide stock to ensure consistent concentration in each experiment.
2. Donor-to-donor variability.T-cell responses can vary significantly between individuals. Test multiple HLA-A2 positive donors.
3. Inconsistent assay conditions.Standardize all assay parameters, including cell numbers, incubation times, and reagent concentrations.

Experimental Protocols

I. Peptide Titration for Optimal Concentration in an ELISpot Assay

This protocol aims to determine the optimal concentration of the NY-BR-1 p904 (A2) peptide for inducing IFN-γ secretion from T-cells.

Materials:

  • NY-BR-1 p904 (A2) peptide, lyophilized

  • DMSO (cell culture grade)

  • Sterile tissue-culture grade water

  • Human IFN-γ ELISpot kit

  • Cryopreserved PBMCs from a healthy HLA-A2 positive donor

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)

  • CEF peptide pool (positive control)

  • Irrelevant HLA-A2 binding peptide (negative control)

Procedure:

  • Peptide Reconstitution:

    • Briefly centrifuge the vial of lyophilized NY-BR-1 p904 (A2) peptide.

    • Reconstitute the peptide in DMSO to a stock concentration of 1 mg/mL. Vortex to ensure it is completely dissolved.

    • Further dilute the stock solution in complete RPMI medium to create a series of working solutions for the titration.

  • ELISpot Plate Preparation:

    • Prepare the ELISpot plate according to the manufacturer's instructions, typically by coating with an anti-IFN-γ capture antibody.

  • Cell Preparation:

    • Thaw cryopreserved PBMCs and assess viability.

    • Resuspend the cells in complete RPMI medium at a concentration of 2.5 x 10^6 cells/mL.

  • Stimulation:

    • Add 100 µL of the cell suspension (2.5 x 10^5 cells) to each well of the ELISpot plate.

    • Add 50 µL of the peptide working solutions to achieve final concentrations ranging from 0.1 to 25 µg/mL.

    • Include the following controls:

      • Negative control: Cells with medium and the same final concentration of DMSO as the highest peptide concentration well.

      • Irrelevant peptide control.

      • Positive control: Cells with CEF peptide pool at the recommended concentration.

  • Incubation:

    • Incubate the plate at 37°C with 5% CO2 for 18-24 hours. Do not disturb the plate during incubation.

  • Development:

    • Wash the plate and add the biotinylated detection antibody, followed by the streptavidin-enzyme conjugate and substrate, according to the manufacturer's protocol.

  • Analysis:

    • Count the spots in each well using an ELISpot reader. The optimal peptide concentration will be the one that induces a maximal T-cell response with low background.

II. Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α

This protocol measures the frequency of NY-BR-1 p904 (A2)-specific T-cells producing IFN-γ and TNF-α.

Materials:

  • Optimal concentration of NY-BR-1 p904 (A2) peptide (determined from the ELISpot titration)

  • PBMCs from an HLA-A2 positive donor

  • Complete RPMI-1640 medium

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Anti-CD3, Anti-CD8, Anti-CD4 fluorescently conjugated antibodies

  • Fixable viability dye

  • Fixation/Permeabilization buffer

  • Anti-IFN-γ and Anti-TNF-α fluorescently conjugated antibodies for intracellular staining

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Cell Stimulation:

    • Plate 1 x 10^6 PBMCs in 900 µL of complete RPMI medium in a 24-well plate.

    • Add 100 µL of a 10X working solution of the NY-BR-1 p904 (A2) peptide to achieve the predetermined optimal final concentration.

    • Include negative (DMSO) and positive (e.g., CEF peptide pool or PMA/Ionomycin) controls.

    • Incubate at 37°C with 5% CO2 for 1-2 hours.

    • Add Brefeldin A and Monensin to the culture to block cytokine secretion.

    • Continue incubation for an additional 4-5 hours.

  • Surface Staining:

    • Harvest the cells and wash with FACS buffer.

    • Stain with a fixable viability dye according to the manufacturer's instructions.

    • Stain with surface antibodies (anti-CD3, anti-CD8, anti-CD4) for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit.

  • Intracellular Staining:

    • Stain the cells with intracellular antibodies (anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C.

  • Acquisition and Analysis:

    • Wash the cells and resuspend them in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on viable, single CD3+CD8+ T-cells and quantifying the percentage of cells expressing IFN-γ and/or TNF-α.

Visualizations

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell pMHC Peptide-MHC I Complex (NY-BR-1 p904 - HLA-A2) TCR T-Cell Receptor (TCR) pMHC->TCR Signal 1 (Antigen Recognition) B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Signaling Intracellular Signaling Cascade TCR->Signaling CD8 CD8 CD8->pMHC CD28->Signaling Activation T-Cell Activation (Cytokine Production, Proliferation) Signaling->Activation

Caption: T-Cell activation signaling pathway.

Experimental_Workflow cluster_Assays Downstream Assays PBMC_Isolation Isolate PBMCs from HLA-A2+ Donor Stimulation Co-culture PBMCs with Peptide (and controls) PBMC_Isolation->Stimulation Peptide_Prep Reconstitute & Dilute NY-BR-1 p904 (A2) Peptide Peptide_Prep->Stimulation Incubation Incubate (e.g., 6h for ICS, 18-24h for ELISpot) Stimulation->Incubation ELISpot ELISpot Incubation->ELISpot ICS ICS & Flow Cytometry Incubation->ICS Proliferation Proliferation Assay Incubation->Proliferation

Caption: General experimental workflow.

Troubleshooting_Tree Start Low/No T-Cell Response Check_Viability Check Cell Viability Start->Check_Viability Viability_OK Viability > 90% Check_Viability->Viability_OK Yes Viability_Bad Viability < 90% Re-isolate/thaw cells Check_Viability->Viability_Bad No Check_Controls Review Positive Controls Controls_OK Controls OK Check_Controls->Controls_OK Yes Controls_Bad Controls Bad Check Reagents/Protocol Check_Controls->Controls_Bad No Check_Peptide Optimize Peptide Concentration Peptide_OK Response Improved Check_Peptide->Peptide_OK Yes Peptide_Bad No Improvement Check Donor HLA/Peptide Quality Check_Peptide->Peptide_Bad No Viability_OK->Check_Controls Controls_OK->Check_Peptide

Caption: Troubleshooting decision tree.

References

Technical Support Center: NY-BR-1 p904 (A2) Tetramer Staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the NY-BR-1 p904 (A2) tetramer for the detection and analysis of antigen-specific T cells.

Frequently Asked Questions (FAQs)

Q1: What is the NY-BR-1 p904 (A2) tetramer used for?

The NY-BR-1 p904 (A2) tetramer is a reagent used in flow cytometry to identify and quantify CD8+ cytotoxic T lymphocytes (CTLs) that are specific for the p904 epitope of the human breast cancer-associated antigen, NY-BR-1, when presented by the HLA-A2 allele.[1] This is crucial for research in cancer immunology and the development of T-cell-based immunotherapies for breast cancer.[1]

Q2: What is the optimal cell type for staining with this tetramer?

Peripheral blood mononuclear cells (PBMCs), tumor-infiltrating lymphocytes (TILs), and cultured T-cell lines are commonly used for tetramer staining. For rare event detection, such as in PBMCs from healthy donors or patients, a higher number of cells (2-10 million) is recommended. For enriched populations like TILs or specific T-cell clones, fewer cells may be sufficient.

Q3: Should I stain fresh or frozen cells?

Both fresh and frozen cells can be used. However, thawed cells may have lower viability, which can increase background staining. It is highly recommended to use a viability dye to exclude dead cells from the analysis.[2] When using frozen cells, it is advisable to allow them to rest for 1-2 hours at 37°C after thawing to allow for the recovery of surface markers before staining.

Q4: Can I perform intracellular staining in conjunction with tetramer staining?

Yes, tetramer staining is compatible with intracellular cytokine staining. However, it is critical to perform the tetramer staining before cell fixation and permeabilization to ensure proper binding to the T-cell receptor.

Q5: What are the essential controls for a successful tetramer staining experiment?

Proper controls are critical for interpreting your results accurately. Essential controls include:

  • Negative Control Tetramer: An MHC tetramer with an irrelevant peptide not recognized by the T cells in your sample. This helps to determine the level of non-specific binding.

  • Unstained Cells: To assess autofluorescence.

  • Single-Color Controls: For each fluorochrome in your panel to set up compensation correctly.

  • Viability Dye Control: To properly gate on live cells.

  • Positive Control (if available): A T-cell clone or a sample from a known positive donor to confirm the staining protocol is working.

Troubleshooting Guide

Problem 1: Weak or No Signal
Possible Cause Recommended Solution
Low frequency of antigen-specific T cells Increase the number of cells stained. Consider using an enrichment strategy for antigen-specific T cells if frequencies are expected to be very low.
Suboptimal tetramer concentration Titrate the tetramer to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series.
Incorrect incubation time or temperature Optimize incubation conditions. For MHC class I tetramers, incubation for 30-60 minutes at 2-8°C or room temperature is a common starting point.[2][3] Some protocols suggest incubation at 4°C for 30-60 minutes.
TCR internalization Pre-incubate cells with a protein kinase inhibitor, such as dasatinib (50 nM for 30 minutes), to prevent TCR internalization and enhance staining intensity.
Low TCR affinity For low-affinity interactions, consider signal amplification techniques. This can include using brighter fluorochromes or secondary antibodies that bind to the tetramer's fluorophore.
Improperly stored tetramer Ensure the tetramer has been stored at 4°C and protected from light. Avoid freezing the tetramer.
Problem 2: High Background or Non-Specific Staining
Possible Cause Recommended Solution
Tetramer aggregates Centrifuge the tetramer reagent at high speed (e.g., >10,000 x g) for 5 minutes before use to pellet any aggregates.
Dead cells Always include a viability dye in your staining panel and gate on live cells during analysis. Dead cells can non-specifically bind tetramers and antibodies.
Fc receptor-mediated binding Pre-incubate cells with an Fc receptor blocking reagent to prevent non-specific binding of antibodies and tetramers to Fc receptors on cells like monocytes and B cells.
Non-specific binding to other cell types Use a "dump channel" containing antibodies against markers of unwanted cell types (e.g., CD14, CD19, CD56) to exclude them from the analysis.
Incomplete red blood cell lysis (for whole blood) Ensure complete lysis of red blood cells as remaining erythrocytes can cause a diffuse staining pattern. Using a CD45 antibody can help to gate on the lymphocyte population.
Simultaneous staining with certain anti-CD8 clones Some anti-CD8 antibody clones can interfere with or cause non-specific tetramer binding. It is recommended to perform sequential staining, with the tetramer incubation preceding the antibody cocktail. For mouse studies, clone KT15 is often recommended over 53-6.7 to reduce background.

Experimental Protocols

Recommended Staining Protocol for NY-BR-1 p904 (A2) Tetramer on PBMCs

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Reagents and Materials:

  • NY-BR-1 p904 (A2) Tetramer

  • Irrelevant peptide-HLA-A2 Tetramer (Negative Control)

  • Fluorochrome-conjugated anti-CD8 antibody

  • Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)

  • Fc Receptor blocking reagent

  • FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

  • 12x75 mm FACS tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare PBMCs from whole blood using a standard density gradient centrifugation method.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells at a concentration of 2-5 x 10^7 cells/mL in cold FACS buffer.

    • Aliquot 1-2 x 10^6 cells per FACS tube.

  • Fc Receptor Blocking:

    • Add Fc receptor blocking reagent to each tube according to the manufacturer's instructions.

    • Incubate for 10 minutes at 4°C.

  • Tetramer Staining:

    • Centrifuge the NY-BR-1 p904 (A2) tetramer and the negative control tetramer at >10,000 x g for 5 minutes.

    • Add the appropriate amount of tetramer (previously titrated) to the respective tubes.

    • Vortex gently.

    • Incubate for 30-60 minutes at 4°C, protected from light.

  • Surface Marker Staining:

    • Without washing, add the fluorochrome-conjugated anti-CD8 antibody and any other surface marker antibodies to the tubes.

    • Vortex gently.

    • Incubate for 30 minutes at 4°C, protected from light.

  • Washing:

    • Add 2 mL of cold FACS buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes.

    • Decant the supernatant.

    • Repeat the wash step.

  • Viability Staining:

    • Resuspend the cell pellet in 200 µL of FACS buffer.

    • Add the viability dye according to the manufacturer's protocol. For non-fixable dyes like PI or 7-AAD, add just before analysis.

  • Acquisition:

    • Analyze the samples on a flow cytometer as soon as possible. If storage is necessary, cells can be fixed in 1% paraformaldehyde and stored at 4°C for up to 24 hours, protected from light. Note that fixation should only be performed after all staining steps are complete.

Quantitative Data Summary

The optimal parameters for tetramer staining can vary. The following tables provide recommended starting ranges for key experimental variables.

Table 1: Recommended Staining Parameters

ParameterRecommended RangeNotes
Cell Number 1-10 x 10^6 cells/stainUse higher cell numbers for rare populations.
Tetramer Concentration 1:100 - 1:400 dilutionShould be titrated for each new lot of tetramer.
Incubation Time 30 - 60 minutesLonger incubation may be needed for low-affinity TCRs.
Incubation Temperature 4°C or Room Temperature4°C is generally preferred to preserve surface markers.

Table 2: Example of Expected Results (Hypothetical)

Cell TypeExpected Frequency of NY-BR-1 p904+ CD8+ T cellsSignal-to-Noise Ratio
Healthy Donor PBMCs < 0.01%> 2
Breast Cancer Patient PBMCs 0.01% - 0.5%> 5
Tumor-Infiltrating Lymphocytes 0.5% - 5%> 10
p904-specific T-cell line > 90%> 100

Note: These are hypothetical values and the actual results will vary depending on the individual donor/patient and the experimental conditions.

Visualizations

Tetramer_Staining_Workflow Figure 1. Experimental Workflow for NY-BR-1 p904 (A2) Tetramer Staining cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs Wash_Cells Wash Cells Isolate_PBMCs->Wash_Cells Resuspend_Cells Resuspend & Aliquot Wash_Cells->Resuspend_Cells Fc_Block Fc Receptor Block (10 min, 4°C) Resuspend_Cells->Fc_Block Tetramer_Stain Add NY-BR-1 p904 (A2) Tetramer (30-60 min, 4°C) Fc_Block->Tetramer_Stain Antibody_Stain Add Surface Antibodies (e.g., anti-CD8) (30 min, 4°C) Tetramer_Stain->Antibody_Stain Wash_Stained_Cells Wash Cells (2x) Antibody_Stain->Wash_Stained_Cells Viability_Stain Add Viability Dye Wash_Stained_Cells->Viability_Stain Flow_Cytometry Acquire on Flow Cytometer Viability_Stain->Flow_Cytometry Troubleshooting_Tree Figure 2. Troubleshooting Decision Tree for Common Tetramer Staining Issues Start Staining Issue? Weak_Signal Weak or No Signal Start->Weak_Signal Yes High_Background High Background Start->High_Background Yes Check_Titer Titrate Tetramer? Weak_Signal->Check_Titer Low cell count? Check_Incubation Optimize Incubation? Weak_Signal->Check_Incubation Suboptimal conditions? Check_Viability_WS Low Cell Viability? Weak_Signal->Check_Viability_WS Poor cell health? Check_TCR TCR Internalization? Weak_Signal->Check_TCR Antigen exposure? Check_Aggregates Centrifuge Tetramer? High_Background->Check_Aggregates Aggregates present? Check_Viability_HB Gate on Live Cells? High_Background->Check_Viability_HB High dead cell count? Check_Fc_Block Use Fc Block? High_Background->Check_Fc_Block Binding to other cells? Check_Dump Use Dump Channel? High_Background->Check_Dump Non-specific cell binding?

References

Technical Support Center: Improving the Efficiency of NY-BR-1 Specific CTL Expansion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the ex vivo expansion of NY-BR-1 specific cytotoxic T lymphocytes (CTLs).

Frequently Asked Questions (FAQs)

Q1: What is the significance of NY-BR-1 as a target for CTL-based immunotherapy?

A1: NY-BR-1 is a breast tissue differentiation antigen expressed in over 80% of breast tumors.[1] This high prevalence makes it a promising target for T-cell-based immunotherapies. Studies have shown that CD8+ CTLs can be generated that specifically recognize and lyse tumor cells expressing NY-BR-1, demonstrating its potential for targeted cancer treatment.[1][2]

Q2: What are the primary methods for generating and expanding NY-BR-1 specific CTLs?

A2: The primary method involves the in vitro stimulation of CD8+ T cells with autologous antigen-presenting cells (APCs), such as dendritic cells (DCs), that have been pulsed with NY-BR-1 peptides.[1][3] Following initial activation, CTLs are expanded using non-specific methods like anti-CD3/CD28 antibody-coated beads in the presence of a supportive cytokine cocktail.

Q3: Which HLA type is commonly associated with NY-BR-1 peptide presentation?

A3: Much of the research on NY-BR-1 specific CTLs has focused on peptides predicted to bind to the HLA-A2 allele. It is crucial to ensure that the donor T cells and target cells share the appropriate HLA restriction for the peptide epitope being used.

Troubleshooting Guide

Issue 1: Low frequency of NY-BR-1 specific CTLs after initial stimulation.

Potential Cause Recommended Solution
Inefficient peptide pulsing of APCs. Ensure optimal peptide concentration (typically 10 µM for initial pulsing) and incubation time. Use mature dendritic cells for more effective antigen presentation.
Low precursor frequency of NY-BR-1 specific T cells. Increase the number of initial peripheral blood mononuclear cells (PBMCs) used for stimulation. Consider pre-enriching for CD8+ T cells before stimulation.
Suboptimal APC to T cell ratio. Optimize the ratio of peptide-pulsed APCs to CD8+ T cells. A common starting point is a 1:10 ratio.
Inappropriate cytokine support during initial stimulation. While high-dose IL-2 is common for expansion, initial activation may benefit from a more nuanced cytokine environment. Consider low-dose IL-2 or the inclusion of IL-21 to promote initial activation and survival.

Issue 2: Poor viability and proliferation of CTLs during rapid expansion.

Potential Cause Recommended Solution
Toxicity from high concentrations of DMSO after thawing cryopreserved cells. Work quickly after thawing to dilute the DMSO by placing cells in pre-warmed culture media.
Overstimulation leading to activation-induced cell death (AICD). Monitor the concentration of anti-CD3/CD28 beads and the duration of stimulation. Reduce the bead-to-cell ratio if excessive cell death is observed.
Nutrient depletion and waste accumulation in culture. Maintain an appropriate cell density and regularly change the culture medium, especially during rapid proliferation.
Inadequate cytokine support. Ensure the cytokine cocktail is fresh and at the optimal concentration. IL-2 is a potent driver of proliferation, but can also lead to exhaustion. Consider combinations with IL-7 and IL-15 to promote survival and a less differentiated phenotype.

Issue 3: Expanded CTLs show low cytotoxicity against NY-BR-1 positive tumor cells.

Potential Cause Recommended Solution
T-cell exhaustion. Expanded CTLs may upregulate exhaustion markers like PD-1. Consider including PD-1 inhibitors in the culture to block this pathway. Using cytokine cocktails with IL-7 and IL-15 instead of high-dose IL-2 can also help generate less exhausted T cells.
Terminal differentiation. Long-term culture with high-dose IL-2 can lead to terminally differentiated effector cells with poor in vivo persistence. A cytokine cocktail of IL-7, IL-15, and IL-21 can help maintain a memory phenotype.
Downregulation of NY-BR-1 or HLA on tumor cells. Verify the expression of both NY-BR-1 and the relevant HLA allele (e.g., HLA-A2) on the target tumor cell line.
Low avidity of CTL clones. The expanded CTL population may have low-avidity T-cell receptors (TCRs). While difficult to address post-expansion, initial sorting of high-avidity T cells using peptide-MHC tetramers can be considered.

Issue 4: Expanded CTLs have a terminally differentiated phenotype (e.g., CD45RA+CCR7-).

Potential Cause Recommended Solution
Prolonged exposure to high-dose IL-2. IL-2 promotes the growth of effector T cells. To generate T cells with a less differentiated, more persistent phenotype (e.g., central memory), reduce the concentration of IL-2 or replace it with a combination of IL-7 and IL-15.
Senescence due to extensive proliferation. Heavily treated patient samples may have a higher proportion of senescent T cells (CD27-CD28-), which expand poorly. While challenging, using agents that inhibit PI3Kδ signaling during expansion has been shown to limit T-cell exhaustion and senescence.
Lack of co-stimulation. Ensure adequate co-stimulation through CD28 during the activation phase, as its absence can lead to anergy and poor expansion.

Quantitative Data Summary

Table 1: Effect of Different Cytokine Cocktails on CTL Phenotype and Function

Cytokine CocktailKey Effects on Expanded CTLsReference
High-Dose IL-2 Promotes strong proliferation and effector differentiation. Can lead to T-cell exhaustion and a terminally differentiated phenotype.
IL-7 + IL-15 Promotes the expansion of central memory (Tcm) and stem cell memory (Tscm) T cells. Results in lower expression of exhaustion markers (e.g., PD-1) and better in vivo persistence compared to IL-2 alone.
IL-2 + IL-7 + IL-15 Can increase cytotoxic activity and IFN-γ release by CD8+ T cells.
IL-12 + IL-7 or IL-21 Can reprogram late effector T cells and enhance their persistence in vivo.
IL-21 + IL-4 + IL-7 Reported to maintain a memory phenotype and reduce the expression of inhibitory receptors like PD-1 and TIM-3.

Key Experimental Protocols

Protocol 1: Peptide Pulsing of Autologous Dendritic Cells (DCs)

  • Generate DCs: Isolate monocytes from PBMCs and culture for 5-7 days in the presence of GM-CSF and IL-4 to generate immature DCs.

  • Mature DCs: On day 5 or 6, add a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) and culture for another 24-48 hours.

  • Peptide Pulsing: Harvest mature DCs and resuspend in serum-free medium. Add the NY-BR-1 peptide (e.g., p904 for HLA-A2) to a final concentration of 10-25 µM.

  • Incubation: Incubate the DCs with the peptide for 1-2 hours at 37°C in a humidified CO2 incubator.

  • Washing: Wash the peptide-pulsed DCs twice with culture medium to remove excess, unbound peptide.

  • Irradiation: Irradiate the DCs (e.g., 3000 cGy) to prevent their proliferation when co-cultured with T cells. The pulsed DCs are now ready to be used as stimulators.

Protocol 2: Expansion of NY-BR-1 Specific CTLs

  • Co-culture/Stimulation: Co-culture CD8+ T cells (responders) with irradiated, peptide-pulsed autologous DCs (stimulators) at a ratio of approximately 10:1 in a 24-well plate.

  • Initial Culture: Culture the cells in a suitable T-cell medium supplemented with a low concentration of IL-2 (e.g., 20 IU/mL) or a combination of IL-7 and IL-15.

  • Restimulation: After 7 days, restimulate the T cells with freshly prepared, peptide-pulsed DCs.

  • Rapid Expansion: Two to three days after the second stimulation, harvest the T cells and begin the rapid expansion protocol. Activate the T cells with anti-CD3/CD28-coated beads at a 1:1 bead-to-cell ratio.

  • Expansion Culture: Culture the cells in T-cell medium supplemented with a high concentration of IL-2 (e.g., 300 IU/mL) or an optimized cytokine cocktail (e.g., IL-7 and IL-15 at 10 ng/mL each).

  • Maintenance: Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL by splitting the cultures and adding fresh medium with cytokines every 2-3 days for approximately 14 days.

  • Bead Removal: Before analysis or use, remove the magnetic beads from the cell culture.

Visualizations

CTL_Expansion_Workflow cluster_0 Phase 1: Isolation & Activation cluster_1 Phase 2: Antigen Presentation cluster_2 Phase 3: Rapid Expansion cluster_3 Phase 4: Analysis & Use PBMC Isolate PBMCs from Donor CD8_Isolation Enrich for CD8+ T Cells PBMC->CD8_Isolation DC_Generation Generate Autologous DCs PBMC->DC_Generation CoCulture Co-culture CD8+ T Cells with Pulsed DCs CD8_Isolation->CoCulture Peptide_Pulsing Pulse DCs with NY-BR-1 Peptide DC_Generation->Peptide_Pulsing Irradiation Irradiate Pulsed DCs Peptide_Pulsing->Irradiation Irradiation->CoCulture Bead_Activation Activate with anti-CD3/CD28 Beads CoCulture->Bead_Activation Cytokine_Culture Culture with Cytokine Cocktail (e.g., IL-2 or IL-7/IL-15) Bead_Activation->Cytokine_Culture Expansion Expand for 10-14 Days Cytokine_Culture->Expansion Bead_Removal Remove Beads Expansion->Bead_Removal Analysis Analyze Phenotype & Cytotoxicity Bead_Removal->Analysis

Caption: Workflow for the ex vivo expansion of NY-BR-1 specific CTLs.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell cluster_Exhaustion Inhibitory Signal pMHC Peptide-MHC (NY-BR-1) TCR TCR pMHC->TCR Signal 1 (Specificity) CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) CD8 CD8 NFAT NFAT Pathway TCR->NFAT MAPK MAPK Pathway TCR->MAPK PI3K PI3K Pathway CD28->PI3K Activation CTL Activation (Proliferation, Cytotoxicity) PI3K->Activation NFAT->Activation MAPK->Activation PD1 PD-1 PD1->Activation Blocks Activation PDL1 PD-L1 (on some APCs/Tumor) PDL1->PD1 Inhibition

Caption: Key signaling pathways in T-cell activation and exhaustion.

References

Technical Support Center: Overcoming Low Immunogenicity of NY-BR-1 p904 (A2) Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low immunogenicity of NY-BR-1 p904 (A2) peptide vaccines.

Troubleshooting Guide

This guide addresses specific issues that may arise during preclinical and clinical development of NY-BR-1 p904 (A2) vaccines.

Issue Potential Cause Recommended Solution
1. Weak or Undetectable T-Cell Response (IFN-γ ELISpot) - Suboptimal peptide dose. - Ineffective adjuvant. - Poor peptide stability or solubility. - Presence of regulatory T-cells (Tregs).- Peptide Dose Optimization: Titrate the peptide concentration in your vaccine formulation. Higher doses do not always correlate with better responses and can sometimes induce tolerance. - Adjuvant Selection: Consider incorporating potent adjuvants. Montanide ISA-51 is a commonly used water-in-oil emulsion that creates an antigen depot.[1][2] Combining it with TLR agonists (e.g., Poly-ICLC) or cytokines (e.g., GM-CSF) can enhance Th1 responses.[3][4] - Formulation Check: Ensure proper emulsification of the peptide with the adjuvant. For Montanide ISA-51, a dual-syringe blending method is recommended over vortexing to create a stable emulsion and reduce adverse events.[2] - Counteract Treg Suppression: Consider co-administration of agents that can deplete or inhibit Tregs, such as low-dose cyclophosphamide or anti-CTLA-4 antibodies (e.g., ipilimumab).
2. Low Frequency of NY-BR-1 Specific CD8+ T-Cells (Flow Cytometry) - Inefficient antigen presentation by dendritic cells (DCs). - T-cell exhaustion due to over-stimulation. - Insufficient CD4+ T-cell help.- Enhance DC Maturation: Incorporate adjuvants that directly mature DCs, such as TLR agonists. Modified NY-ESO-1 peptides have been shown to promote the maturation of DCs. - Optimize Vaccination Schedule: Avoid overly frequent vaccinations which can lead to T-cell exhaustion. Allow for adequate rest periods between boosts to enable the development of memory T-cells. - Include CD4+ Epitopes: Formulate the vaccine with both CD8+ (like p904) and CD4+ T-cell epitopes from NY-BR-1 to provide T-cell help and sustain the cytotoxic T-lymphocyte (CTL) response.
3. High Incidence of Injection Site Reactions - Inflammatory properties of the adjuvant. - Improper vaccine formulation.- Adjuvant Choice: While adjuvants like Montanide ISA-51 are effective, they are known to cause local reactions. Ensure the grade of reaction is within acceptable limits for your study. - Proper Emulsification: As mentioned, a stable emulsion is crucial. Improper mixing can lead to increased local toxicity. - Route of Administration: Subcutaneous injection is common, but intradermal administration might be explored as an alternative.
4. Systemic Adverse Events (e.g., flu-like symptoms, fatigue) - Systemic cytokine release induced by the adjuvant.- Monitor and Manage Symptoms: These are common, generally mild to moderate, and transient adverse events with potent adjuvants. Standard supportive care is usually sufficient. - Dose Escalation: In clinical settings, a dose-escalation study design can help determine the maximum tolerated dose with an acceptable safety profile.
5. Lack of In Vivo Anti-Tumor Efficacy Despite In Vitro T-Cell Response - Poor trafficking of T-cells to the tumor site. - Immunosuppressive tumor microenvironment (TME). - Low avidity of vaccine-induced T-cells for the native tumor antigen.- Combination Therapy: Combine the vaccine with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) to overcome T-cell exhaustion within the TME. - Chemokine Modulation: Investigate agents that can enhance T-cell trafficking to the tumor. - Peptide Modification: Consider using altered peptide ligands that can induce higher avidity T-cell responses cross-reactive with the native epitope. However, ensure that the induced T-cells still recognize the naturally processed and presented p904 epitope on tumor cells.

Frequently Asked Questions (FAQs)

Q1: What is the NY-BR-1 p904 (A2) peptide?

A1: NY-BR-1 is a breast tissue differentiation antigen expressed in a high percentage of breast tumors. The "p904" refers to a specific peptide epitope derived from the NY-BR-1 protein. This epitope has been shown to be recognized by CD8+ cytotoxic T-lymphocytes (CTLs). The "(A2)" indicates that this peptide is restricted to the HLA-A2 major histocompatibility complex (MHC) molecule, meaning it can elicit an immune response in individuals with this common HLA type.

Q2: Why is the immunogenicity of peptide vaccines often low?

A2: Peptide vaccines, consisting of short amino acid sequences, are often poorly immunogenic on their own because they are small molecules that may not efficiently activate antigen-presenting cells (APCs) like dendritic cells. They require strong adjuvants to mimic the signals provided by pathogens, which are necessary to initiate a robust immune response.

Q3: What are the best adjuvants to combine with the NY-BR-1 p904 (A2) peptide?

A3: The choice of adjuvant is critical. Commonly used and effective adjuvants for peptide vaccines in cancer immunotherapy include:

  • Montanide ISA-51: A water-in-oil emulsion that forms a depot for slow antigen release and induces a local inflammatory response.

  • GM-CSF (Granulocyte-macrophage colony-stimulating factor): A cytokine that can enhance the recruitment and maturation of dendritic cells.

  • Toll-like receptor (TLR) agonists: Such as Poly-ICLC (a TLR3 agonist), which mimic viral components and strongly activate APCs to drive a Th1-biased T-cell response.

Q4: What level of T-cell response is considered significant in an ELISpot assay?

A4: While there is no universal cutoff, a positive response is often defined as a statistically significant increase in the number of spot-forming cells (SFCs) in stimulated wells compared to control wells. This is often accompanied by the criterion that the number of spots should be at least double the background and above a certain threshold (e.g., 10 spots per 10^5 cells). It is crucial to establish these criteria before the start of the study.

Q5: How can I confirm that the vaccine-induced T-cells recognize actual tumor cells?

A5: This is a critical validation step. T-cell clones specific for the NY-BR-1 p904 epitope have been shown to recognize breast tumor cells that endogenously express NY-BR-1. To confirm this in your experiments, you can perform cytotoxicity assays using the vaccine-induced T-cells as effectors and NY-BR-1-positive, HLA-A2-positive tumor cell lines as targets.

Quantitative Data from Analogous Peptide Vaccine Trials

While specific data for NY-BR-1 p904 (A2) is limited, the following tables summarize results from similar cancer peptide vaccine trials to provide a reference for expected outcomes.

Table 1: Immunological Response to Peptide Vaccines in Cancer Patients

Vaccine Target & AdjuvantPatient CohortT-Cell Response RateKey Findings
MUC1/HER2/neu peptides + Montanide ISA-51 + GM-CSF and/or CpG-7909Resected Breast AdenocarcinomaHER-2/neu specific: 10/15 patients. MUC1 specific: 9/15 patients.The addition of CpG-7909 and GM-CSF to the peptide vaccine in Montanide ISA-51 was well-tolerated and induced T-cell responses in the majority of patients.
9 Breast Cancer Peptides + Poly-ICLCEarly-Stage Breast Cancer4 of 11 evaluable patients showed peptide-specific CD8+ T-cell responses.The vaccine was safe, with the TLR3 adjuvant Poly-ICLC providing modest immune stimulation.
NY-ESO-1 protein/peptides + Ipilimumab + Poly-ICLC + IFAMetastatic Melanoma6 of 8 patients had T-cell responses to one or more peptide pools.The combination of a peptide vaccine with a checkpoint inhibitor (ipilimumab) was effective in inducing T-cell responses.
NY-ESO-1 DNA VaccineCancer Patients14 of 15 patients induced antigen-specific CD4+ and/or CD8+ T-cell responses.DNA vaccination was feasible and immunogenic, but responses were not persistent and were suppressed by regulatory T-cells.

Table 2: Common Adverse Events in Peptide Vaccine Trials with Montanide ISA-51

Adverse EventFrequencySeverity
Injection Site ReactionVery Common (>80%)Mostly Grade 1-2 (mild to moderate)
FatigueCommon (>50%)Mostly Grade 1-2
Myalgia (Muscle Pain)CommonMostly Grade 1-2
Flu-like Symptoms/FeverCommonMostly Grade 1-2
HeadacheCommonMostly Grade 1-2
Sterile AbscessRare, but reportedCan be severe and may lead to trial termination

Experimental Protocols

Detailed Methodology for IFN-γ ELISpot Assay

This protocol is for the quantification of NY-BR-1 p904-specific IFN-γ secreting T-cells from peripheral blood mononuclear cells (PBMCs).

  • Plate Coating:

    • Pre-wet a 96-well PVDF membrane ELISpot plate with 15 µL of 35-70% ethanol for 1 minute.

    • Wash the plate 3 times with 150 µL/well of sterile PBS.

    • Coat with an anti-human IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS) at 100 µL/well.

    • Seal the plate and incubate overnight at 4°C.

  • Cell Preparation and Plating:

    • The next day, wash the plate 3 times with sterile PBS to remove unbound antibody.

    • Block the membrane with 150 µL/well of complete RPMI-1640 medium (containing 10% FBS) for at least 2 hours at 37°C.

    • Isolate PBMCs from patient blood samples using Ficoll density gradient centrifugation.

    • Resuspend cells in complete RPMI-1640 medium at a concentration of 2-4 x 10^6 cells/mL.

    • Decant the blocking medium from the plate and add 100 µL of the PBMC suspension to each well (2-4 x 10^5 cells/well).

  • Stimulation:

    • Add 100 µL of the NY-BR-1 p904 peptide solution (final concentration typically 1-10 µg/mL) to the appropriate wells.

    • Controls:

      • Negative Control: PBMCs with medium only (no peptide).

      • Positive Control: PBMCs with a mitogen like Phytohaemagglutinin (PHA) (e.g., 5 µg/mL).

  • Incubation:

    • Incubate the plate for 18-48 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).

    • Add 100 µL/well of biotinylated anti-human IFN-γ detection antibody diluted in PBST.

    • Incubate for 2 hours at room temperature.

    • Wash 3 times with PBST.

    • Add 100 µL/well of Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP) conjugate.

    • Incubate for 1 hour at room temperature.

    • Wash 3 times with PBST, followed by 3 washes with PBS.

  • Development and Analysis:

    • Add 100 µL/well of a substrate solution (e.g., BCIP/NBT for AP or AEC for HRP).

    • Monitor spot development (typically 5-20 minutes).

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely.

    • Count the spots using an automated ELISpot reader.

Detailed Methodology for Flow Cytometry Characterization of Cytotoxic T-Cells

This protocol outlines the staining of PBMCs to identify and characterize NY-BR-1 p904-specific CD8+ T-cells.

  • Cell Preparation:

    • Isolate PBMCs as described for the ELISpot assay.

    • For intracellular cytokine staining, stimulate 1-2 x 10^6 PBMCs with the NY-BR-1 p904 peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 1-2% FBS).

    • Add 0.5 µL of an Fc block (e.g., anti-CD16/32) to reduce non-specific antibody binding and incubate for 10 minutes on ice.

    • Add a cocktail of fluorescently-labeled antibodies for surface markers. A typical panel would include:

      • Lineage markers: CD3, CD8

      • Memory markers: CD45RA, CCR7, CD27

      • Exhaustion markers: PD-1, TIM-3

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Viability Staining (Optional but Recommended):

    • Resuspend cells in a viability dye solution (e.g., a fixable viability stain) according to the manufacturer's instructions to exclude dead cells from the analysis.

    • Incubate and wash as recommended.

  • Fixation and Permeabilization (for intracellular staining):

    • Fix the cells using a fixation buffer (e.g., Cytofix/Cytoperm solution) for 20 minutes at 4°C.

    • Wash with a permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in the permeabilization buffer containing antibodies against intracellular targets:

      • Effector molecules: IFN-γ, TNF-α, Granzyme B

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash twice with permeabilization buffer and once with FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend the final cell pellet in FACS buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on live, single cells, then on CD3+ T-cells, followed by CD8+ T-cells. Finally, quantify the percentage of CD8+ T-cells expressing the markers of interest (e.g., IFN-γ+, PD-1+).

Visualizations

Peptide_Vaccine_Pathway cluster_injection Vaccine Administration cluster_apc Antigen Presentation cluster_tcell T-Cell Activation & Response Vaccine NY-BR-1 p904 Peptide + Adjuvant (e.g., Montanide) APC Antigen Presenting Cell (Dendritic Cell) Vaccine->APC Uptake & Processing MHC Peptide presented on MHC Class I APC->MHC Loading Naive_TCell Naive CD8+ T-Cell MHC->Naive_TCell TCR Recognition (Signal 1 + Co-stimulation) Activated_TCell Activated Cytotoxic T-Lymphocyte (CTL) Naive_TCell->Activated_TCell Activation & Clonal Expansion Memory_TCell Memory T-Cell Activated_TCell->Memory_TCell Differentiation Tumor_Cell Tumor Cell expressing NY-BR-1 Activated_TCell->Tumor_Cell Trafficking & Recognition Killing Tumor Cell Killing (Apoptosis) Activated_TCell->Killing Release of Granzymes & Perforin Tumor_Cell->Killing

Caption: Signaling pathway of a peptide vaccine-induced T-cell response.

Experimental_Workflow cluster_assays Immunogenicity Assessment Start Start: Vaccination of Subjects (e.g., HLA-A2+ mice or patients) Blood_Draw Peripheral Blood Collection (Pre- and Post-vaccination) Start->Blood_Draw PBMC_Isolation PBMC Isolation (Ficoll Density Gradient) Blood_Draw->PBMC_Isolation ELISpot IFN-γ ELISpot Assay (Quantify antigen-specific T-cells) PBMC_Isolation->ELISpot Flow_Cytometry Flow Cytometry (Phenotype T-cells: memory, exhaustion) (Intracellular Cytokine Staining) PBMC_Isolation->Flow_Cytometry Data_Analysis Data Analysis (Compare Pre- vs. Post-vaccination responses) ELISpot->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for assessing vaccine immunogenicity.

References

dealing with non-specific lysis in cytotoxicity assays for NY-BR-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with non-specific lysis in cytotoxicity assays targeting the NY-BR-1 antigen.

Frequently Asked Questions (FAQs)

Q1: What is NY-BR-1 and why is it a target in cytotoxicity assays?

NY-BR-1 is a differentiation antigen primarily expressed in breast tissue and breast cancer. Its restricted expression profile makes it an attractive target for immunotherapies, and cytotoxicity assays are crucial for evaluating the efficacy of NY-BR-1-specific T cells or other effector cells.

Q2: What is non-specific lysis in a cytotoxicity assay?

Q3: What are the common causes of high non-specific lysis?

High non-specific lysis can stem from several factors, including:

  • Effector Cell Health and Activation State: Over-stimulated or unhealthy effector cells can become "promiscuous" killers.

  • Target Cell Health: Unhealthy or stressed target cells may have compromised membranes, leading to spontaneous death.

  • Assay Conditions: Suboptimal assay medium, serum components, or prolonged incubation times can contribute to cell death.

  • Effector-to-Target (E:T) Ratio: Very high E:T ratios can sometimes lead to non-specific killing.

  • Contamination: Mycoplasma or bacterial contamination can induce cell death.

Q4: How can I distinguish between specific and non-specific lysis?

To differentiate between specific and non-specific lysis, it is essential to include proper controls in your assay. These include:

  • Spontaneous Release/Lysis Control: Target cells incubated in assay medium alone (without effector cells). This measures the baseline level of target cell death.

  • Maximum Release/Lysis Control: Target cells treated with a lysis agent (e.g., Triton X-100) to induce 100% cell death.

  • Effector Cell Control: Effector cells incubated alone to assess their spontaneous death and release of cytotoxic molecules.

  • Unrelated Target Cell Control: Effector cells co-cultured with target cells that do not express NY-BR-1. This helps to determine if the killing is truly antigen-specific.

Troubleshooting Guide: High Non-Specific Lysis

This guide provides a structured approach to troubleshooting high non-specific lysis in your NY-BR-1 cytotoxicity assays.

Problem: High Spontaneous Lysis of Target Cells

Observation: The spontaneous release control (target cells alone) shows a high signal, approaching the maximum release values.

Potential Cause Recommended Solution
Poor Target Cell Health - Ensure target cells are in the logarithmic growth phase and have high viability (>95%) before the assay. - Handle cells gently during harvesting and plating to avoid mechanical stress. - Test different batches of serum and optimize serum concentration in the assay medium.
Suboptimal Assay Medium - Use fresh, pre-warmed assay medium. - Consider using serum-free medium for the duration of the assay, if compatible with your cells.
Contamination - Regularly test cell lines for mycoplasma contamination. - Maintain sterile technique throughout the experimental setup.
Prolonged Incubation - Optimize the assay duration. Shorter incubation times (e.g., 4-6 hours) are often sufficient and can reduce spontaneous lysis.
Problem: High Lysis of Target Cells by Effector Cells in an Antigen-Independent Manner

Observation: Effector cells lyse NY-BR-1 negative control target cells at a high level.

Potential Cause Recommended Solution
Effector Cell "Hot" Activation - Allow effector cells to rest for a period after stimulation before using them in the assay. - Titrate the concentration of activating stimuli (e.g., cytokines, antibodies) used for effector cell expansion.
Natural Killer (NK) Cell Contamination - If using T cells as effectors, consider purifying CD8+ or CD4+ T cells to remove NK cells, which can mediate non-specific killing.
Cytokine-Induced Killing - Wash effector cells thoroughly to remove residual cytokines from the culture medium before co-incubation with target cells.
High Effector-to-Target (E:T) Ratio - Perform a titration of the E:T ratio to find the optimal window that maximizes specific lysis while minimizing non-specific killing.

Quantitative Data Summary

The following tables provide typical ranges for spontaneous and maximum release in common cytotoxicity assays. Note that these are general guidelines, and optimal values may vary depending on the specific cell lines and assay conditions used.

Table 1: Expected Ranges for Chromium-51 Release Assay

Control Expected % of Maximum Release Notes
Spontaneous Release < 15%Values above 20% may indicate a problem with target cell health or assay conditions.[1]
Maximum Release Should be at least 3-5 times higher than spontaneous release.This ensures a sufficient dynamic range for the assay.

Table 2: Expected Ranges for LDH Release Assay

Control Expected Absorbance (OD490nm) Notes
Spontaneous Release Low, but dependent on cell type and density.Should be significantly lower than the maximum release.
Maximum Release High, representing 100% cell lysis.Provides the upper limit for calculating percent cytotoxicity.
Background (Medium Only) Very low.High background can indicate issues with the assay medium or reagents.[2]

Experimental Protocols

Chromium-51 Release Assay

This protocol is a standard method for measuring cell-mediated cytotoxicity.

  • Target Cell Labeling:

    • Harvest NY-BR-1 positive target cells (e.g., breast cancer cell line) and wash them twice with culture medium.

    • Resuspend 1 x 10^6 cells in 100 µL of medium and add 100 µCi of Na2(51Cr)O4.

    • Incubate for 1-2 hours at 37°C, mixing gently every 30 minutes.

    • Wash the labeled cells three times with a large volume of cold medium to remove unincorporated 51Cr.[3][4][5]

    • Resuspend the cells in assay medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup (96-well round-bottom plate):

    • Plate 100 µL of labeled target cells per well (10,000 cells/well).

    • Add effector cells at various E:T ratios in a volume of 100 µL.

    • Spontaneous Release: Add 100 µL of medium instead of effector cells.

    • Maximum Release: Add 100 µL of 2% Triton X-100 solution instead of effector cells.

  • Incubation and Measurement:

    • Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact.

    • Incubate for 4-6 hours at 37°C.

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect 100 µL of supernatant from each well and transfer to a gamma counter tube.

    • Measure the radioactivity (counts per minute, CPM) in each sample.

  • Calculation of Percent Specific Lysis:

    • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

LDH Cytotoxicity Assay

This non-radioactive assay measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Assay Setup (96-well flat-bottom plate):

    • Plate target cells (NY-BR-1 positive and negative controls) at an optimized density (e.g., 1-5 x 10^4 cells/well) in 100 µL of assay medium.

    • Incubate overnight to allow for cell adherence.

    • Add effector cells at various E:T ratios in a volume of 100 µL.

    • Spontaneous Release: Add 100 µL of medium instead of effector cells.

    • Maximum Release: Add 10 µL of 10X Lysis Buffer (provided with most kits) to control wells 45 minutes before the end of the incubation.

    • Background Control: Wells with medium only.

  • Incubation and Measurement:

    • Incubate the plate for the desired duration (e.g., 4-24 hours) at 37°C.

    • Centrifuge the plate at 250 x g for 10 minutes.

    • Carefully transfer 50-100 µL of the supernatant to a new flat-bottom 96-well plate.

    • Add 100 µL of the LDH reaction mixture (substrate and dye) to each well.

    • Incubate for 10-30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation of Percent Cytotoxicity:

    • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Flow Cytometry-Based Cytotoxicity Assay

This method allows for the direct quantification of dead target cells at a single-cell level.

  • Target Cell Labeling:

    • Label NY-BR-1 positive target cells with a fluorescent dye that stably incorporates into the cell membrane (e.g., CFSE or a similar tracking dye) according to the manufacturer's protocol. This allows for discrimination from effector cells.

    • Wash the labeled cells thoroughly.

  • Assay Setup:

    • Co-culture labeled target cells with effector cells at various E:T ratios in a round-bottom 96-well plate or tubes.

    • Include a control with target cells alone.

  • Incubation and Staining:

    • Incubate for the desired duration (e.g., 4-6 hours) at 37°C.

    • After incubation, add a viability dye that only enters dead cells (e.g., Propidium Iodide (PI) or 7-AAD).

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the target cell population based on their fluorescent label (e.g., CFSE positive).

    • Within the target cell gate, quantify the percentage of cells that are positive for the viability dye (e.g., PI or 7-AAD positive). This represents the percentage of dead target cells.

  • Calculation of Percent Specific Lysis:

    • % Specific Lysis = (% Dead Target Cells in Experimental Sample) - (% Dead Target Cells in Control Sample)

Signaling Pathways and Experimental Workflows

T-Cell Mediated Cytotoxicity Signaling Pathway

T_Cell_Cytotoxicity T-Cell Mediated Cytotoxicity TCR TCR-CD3 Complex ZAP70 ZAP-70 TCR->ZAP70 Engagement pMHC Peptide-MHC Class I (on Target Cell) pMHC->TCR LFA1_ICAM1 LFA-1 / ICAM-1 LFA1_ICAM1->TCR Adhesion LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCθ DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT Granule_Polarization Granule Polarization NFAT->Granule_Polarization NFkB NF-κB Activation PKC->NFkB NFkB->Granule_Polarization Granule_Release Granule Release (Perforin, Granzymes) Granule_Polarization->Granule_Release Apoptosis Target Cell Apoptosis Granule_Release->Apoptosis

Caption: Signaling cascade in T-cell mediated cytotoxicity.

NK-Cell Mediated Cytotoxicity Signaling Pathway

NK_Cell_Cytotoxicity NK-Cell Mediated Cytotoxicity Activating_Receptors Activating Receptors (NKG2D, NCRs) ITAM ITAM Phosphorylation Activating_Receptors->ITAM Engagement Inhibitory_Receptors Inhibitory Receptors (KIRs, NKG2A) ITIM ITIM Phosphorylation Inhibitory_Receptors->ITIM Engagement Ligands_Target Ligands on Target Cell Ligands_Target->Activating_Receptors MHC_Class_I_Target MHC Class I on Target Cell MHC_Class_I_Target->Inhibitory_Receptors Vav1 Vav1 ITAM->Vav1 ITIM->Vav1 Inhibition SLP76 SLP-76 Vav1->SLP76 PLCg2 PLCγ2 SLP76->PLCg2 Ca_Flux Ca²⁺ Flux PLCg2->Ca_Flux Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Ca_Flux->Cytoskeletal_Rearrangement Granule_Polarization Granule Polarization Cytoskeletal_Rearrangement->Granule_Polarization Granule_Release Granule Release (Perforin, Granzymes) Granule_Polarization->Granule_Release Apoptosis Target Cell Apoptosis Granule_Release->Apoptosis Cytotoxicity_Workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Effector_Prep Prepare Effector Cells (e.g., T-cells, NK cells) Co_culture Co-culture Effector and Target Cells (Varying E:T Ratios) Effector_Prep->Co_culture Target_Prep Prepare Target Cells (NY-BR-1+ and NY-BR-1-) Target_Label Label Target Cells (e.g., 51Cr, CFSE) Target_Prep->Target_Label Target_Label->Co_culture Incubation Incubate (e.g., 4-24 hours at 37°C) Co_culture->Incubation Controls Set up Controls (Spontaneous, Maximum, etc.) Controls->Incubation Data_Acquisition Data Acquisition (Gamma Counter, Plate Reader, Flow Cytometer) Incubation->Data_Acquisition Calculation Calculate % Specific Lysis Data_Acquisition->Calculation Interpretation Interpret Results Calculation->Interpretation

References

challenges in developing stable NY-BR-1 p904 (A2) peptide formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in developing stable formulations of the NY-BR-1 p904 (A2) peptide.

Introduction to NY-BR-1 p904 (A2) Peptide

The NY-BR-1 p904 (A2) peptide, with the amino acid sequence LLFLLLFFL , is an HLA-A2 restricted epitope derived from the breast cancer-associated antigen NY-BR-1. Its highly hydrophobic nature, rich in leucine and phenylalanine residues, presents significant challenges in developing stable aqueous formulations suitable for vaccine development. The primary obstacle is the peptide's strong propensity to aggregate in aqueous solutions, which can impact solubility, stability, and immunogenicity.

Frequently Asked Questions (FAQs)

Q1: Why is my lyophilized NY-BR-1 p904 (A2) peptide difficult to dissolve?

A1: The inherent hydrophobicity of the LLFLLLFFL sequence leads to low water solubility. Peptides with a high content of hydrophobic amino acids tend to self-associate and aggregate in aqueous environments.[1] For initial solubilization, it is recommended to use a small amount of an organic co-solvent.

Recommended Initial Solubilization Strategy:

  • Attempt to dissolve the peptide in sterile, distilled water or a buffer of choice.

  • If solubility is poor, use a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or acetonitrile to first wet and dissolve the peptide.[1]

  • Slowly add the aqueous buffer to the peptide-solvent mixture with gentle vortexing to reach the desired final concentration. The final concentration of the organic solvent should be kept to a minimum, ideally less than 1% for most biological assays.[1]

Q2: I'm observing precipitation or cloudiness in my peptide solution over time. What is causing this?

A2: This is likely due to peptide aggregation, a common issue with hydrophobic peptides.[2] Aggregation can be triggered by various factors including peptide concentration, pH, temperature, and ionic strength of the formulation.[3] The hydrophobic peptide molecules interact with each other to minimize their exposure to the aqueous environment, leading to the formation of insoluble aggregates.

Q3: How can I prevent or minimize the aggregation of the NY-BR-1 p904 (A2) peptide in my formulation?

A3: Several strategies can be employed to mitigate aggregation:

  • pH Optimization: While the NY-BR-1 p904 (A2) peptide is uncharged, the pH of the formulation can still influence its stability by affecting the overall charge of any ionizable excipients.

  • Use of Excipients: Incorporating specific excipients can significantly enhance the stability of hydrophobic peptides.

    • Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80) are commonly used to prevent aggregation by reducing surface tension and shielding hydrophobic regions of the peptide.

    • Sugars and Polyols: Sugars such as sucrose and trehalose, and polyols like mannitol and sorbitol, can act as cryoprotectants and lyoprotectants during freeze-drying and storage, helping to maintain the peptide's structure.

    • Amino Acids: Certain amino acids, such as arginine and histidine, can be included to reduce aggregation.

  • Lyophilization: Freeze-drying the peptide in a well-formulated solution is a standard method to improve its long-term stability.

Q4: What are the potential degradation pathways for the NY-BR-1 p904 (A2) peptide?

A4: While aggregation is the primary concern for this hydrophobic peptide, other chemical degradation pathways can occur, although they are less likely given the amino acid sequence (LLFLLLFFL).

  • Hydrolysis: Cleavage of peptide bonds can be catalyzed by acidic or basic conditions, though this peptide does not contain particularly susceptible residues like aspartic acid.

  • Oxidation: The peptide does not contain easily oxidizable residues like methionine or cysteine. However, oxidation can be initiated by excipients or contaminants in the formulation.

Q5: What analytical techniques are recommended for assessing the stability of my NY-BR-1 p904 (A2) peptide formulation?

A5: A combination of analytical methods is essential to monitor peptide stability and characterize aggregation.

Analytical TechniquePurposeReference
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To determine peptide purity and quantify soluble peptide concentration.
Size Exclusion Chromatography (SEC) To detect and quantify soluble aggregates of different sizes.
Dynamic Light Scattering (DLS) To measure the size distribution of particles and aggregates in the solution.
Circular Dichroism (CD) Spectroscopy To assess the secondary structure of the peptide and detect conformational changes that may precede aggregation.
Thioflavin T (ThT) Assay A fluorescence-based assay to detect the formation of amyloid-like fibrillar aggregates.
Transmission Electron Microscopy (TEM) To visualize the morphology of peptide aggregates.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor Reconstitution of Lyophilized Peptide High hydrophobicity of the peptide.Use a small amount of a compatible organic co-solvent (e.g., DMSO) for initial dissolution before adding the aqueous buffer.
Visible Particulates or Cloudiness in Solution Peptide aggregation.1. Filter the solution through a 0.22 µm filter to remove large aggregates.2. Optimize the formulation by adding a non-ionic surfactant (e.g., 0.01-0.1% Polysorbate 80).3. Adjust the peptide concentration.
Loss of Peptide Concentration Over Time (as measured by RP-HPLC) Adsorption to container surfaces or aggregation followed by precipitation.1. Use low-protein-binding vials and pipette tips.2. Incorporate a surfactant in the formulation.3. Store solutions at the recommended temperature and pH.
Inconsistent Immunogenicity Results Presence of aggregates which can alter the immune response.1. Characterize the aggregation state of the formulation before use using techniques like SEC or DLS.2. Ensure the formulation is homogenous and free of visible particulates.
Degradation Peaks in HPLC Chromatogram Chemical instability (e.g., hydrolysis).1. Optimize the pH of the formulation buffer.2. Store the formulation at a lower temperature.3. Ensure high purity of all formulation components.

Experimental Protocols

Protocol 1: Solubilization of Hydrophobic NY-BR-1 p904 (A2) Peptide
  • Materials:

    • Lyophilized NY-BR-1 p904 (A2) peptide

    • Dimethyl sulfoxide (DMSO), sterile filtered

    • Desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4), sterile filtered

  • Procedure:

    • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

    • Add a small volume of DMSO to the vial to achieve a high concentration stock solution (e.g., 10-20 mg/mL). Gently vortex until the peptide is fully dissolved.

    • While gently vortexing, slowly add the desired aqueous buffer to the DMSO stock solution to achieve the final target concentration.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use or further formulation.

Protocol 2: Preparation of a Lyophilized Formulation
  • Materials:

    • NY-BR-1 p904 (A2) peptide

    • Mannitol or Sucrose (as a bulking agent/lyoprotectant)

    • Polysorbate 80 (as a surfactant)

    • Histidine or Phosphate buffer

    • Water for Injection (WFI)

  • Procedure:

    • Prepare the formulation buffer by dissolving the buffer salts, bulking agent (e.g., 5% w/v mannitol), and surfactant (e.g., 0.02% w/v Polysorbate 80) in WFI. Adjust the pH to the desired level (e.g., pH 6.0-7.0).

    • Solubilize the NY-BR-1 p904 (A2) peptide in a small amount of a suitable co-solvent as described in Protocol 1.

    • Slowly add the peptide solution to the formulation buffer with gentle mixing to reach the final peptide concentration.

    • Sterile filter the final formulation through a 0.22 µm filter.

    • Dispense the formulation into sterile lyophilization vials.

    • Perform a conservative lyophilization cycle, which typically includes:

      • Freezing: Gradually lower the temperature to below the glass transition temperature (Tg') of the formulation (e.g., -40°C or lower).

      • Primary Drying: Apply a vacuum and raise the shelf temperature to allow for the sublimation of ice. The temperature should be kept below the collapse temperature of the formulation.

      • Secondary Drying: Increase the temperature further under vacuum to remove residual unfrozen water.

    • Backfill the vials with an inert gas like nitrogen and seal.

Visualizations

Aggregation_Pathway cluster_0 Aggregation of Hydrophobic Peptides Monomer Soluble Monomers Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Fibril Insoluble Fibrils / Aggregates Oligomer->Fibril Elongation

Caption: Simplified pathway of hydrophobic peptide aggregation.

Formulation_Workflow cluster_1 Formulation Development Workflow for NY-BR-1 p904 (A2) Peptide A Peptide Solubilization (Co-solvent) B Excipient Screening (Surfactants, Buffers, Lyoprotectants) A->B C Formulation Optimization (Concentration, pH) B->C D Lyophilization Cycle Development C->D E Stability Testing (Accelerated and Real-time) D->E

Caption: A typical workflow for developing a stable lyophilized peptide formulation.

References

Technical Support Center: Navigating HLA-A2 Restriction in NY-BR-1 Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the tumor-associated antigen NY-BR-1. This resource provides troubleshooting guidance and answers to frequently asked questions related to HLA-A2 restriction in NY-BR-1 studies.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving NY-BR-1 and its HLA-A2 restricted epitopes.

Question: I am observing a weak or no T-cell response in my IFN-γ ELISPOT assay when stimulating with NY-BR-1 peptides. What are the possible causes and solutions?

Answer:

A weak or absent T-cell response in an ELISPOT assay can stem from several factors, ranging from issues with the peptide to problems with the cells or the assay itself.

Possible Causes & Troubleshooting Steps:

Cause Troubleshooting Steps
Peptide Issues - Verify Peptide Quality and Purity: Use HPLC-purified peptides (>95% purity). Improperly synthesized or degraded peptides will not effectively stimulate T-cells. - Confirm Peptide Solubility and Stability: Ensure the NY-BR-1 peptide is fully dissolved in a suitable solvent (e.g., DMSO) and stored correctly to prevent degradation. Multiple freeze-thaw cycles should be avoided. - Optimize Peptide Concentration: Titrate the peptide concentration to find the optimal dose for T-cell stimulation. A standard starting concentration is 1-10 µg/mL.
Cell-Related Issues - Check Viability of Peripheral Blood Mononuclear Cells (PBMCs): Ensure PBMC viability is high (>90%) before starting the assay. Low viability can lead to a poor response. - Use Appropriate Antigen-Presenting Cells (APCs): The presence of functional APCs is crucial for peptide presentation. If using purified T-cells, ensure a source of APCs (e.g., irradiated PBMCs, dendritic cells) is included. - Confirm HLA-A2 Haplotype of Donor: Verify that the PBMC donor is HLA-A2 positive.
Assay Protocol - Optimize Cell Density: Titrate the number of PBMCs per well. Too few cells will result in a low signal, while too many can lead to high background. A common starting point is 2-3 x 10^5 cells/well. - Ensure Proper Plate Blocking: Inadequate blocking can lead to high background and mask a weak positive signal. - Check Reagent Quality: Ensure all antibodies, conjugates, and substrates are within their expiration dates and have been stored correctly.

Question: My HLA-A2 tetramer staining for NY-BR-1 specific T-cells shows high background or no distinct positive population. How can I improve the staining?

Answer:

High background or lack of a clear positive population in tetramer staining can be due to several factors, including tetramer quality, staining protocol, and the frequency of antigen-specific T-cells.

Troubleshooting Steps:

Issue Recommended Action
High Background - Triturate Tetramer: Gently pipette the tetramer solution up and down before use to break up any aggregates. - Include a Dump Channel: Use a channel with antibodies against markers on cells you want to exclude (e.g., CD14, CD19) to gate out non-T-cells that may non-specifically bind the tetramer. - Use a Protein Kinase Inhibitor (PKI): Pre-incubating cells with a PKI like dasatinib can prevent TCR internalization and enhance staining intensity.
No Clear Positive Population - Verify Tetramer Specificity: Use a positive control cell line known to be recognized by the tetramer or PBMCs from a donor with a known response. - Enrich for CD8+ T-cells: If the frequency of NY-BR-1 specific T-cells is very low, consider enriching for CD8+ T-cells before staining. - Optimize Staining Temperature and Time: While 4°C is standard, some tetramers bind better at room temperature or 37°C. Titrate both time and temperature.

Below is a troubleshooting workflow to address common issues with tetramer staining:

G start Start: Tetramer Staining Issue high_bg High Background? start->high_bg no_pop No Positive Population? high_bg->no_pop No triturate Triturate tetramer to remove aggregates high_bg->triturate Yes verify_tetramer Verify tetramer with positive control no_pop->verify_tetramer Yes dump_channel Use a dump channel (e.g., CD14, CD19) triturate->dump_channel pki Consider using a Protein Kinase Inhibitor (PKI) dump_channel->pki check_bg_again Re-evaluate background pki->check_bg_again check_bg_again->no_pop Not Resolved end_success Issue Resolved check_bg_again->end_success Resolved enrich_cd8 Enrich for CD8+ T-cells verify_tetramer->enrich_cd8 optimize_stain Optimize staining temperature and time enrich_cd8->optimize_stain check_pop_again Re-evaluate for positive population optimize_stain->check_pop_again check_pop_again->end_success Resolved end_fail Consult further resources or manufacturer check_pop_again->end_fail Not Resolved

Troubleshooting workflow for tetramer staining issues.

Frequently Asked Questions (FAQs)

Question: My research is limited by HLA-A2 restriction. How can I study NY-BR-1 immunogenicity in a broader context?

Answer:

Overcoming HLA-A2 restriction is a common challenge in cancer immunotherapy research. Here are several strategies:

  • Identify Promiscuous Epitopes: Screen for NY-BR-1 peptides that can bind to multiple HLA supertypes. This involves using prediction algorithms and validating the binding and immunogenicity across a panel of cell lines expressing different HLA alleles.

  • Focus on CD4+ T-cell Epitopes: CD4+ T-cells are crucial for a robust and sustained anti-tumor immune response. Identifying NY-BR-1 epitopes presented by HLA class II molecules (e.g., HLA-DR, -DP, -DQ) can broaden the applicability of immunotherapies.[1]

  • Utilize HLA-transgenic Mice: Employing transgenic mice expressing human HLA alleles other than A2 can facilitate the in vivo identification and characterization of novel T-cell epitopes.[1]

  • Explore Alternative Antigen Processing Pathways: Investigate whether NY-BR-1 can be processed and presented through non-classical pathways that may be less dependent on specific HLA alleles.

Question: What are the known HLA-A2 restricted T-cell epitopes for NY-BR-1?

Answer:

Two primary HLA-A2 restricted CD8+ T-cell epitopes have been identified for NY-BR-1[2]:

Peptide IDSequencePosition
p158-167LLFLLLPIV158-167
p960-968YLSGANLNL960-968

These peptides have been shown to be naturally processed and presented on HLA-A2 molecules and are recognized by CD8+ T-cell clones.[2]

Experimental Protocols

Protocol 1: IFN-γ ELISPOT Assay for NY-BR-1 Peptides

This protocol outlines the steps for measuring IFN-γ secretion by peptide-specific T-cells.

  • Plate Coating:

    • Pre-wet a 96-well PVDF plate with 35% ethanol for 1 minute.

    • Wash three times with sterile PBS.

    • Coat with anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation and Plating:

    • Wash the plate and block with RPMI-1640 medium containing 10% fetal bovine serum for at least 2 hours at 37°C.

    • Prepare a single-cell suspension of PBMCs.

    • Add 2-3 x 10^5 PBMCs per well.

    • Add NY-BR-1 peptide (e.g., p158-167 or p960-968) to a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PHA).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Detection:

    • Wash the plate to remove cells.

    • Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash and add streptavidin-alkaline phosphatase (or HRP) and incubate for 1 hour.

    • Wash and add the substrate solution. Stop the reaction when distinct spots emerge.

    • Dry the plate and count the spots using an ELISPOT reader.

Protocol 2: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This protocol measures the ability of NY-BR-1 specific cytotoxic T-lymphocytes (CTLs) to lyse target cells.

  • Target Cell Labeling:

    • Incubate target cells (e.g., HLA-A2+ tumor cells pulsed with NY-BR-1 peptide) with ⁵¹Cr for 1-2 hours at 37°C.

    • Wash the labeled target cells three times to remove excess ⁵¹Cr.

  • Co-culture:

    • Plate the labeled target cells in a 96-well round-bottom plate.

    • Add effector CTLs at various effector-to-target (E:T) ratios.

    • Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).

  • Incubation:

    • Incubate the plate for 4-6 hours at 37°C.

  • Detection:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant from each well.

    • Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Workflows

MHC Class I Antigen Presentation Pathway for NY-BR-1

The following diagram illustrates the classical pathway for the processing and presentation of an endogenous antigen like NY-BR-1 on MHC class I molecules to CD8+ T-cells.

G cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum nybr1 NY-BR-1 Protein proteasome Proteasome nybr1->proteasome Ubiquitination peptides NY-BR-1 Peptides proteasome->peptides Degradation tap TAP Transporter peptides->tap mhc1 MHC Class I (HLA-A2) tap->mhc1 peptide_mhc Peptide-MHC Complex mhc1->peptide_mhc Peptide Binding plc Peptide-Loading Complex (Tapasin, Calreticulin) plc->mhc1 cell_surface Cell Surface peptide_mhc->cell_surface Transport via Golgi cd8 CD8+ T-cell cell_surface->cd8 Co-stimulation (Signal 2) tcr TCR cell_surface->tcr Recognition tcr->cd8 Signal 1

Processing and presentation of NY-BR-1 via MHC class I.

T-Cell Receptor (TCR) Signaling Pathway

Upon recognition of the NY-BR-1 peptide presented by HLA-A2, the T-cell receptor initiates a signaling cascade leading to T-cell activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Pathways tcr_cd3 TCR-CD3 Complex lck Lck tcr_cd3->lck pMHC Binding zap70 ZAP-70 tcr_cd3->zap70 Recruits lck->tcr_cd3 Phosphorylates ITAMs lck->zap70 Phosphorylates lat_slp76 LAT & SLP-76 zap70->lat_slp76 Phosphorylates plcg1 PLCγ1 lat_slp76->plcg1 Activates dag DAG plcg1->dag ip3 IP3 plcg1->ip3 ras_mapk Ras-MAPK Pathway dag->ras_mapk nfkb NF-κB Pathway dag->nfkb nfat NFAT Pathway ip3->nfat via Ca2+ influx activation T-Cell Activation (Cytokine production, Proliferation, Cytotoxicity) ras_mapk->activation nfkb->activation nfat->activation

References

minimizing off-target effects of NY-BR-1 CAR-T cell therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NY-BR-1 CAR-T cell therapy. The focus is on minimizing and managing potential off-target effects.

Frequently Asked Questions (FAQs)

General

Q1: What is NY-BR-1 and why is it a target for CAR-T cell therapy?

A1: NY-BR-1 is a differentiation antigen expressed in the majority of breast carcinomas.[1][2] Its expression is largely restricted to normal and cancerous breast tissue, as well as normal testis and inconsistently in the prostate, making it a potential target for cancer immunotherapy.[3][4] The goal of NY-BR-1 CAR-T cell therapy is to redirect T cells to recognize and eliminate cancer cells expressing this antigen.

Q2: What are the potential off-target effects of NY-BR-1 CAR-T cell therapy?

A2: The primary concern is "on-target, off-tumor" toxicity, where the CAR-T cells recognize and attack healthy tissues that express low levels of the NY-BR-1 antigen.[5] Given that NY-BR-1 is expressed in normal breast and testis tissue, there is a potential for toxicity in these organs. Another significant potential toxicity is Cytokine Release Syndrome (CRS), a systemic inflammatory response resulting from the activation of a large number of T cells.

Preclinical Assessment

Q3: How can we predict the potential for on-target, off-tumor toxicity of our NY-BR-1 CAR-T cells preclinically?

A3: A thorough preclinical evaluation is crucial. This should include:

  • In vitro cytotoxicity assays: Co-culture your NY-BR-1 CAR-T cells with a panel of primary human cells from various organs, especially breast and testis, to assess for unintended killing.

  • Animal models: Utilize humanized mouse models engrafted with human tumors and normal tissues to evaluate both efficacy and on-target, off-tumor toxicities in a more complex biological system. It's important to choose models that can recapitulate aspects of the human immune system to better predict cytokine-related toxicities.

Q4: What are the key parameters to monitor in preclinical in vivo studies to assess for toxicity?

A4: Key parameters include:

  • Animal well-being: Monitor for weight loss, changes in behavior, and other signs of distress.

  • Histopathology: At the end of the study, perform a complete necropsy and histopathological analysis of all major organs to look for signs of tissue damage.

  • Cytokine levels: Regularly measure serum levels of key human cytokines (e.g., IL-6, IFN-γ, TNF-α) to assess the risk and severity of CRS.

Minimizing Off-Target Effects

Q5: What strategies can be implemented to minimize on-target, off-tumor toxicity of NY-BR-1 CAR-T cells?

A5: Several engineering strategies can be employed to enhance the safety of CAR-T cells:

  • Affinity Tuning: Modify the single-chain variable fragment (scFv) of the CAR to have a lower affinity for NY-BR-1. This can prevent the CAR-T cells from being activated by the low levels of antigen on normal cells while still recognizing the higher antigen density on tumor cells.

  • Logic-Gated CARs: Design CARs that require the presence of two different antigens on the tumor cell for full activation (an "AND" gate). This significantly increases specificity, as normal tissues are unlikely to express both antigens.

  • Suicide Genes: Incorporate an inducible "suicide gene" into the CAR-T cells. This allows for the rapid elimination of the CAR-T cells in vivo by administering a specific drug if severe toxicity occurs.

  • Local Administration: For localized tumors, direct injection of CAR-T cells into the tumor site can enhance efficacy while limiting systemic exposure and off-tumor toxicities.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed Against Normal Breast Epithelial Cells in Vitro
Potential Cause Troubleshooting Steps
High CAR Affinity 1. Quantify Antigen Density: Determine the relative expression levels of NY-BR-1 on your tumor cells of interest versus normal breast epithelial cells using quantitative flow cytometry or immunohistochemistry. 2. Affinity Tuning: If normal cells have low but detectable levels of NY-BR-1, consider re-engineering the CAR with a lower affinity scFv. Test a panel of CARs with varying affinities to find one with an optimal therapeutic window.
Non-Specific Activation 1. Control Cell Lines: Ensure you are using appropriate negative control cell lines in your cytotoxicity assays that are known to be NY-BR-1 negative. 2. Mock Transduced T-cells: Always include a control of mock-transduced T-cells to rule out non-specific, CAR-independent killing.
Issue 2: Severe Cytokine Release Syndrome (CRS) Observed in Animal Models
Potential Cause Troubleshooting Steps
High Tumor Burden 1. Staggered Dosing: In your animal model, start with a lower tumor burden to reduce the initial massive activation of CAR-T cells. 2. Dose Escalation: Test a range of CAR-T cell doses to find the lowest effective dose with a manageable CRS profile.
CAR Construct Design 1. Co-stimulatory Domain: The choice of co-stimulatory domain (e.g., CD28 vs. 4-1BB) can influence the kinetics and magnitude of T-cell activation and persistence. Consider testing CAR constructs with different co-stimulatory domains.
Model System 1. Humanized Mouse Model: Ensure you are using an appropriate humanized mouse model that can, to some extent, model the human cytokine response.
Issue 3: Lack of Efficacy in Solid Tumor Models In Vivo
Potential Cause Troubleshooting Steps
Poor T-cell Trafficking 1. Chemokine Receptor Expression: Engineer the CAR-T cells to express chemokine receptors that match the chemokines produced by the tumor microenvironment to enhance their migration to the tumor site.
Immunosuppressive Tumor Microenvironment 1. Combination Therapies: Consider combining NY-BR-1 CAR-T cell therapy with other agents that can modulate the tumor microenvironment, such as checkpoint inhibitors. 2. Armored CARs: Engineer the CAR-T cells to secrete cytokines (e.g., IL-12) that can help overcome the immunosuppressive environment.
Antigen Heterogeneity 1. Dual Antigen Targeting: If a significant portion of the tumor cells do not express NY-BR-1, consider a dual-targeting CAR strategy to prevent antigen escape.

Experimental Protocols

In Vitro Cytotoxicity Assay (Luciferase-Based)

This protocol is for assessing the cytotoxic potential of NY-BR-1 CAR-T cells against target and off-target cells.

Materials:

  • NY-BR-1 CAR-T cells and mock-transduced control T-cells

  • Target cells (NY-BR-1 positive tumor cell line) engineered to express luciferase

  • Off-target cells (e.g., primary human breast epithelial cells) engineered to express luciferase

  • Negative control cells (NY-BR-1 negative cell line) engineered to express luciferase

  • 96-well white, clear-bottom plates

  • Luciferase assay substrate

  • Luminometer

Methodology:

  • Seed 1 x 10^4 luciferase-expressing target, off-target, or negative control cells per well in a 96-well plate and allow them to adhere overnight.

  • The next day, add NY-BR-1 CAR-T cells or mock-transduced T-cells to the wells at various Effector:Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

  • Co-culture the cells for 24-72 hours at 37°C, 5% CO2.

  • After the incubation period, add the luciferase assay substrate to each well according to the manufacturer's instructions.

  • Measure the luminescence in each well using a luminometer.

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x (1 - (Luminescence of experimental well / Luminescence of target cells alone well))

Data Presentation:

E:T Ratio% Lysis of Target Cells% Lysis of Off-Target Cells% Lysis of Negative Control Cells
1:1
5:1
10:1
In Vivo Assessment of On-Target, Off-Tumor Toxicity in a Humanized Mouse Model

This protocol outlines a general workflow for assessing the safety and efficacy of NY-BR-1 CAR-T cells in vivo.

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • NY-BR-1 positive human tumor cell line

  • NY-BR-1 CAR-T cells and mock-transduced control T-cells

  • Calipers for tumor measurement

  • ELISA kits for human cytokines (e.g., IL-6, IFN-γ)

Methodology:

  • Engraft immunodeficient mice with the NY-BR-1 positive human tumor cell line.

  • Once tumors are established, randomize the mice into treatment groups (e.g., vehicle, mock-transduced T-cells, NY-BR-1 CAR-T cells at different doses).

  • Administer the T-cell therapies intravenously.

  • Monitor the mice daily for signs of toxicity (weight loss, hunched posture, ruffled fur).

  • Measure tumor volume with calipers 2-3 times per week.

  • Collect blood samples at regular intervals to measure serum levels of human cytokines.

  • At the end of the study, euthanize the mice and perform a complete necropsy.

  • Collect major organs (including tumor, breast tissue, and testis if applicable) for histopathological analysis to assess for signs of tissue damage and T-cell infiltration.

Data Presentation:

Tumor Growth Inhibition

Treatment Group Average Tumor Volume (mm³) at Day X
Vehicle
Mock T-cells
NY-BR-1 CAR-T (Low Dose)

| NY-BR-1 CAR-T (High Dose) | |

Cytokine Release Profile

Treatment Group Peak Serum IL-6 (pg/mL) Peak Serum IFN-γ (pg/mL)
Mock T-cells
NY-BR-1 CAR-T (Low Dose)

| NY-BR-1 CAR-T (High Dose) | | |

Histopathology Findings

Organ Mock T-cells NY-BR-1 CAR-T (Low Dose) NY-BR-1 CAR-T (High Dose)
Liver
Lung
Spleen
Breast Tissue

| Testis | | | |

Visualizations

Signaling Pathway for a Standard CAR-T Cell

CAR_T_Cell_Signaling cluster_target Tumor Cell cluster_cart NY-BR-1 CAR-T Cell cluster_activation T-Cell Activation NY-BR-1 NY-BR-1 Antigen CAR scFv Hinge TM Co-stimulatory Domain (e.g., 4-1BB) CD3ζ NY-BR-1->CAR:scfv Binding Activation T-Cell Activation CAR:cd3z->Activation CAR:costim->Activation Proliferation Proliferation Activation->Proliferation Cytotoxicity Cytotoxicity Activation->Cytotoxicity Cytokine_Release Cytokine Release Activation->Cytokine_Release

Caption: Standard CAR-T cell activation pathway upon antigen recognition.

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow cluster_setup Assay Setup cluster_readout Data Acquisition & Analysis Seed_Cells 1. Seed Luciferase-Expressing Target/Off-Target Cells Add_Effectors 2. Add NY-BR-1 CAR-T Cells (Varying E:T Ratios) Seed_Cells->Add_Effectors Incubate 3. Co-culture for 24-72 hours Add_Effectors->Incubate Add_Substrate 4. Add Luciferase Substrate Incubate->Add_Substrate Measure_Luminescence 5. Read Luminescence Add_Substrate->Measure_Luminescence Calculate_Lysis 6. Calculate % Specific Lysis Measure_Luminescence->Calculate_Lysis

Caption: Workflow for assessing CAR-T cell cytotoxicity in vitro.

Logic Gate Strategy to Minimize Off-Target Effects

Logic_Gate_CAR cluster_cells Cell Types cluster_cart AND-Gate CAR-T Cell Tumor_Cell Tumor Cell Antigen A (NY-BR-1) Antigen B CAR_A CAR for Antigen A CD3z Tumor_Cell:antA->CAR_A CAR_B CAR for Antigen B Co-stimulatory Domain Tumor_Cell:antB->CAR_B Normal_Cell Normal Cell Antigen A (NY-BR-1) No Antigen B Normal_Cell:antA_norm->CAR_A Activation Full T-Cell Activation CAR_A:cd3z->Activation No_Activation No/Weak Activation CAR_A->No_Activation Signal 1 only CAR_B:costim->Activation

Caption: "AND" logic gate CAR-T cell design for enhanced specificity.

References

Technical Support Center: Strategies to Prevent T-cell Exhaustion in NY-BR-1 Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on NY-BR-1 targeted immunotherapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to T-cell exhaustion in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is T-cell exhaustion and why is it a concern in NY-BR-1 targeted solid tumor immunotherapy?

A1: T-cell exhaustion is a state of T-cell dysfunction that arises from chronic antigen stimulation, a common scenario within the tumor microenvironment of solid tumors like breast cancer.[1][2] Exhausted T-cells are characterized by the progressive loss of effector functions such as cytokine production (e.g., IFN-γ, TNF-α) and cytotoxicity, diminished proliferative capacity, and sustained expression of inhibitory receptors like PD-1, TIM-3, and LAG-3.[1][2] In the context of NY-BR-1 immunotherapy, where CAR-T or TCR-T cells are directed against a tumor-associated antigen, continuous exposure to NY-BR-1 on cancer cells can lead to the exhaustion of these engineered T-cells, limiting their therapeutic efficacy and persistence.[3]

Q2: Are there any known NY-BR-1 specific mechanisms of T-cell exhaustion?

A2: Currently, there is limited literature detailing T-cell exhaustion mechanisms specifically unique to the NY-BR-1 antigen. However, the general mechanisms of T-cell exhaustion observed in solid tumors are highly relevant to NY-BR-1 immunotherapy. These include persistent antigen stimulation driving inhibitory receptor upregulation, the immunosuppressive tumor microenvironment (TME) of breast cancer, and metabolic challenges within the tumor that impair T-cell function. Research on NY-BR-1 CAR-T cells has focused on optimizing CAR design and ensuring safety and efficacy, with T-cell persistence being a key area of investigation.

Q3: What are the primary strategies to counteract T-cell exhaustion in the context of NY-BR-1 CAR-T cell therapy?

A3: Strategies to mitigate T-cell exhaustion in NY-BR-1 CAR-T therapy can be broadly categorized into intrinsic T-cell modifications and extrinsic approaches targeting the tumor microenvironment.

  • Intrinsic T-cell Modifications:

    • CAR Construct Optimization: Engineering the CAR with costimulatory domains like 4-1BB or ICOS can enhance T-cell persistence and resistance to exhaustion.

    • Genetic Editing: Using CRISPR/Cas9 to knockout genes encoding inhibitory receptors (e.g., PD-1, CTLA-4) or transcription factors associated with exhaustion (e.g., TOX, NR4A) can improve T-cell function.

    • Metabolic Reprogramming: Modulating metabolic pathways, for instance by promoting mitochondrial biogenesis or inhibiting glycolysis, can enhance T-cell longevity and function.

  • Extrinsic Approaches:

    • Combination with Checkpoint Inhibitors: Administering antibodies that block the PD-1/PD-L1 or CTLA-4 pathways can help to "release the brakes" on exhausted T-cells.

    • Modulation of the Tumor Microenvironment: Strategies to reduce immunosuppressive cells (e.g., Tregs, MDSCs) or cytokines (e.g., TGF-β) within the TME can create a more favorable environment for CAR-T cell activity.

    • Armored CARs: Engineering CAR-T cells to secrete pro-inflammatory cytokines like IL-12 can help to remodel the TME and enhance the anti-tumor immune response.

Troubleshooting Guides

Problem 1: Low expression of effector cytokines (IFN-γ, TNF-α) in NY-BR-1 specific T-cells after co-culture with target cells.

Potential Cause Troubleshooting Step
T-cell Exhaustion Assess the expression of inhibitory receptors (PD-1, TIM-3, LAG-3) on your T-cells via flow cytometry. High co-expression of these markers is indicative of exhaustion. Consider incorporating strategies to prevent exhaustion during T-cell expansion (e.g., use of mTOR inhibitors, shorter expansion times).
Suboptimal T-cell Activation Ensure that the NY-BR-1 target cells have sufficient antigen expression. Verify the functionality of your CAR or TCR construct. Use a positive control for T-cell activation, such as stimulation with anti-CD3/CD28 beads.
Issues with Intracellular Cytokine Staining Protocol Optimize the duration of stimulation and the concentration of protein transport inhibitors (e.g., Brefeldin A, Monensin). Ensure proper fixation and permeabilization of the cells to allow antibody access to intracellular cytokines.
Target Cell Issues Confirm the viability of your NY-BR-1 expressing target cells. Ensure that the target cells are not downregulating antigen expression upon co-culture.

Problem 2: Poor proliferation of NY-BR-1 CAR-T cells in vitro.

Potential Cause Troubleshooting Step
Terminal T-cell Differentiation/Exhaustion Analyze the differentiation status of your CAR-T cell population (e.g., naive, central memory, effector memory). A highly differentiated effector phenotype may have limited proliferative potential. Consider manufacturing protocols that enrich for less differentiated T-cell subsets.
Nutrient Depletion in Culture Ensure that the culture medium is replenished regularly and contains adequate concentrations of essential nutrients and cytokines (e.g., IL-2, IL-7, IL-15).
Activation-Induced Cell Death (AICD) Excessive or prolonged stimulation can lead to AICD. Optimize the antigen stimulation frequency and duration during the expansion phase.
Inaccurate Cell Counting Use a reliable method for cell counting and viability assessment (e.g., trypan blue exclusion with an automated cell counter) to ensure accurate initial seeding densities.

Problem 3: Inconsistent results in cytotoxicity assays (e.g., LDH, Calcein AM).

Potential Cause Troubleshooting Step
Variable Effector-to-Target (E:T) Ratios Ensure accurate and consistent cell counting for both effector (CAR-T) and target (NY-BR-1+) cells to maintain the desired E:T ratio across all wells and experiments.
Assay-Specific Artifacts Be aware of the limitations of your chosen assay. For example, MTT/XTT assays can be influenced by the metabolic state of the cells, which may not directly correlate with cell death. Consider using a real-time cytotoxicity assay or a complementary method to confirm your results.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
Compound/Reagent Issues Ensure that all reagents are properly stored and within their expiration dates. If using a fluorescent dye, protect it from light to prevent photobleaching.

Quantitative Data Summary

Table 1: Impact of Interventions on T-cell Exhaustion Markers

InterventionT-cell TypeMarkerChange in ExpressionReference
PD-1 Knockout (CRISPR/Cas9)CAR-T cellsPD-1>90% reductionPreclinical studies
Treatment with mTOR inhibitor (Rapamycin)CD8+ T-cellsTIM-3Decrease
Overexpression of c-JunTumor-infiltrating lymphocytesPD-1, TIM-3, LAG-3DecreaseGeneral research
Combination with TGF-β blockadeCAR-T cellsPD-1DecreasePreclinical studies

Table 2: Functional Outcomes of Strategies to Prevent T-cell Exhaustion

StrategyT-cell TypeFunctional ReadoutImprovementReference
4-1BB costimulatory domain in CARCAR-T cellsIn vivo persistenceEnhancedGeneral CAR-T research
IL-10 treatmentCD8+ T-cellsProliferationIncreased
Metabolic reprogramming (promoting OXPHOS)CD8+ T-cellsCytotoxicityEnhanced
DNMT3A knockout (epigenetic modification)CAR-T cellsAnti-tumor activityIncreased

Key Experimental Protocols

Protocol 1: In Vitro T-cell Exhaustion Model by Chronic Stimulation

This protocol describes a method for inducing a T-cell exhaustion phenotype in vitro through repeated antigen stimulation.

  • T-cell Isolation: Isolate human PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation. Isolate CD8+ T-cells using a negative selection kit.

  • Initial Activation: Activate the isolated CD8+ T-cells with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio in complete RPMI medium supplemented with IL-2 (e.g., 50 U/mL).

  • Chronic Stimulation: Every 48 hours for a period of 8-10 days, restimulate the T-cells. This involves removing the beads using a magnet, counting the cells, adjusting the cell density, and adding fresh media with IL-2 and fresh anti-CD3/CD28 beads.

  • Assessment of Exhaustion: At the end of the chronic stimulation period, assess the T-cells for hallmarks of exhaustion:

    • Phenotype: Stain for inhibitory receptors (PD-1, TIM-3, LAG-3) and analyze by flow cytometry.

    • Function: Restimulate the cells and measure cytokine production (IFN-γ, TNF-α) by intracellular cytokine staining or ELISA, and assess proliferative capacity using a CFSE dilution assay.

Protocol 2: Flow Cytometry for T-cell Exhaustion Markers

This protocol outlines the steps for staining T-cells to analyze the expression of surface exhaustion markers.

  • Cell Preparation: Prepare a single-cell suspension of your T-cells (e.g., from an in vitro culture or dissociated tumor tissue).

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Resuspend the cells in FACS buffer containing a cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8, PD-1, TIM-3, LAG-3).

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Fixation (Optional but Recommended):

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in a fixation buffer (e.g., 1-4% paraformaldehyde in PBS) and incubate for 15-20 minutes at room temperature.

  • Data Acquisition:

    • Wash the cells with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer. Be sure to include appropriate controls (e.g., unstained cells, single-color controls for compensation).

Protocol 3: Intracellular Cytokine Staining

This protocol is for measuring cytokine production at a single-cell level.

  • T-cell Restimulation: Restimulate your T-cells with the appropriate stimulus (e.g., NY-BR-1+ target cells, PMA/Ionomycin) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Surface Staining: Perform surface staining for markers like CD3 and CD8 as described in Protocol 2.

  • Fixation and Permeabilization:

    • After surface staining, fix the cells using a fixation buffer.

    • Wash the cells and then permeabilize them using a permeabilization buffer to allow antibodies to enter the cells.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in permeabilization buffer containing fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).

    • Incubate for 30-45 minutes at room temperature in the dark.

  • Data Acquisition:

    • Wash the cells with permeabilization buffer.

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

Signaling Pathways and Experimental Workflows

T_Cell_Exhaustion_Signaling cluster_TCR TCR Signaling cluster_Inhibitory Inhibitory Pathways cluster_Metabolism Metabolic Reprogramming cluster_Exhaustion Exhaustion Phenotype TCR TCR Engagement (Chronic NY-BR-1 Antigen) NFAT NFAT Activation TCR->NFAT PD1 PD-1 NFAT->PD1 Upregulates TIM3 TIM-3 NFAT->TIM3 Upregulates LAG3 LAG-3 NFAT->LAG3 Upregulates Effector_Loss Loss of Effector Function (Cytokine production, Cytotoxicity) PD1->Effector_Loss Inhibits mTOR mTOR Signaling Glycolysis Increased Glycolysis mTOR->Glycolysis Prolif_Loss Decreased Proliferation mTOR->Prolif_Loss Inhibition promotes memory Mito_Dys Mitochondrial Dysfunction Glycolysis->Mito_Dys Mito_Dys->Effector_Loss Contributes to Mito_Dys->Prolif_Loss Contributes to

Caption: Key signaling pathways contributing to T-cell exhaustion.

Experimental_Workflow cluster_Preparation T-cell Preparation cluster_Intervention Intervention Strategies cluster_Assay Functional Assays cluster_Analysis Phenotypic Analysis Isolate_T Isolate T-cells Transduce Transduce with NY-BR-1 CAR/TCR Isolate_T->Transduce Expand Expand T-cells Transduce->Expand Control Control Group (No Intervention) Expand->Control Intervention Experimental Group (e.g., PD-1 KO, Metabolic Modulator) Expand->Intervention Co_culture Co-culture with NY-BR-1+ Target Cells Control->Co_culture Flow_Cytometry Flow Cytometry for Exhaustion Markers Control->Flow_Cytometry Intervention->Co_culture Intervention->Flow_Cytometry Cytotoxicity Cytotoxicity Assay (LDH, Calcein AM) Co_culture->Cytotoxicity Cytokine Cytokine Secretion (ELISA, Flow Cytometry) Co_culture->Cytokine Proliferation Proliferation Assay (CFSE) Co_culture->Proliferation

Caption: General experimental workflow for assessing T-cell exhaustion.

References

Validation & Comparative

Validating NY-BR-1 p904 (A2) as a Bona Fide Immunotherapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of immunotherapy is continually evolving, with ongoing research dedicated to identifying novel, highly specific tumor-associated antigens to elicit potent and durable anti-tumor immune responses. This guide provides a comprehensive comparison of NY-BR-1 p904 (A2) against other established and emerging immunotherapeutic targets in breast cancer, namely HER2 and MAGE-A3. The information presented herein is supported by experimental data to aid researchers in the validation and potential clinical application of NY-BR-1 p904 (A2)-targeted therapies.

Comparative Analysis of Immunotherapeutic Targets in Breast Cancer

To facilitate a clear comparison, the following tables summarize the key characteristics of NY-BR-1 p904 (A2), HER2, and MAGE-A3 as immunotherapeutic targets.

FeatureNY-BR-1 p904 (A2)HER2 (Human Epidermal Growth Factor Receptor 2)MAGE-A3 (Melanoma-associated antigen 3)
Antigen Type Differentiation AntigenOncogenic protein, Receptor Tyrosine KinaseCancer-Testis Antigen
Expression in Normal Tissues Primarily restricted to mammary gland epithelium and testis.[1][2][3]Low levels in various normal tissues.[4]Primarily in testis and placenta; generally absent in other normal tissues.[5]
Expression in Breast Cancer Expressed in 60-80% of breast tumors, particularly in hormone receptor-positive subtypes.Overexpressed/amplified in 20-30% of invasive breast cancers.Expressed in a subset of breast cancers, often associated with hormone receptor-negative status and higher grade tumors.
Immunogenicity Elicits spontaneous humoral and CD8+ T-cell responses in breast cancer patients. The p904 (A2) epitope is naturally processed and presented.Target of monoclonal antibodies (e.g., Trastuzumab) that can induce antibody-dependent cell-mediated cytotoxicity (ADCC).Can induce spontaneous T-cell responses in cancer patients.
Therapeutic Approaches T-cell based immunotherapies (e.g., vaccines, adoptive cell transfer), antibody-based therapies.Monoclonal antibodies (Trastuzumab, Pertuzumab), antibody-drug conjugates (ADCs) (e.g., T-DM1), tyrosine kinase inhibitors.Cancer vaccines, adoptive T-cell therapy.

Experimental Performance Data

The following table summarizes key experimental findings related to the validation of each target.

ParameterNY-BR-1 p904 (A2)HER2MAGE-A3
T-Cell Recognition CD8+ T-cell clones specific for the p904 epitope recognize and lyse NY-BR-1-expressing breast tumor cells.T-cell responses can be induced, and therapies can enhance T-cell infiltration.MAGE-A3 specific T-cells have been detected in breast cancer patients, and their presence can correlate with clinical response to immunotherapy.
In Vivo Anti-Tumor Efficacy Immunization with NY-BR-1-specific antigens can lead to decelerated tumor growth in murine models.HER2-targeted antibodies significantly inhibit tumor growth in preclinical models and have shown major clinical benefit.MAGE-A3-based vaccines have shown the ability to induce anti-tumor responses in clinical trials, though with variable success.
Correlation with Clinical Parameters Expression is often associated with a better prognosis and correlates with estrogen receptor expression, while inversely correlating with HER2 status.Overexpression is a negative prognostic factor but a predictive marker for response to HER2-targeted therapies.Expression can be associated with poor prognosis and aggressive tumor features.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation of any immunotherapeutic target.

Enzyme-Linked Immunospot (ELISpot) Assay for Detecting NY-BR-1 p904 (A2)-Specific T-Cell Responses

This protocol outlines the steps to quantify the frequency of IFN-γ-secreting T-cells specific for the NY-BR-1 p904 (A2) peptide.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Anti-human IFN-γ capture and detection antibodies

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • Peripheral blood mononuclear cells (PBMCs) from HLA-A2+ donors

  • NY-BR-1 p904 (A2) peptide and a negative control peptide

  • Recombinant human IL-2

  • Complete RPMI-1640 medium

Procedure:

  • Plate Coating: Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.

  • Cell Plating: Prepare a single-cell suspension of PBMCs. Add 2 x 10^5 cells per well.

  • Stimulation: Add the NY-BR-1 p904 (A2) peptide to the experimental wells at a final concentration of 10 µg/mL. Use an irrelevant peptide as a negative control and phytohemagglutinin (PHA) as a positive control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add the substrate. Monitor for the development of spots.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an automated ELISpot reader.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This assay measures the ability of NY-BR-1 p904 (A2)-specific cytotoxic T-lymphocytes (CTLs) to lyse target cells expressing the antigen.

Materials:

  • NY-BR-1 p904 (A2)-specific CTL line (effector cells)

  • NY-BR-1-expressing, HLA-A2+ breast cancer cell line (target cells)

  • NY-BR-1-negative, HLA-A2+ cell line (control target cells)

  • Sodium Chromate (⁵¹Cr)

  • Complete RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Triton X-100

  • Gamma counter

Procedure:

  • Target Cell Labeling: Incubate 1 x 10^6 target cells with 100 µCi of ⁵¹Cr for 1-2 hours at 37°C.

  • Washing: Wash the labeled target cells three times with complete medium to remove excess ⁵¹Cr.

  • Plating: Plate 5 x 10^3 labeled target cells per well in a 96-well round-bottom plate.

  • Effector Cell Addition: Add effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

  • Controls:

    • Spontaneous release: Target cells with medium only.

    • Maximum release: Target cells with 1% Triton X-100.

  • Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

  • Counting: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

In Vivo Orthotopic Breast Cancer Model for Immunotherapy Studies

This protocol describes the establishment of an orthotopic tumor model in mice to evaluate the in vivo efficacy of NY-BR-1 p904 (A2)-targeted immunotherapy.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG) or humanized mice

  • NY-BR-1-expressing human breast cancer cell line

  • Matrigel

  • Surgical instruments

  • Anesthesia

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest and resuspend the breast cancer cells in a mixture of sterile PBS and Matrigel (1:1 ratio).

  • Anesthesia: Anesthetize the mouse according to approved institutional protocols.

  • Injection: Make a small incision to expose the inguinal mammary fat pad. Inject 1 x 10^6 cells in a volume of 50 µL into the fat pad.

  • Suturing: Close the incision with surgical sutures or clips.

  • Tumor Monitoring: Monitor the mice for tumor growth by palpation and caliper measurements twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Immunotherapy Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer the experimental immunotherapy (e.g., NY-BR-1 p904 (A2)-specific T-cells or vaccine) according to the study design.

  • Efficacy Assessment: Continue to monitor tumor growth and the overall health of the mice. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

T_Cell_Activation_by_NY_BR_1 cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell cluster_Signaling Intracellular Signaling Cascade APC APC MHC_I MHC Class I APC->MHC_I Presents NY_BR_1_Peptide NY-BR-1 p904 (A2) Peptide TCR T-Cell Receptor (TCR) MHC_I->TCR Binds CD8 CD8 MHC_I->CD8 T_Cell CD8+ T-Cell Lck Lck TCR->Lck Engagement Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKCθ Activation DAG->PKC_Activation NFAT_Activation NFAT Activation Ca_Release->NFAT_Activation Cytokine_Production Cytokine Production (IFN-γ, TNF-α) NFAT_Activation->Cytokine_Production NFkB_Activation NF-κB Activation PKC_Activation->NFkB_Activation NFkB_Activation->Cytokine_Production Cytotoxicity Cytotoxicity (Granzyme, Perforin) NFkB_Activation->Cytotoxicity HER2_Signaling_Pathway cluster_PI3K PI3K/Akt Pathway cluster_RAS RAS/MAPK Pathway cluster_therapy Therapeutic Intervention HER2_dimer HER2 Dimerization (Homo- or Heterodimer) PI3K PI3K HER2_dimer->PI3K Activates Ras Ras HER2_dimer->Ras Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Differentiation ERK->Cell_Proliferation Trastuzumab Trastuzumab Trastuzumab->HER2_dimer Inhibits Homodimerization Pertuzumab Pertuzumab Pertuzumab->HER2_dimer Inhibits Heterodimerization Lapatinib Lapatinib (TKI) Lapatinib->HER2_dimer Inhibits Kinase Activity MAGE_A3_Antigen_Presentation cluster_Tumor_Cell Tumor Cell cluster_APC Antigen Presenting Cell (APC) MAGE_A3_Protein MAGE-A3 Protein Proteasome Proteasome MAGE_A3_Protein->Proteasome Degradation MAGE_A3_Peptides MAGE-A3 Peptides Proteasome->MAGE_A3_Peptides TAP TAP Transporter MAGE_A3_Peptides->TAP ER Endoplasmic Reticulum TAP->ER MHC_I MHC Class I ER->MHC_I Peptide Loading T_Cell_CD8 CD8+ T-Cell Activation MHC_I->T_Cell_CD8 Presents to CD8+ T-Cell Tumor_Cell_Apoptosis Apoptotic Tumor Cell Phagocytosis Phagocytosis Tumor_Cell_Apoptosis->Phagocytosis Cross_Presentation Cross-Presentation Pathway Phagocytosis->Cross_Presentation MHC_I_APC MHC Class I Cross_Presentation->MHC_I_APC MHC_II_APC MHC Class II Cross_Presentation->MHC_II_APC MHC_I_APC->T_Cell_CD8 Presents to CD8+ T-Cell T_Cell_CD4 CD4+ T-Cell Activation (T-Helper Response) MHC_II_APC->T_Cell_CD4 Presents to CD4+ T-Cell Experimental_Workflow_Validation cluster_in_vitro cluster_in_vivo start Start: Identify Potential Target (e.g., NY-BR-1 p904) in_vitro In Vitro Validation start->in_vitro elispot ELISpot Assay (T-Cell Response) in_vitro->elispot cytotoxicity Cytotoxicity Assay (Tumor Cell Lysis) in_vitro->cytotoxicity in_vivo In Vivo Validation tumor_model Orthotopic Tumor Model (Efficacy & Safety) in_vivo->tumor_model clinical_dev Clinical Development elispot->in_vivo cytotoxicity->in_vivo immunophenotyping Immunophenotyping (Mechanism of Action) tumor_model->immunophenotyping immunophenotyping->clinical_dev

References

A Comparative Guide to the Immunogenicity of NY-BR-1 Epitopes: A Focus on NY-BR-1 p904

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The breast cancer antigen NY-BR-1 is a compelling target for cancer immunotherapy due to its high expression in breast tumors and restricted expression in normal tissues.[1][2] Effective T-cell based immunotherapies rely on the identification of highly immunogenic epitopes that can elicit robust and specific cytotoxic T-lymphocyte (CTL) responses. This guide provides a comparative overview of the immunogenicity of the HLA-A2-restricted NY-BR-1 epitope p904 against other identified NY-BR-1 epitopes, supported by available experimental data.

Overview of Key NY-BR-1 Epitopes

Several HLA-A2-restricted CTL epitopes have been identified from the NY-BR-1 protein. Among these, the following have been most extensively studied:

  • NY-BR-1 p904: A well-characterized epitope that has been shown to elicit CTL clones capable of recognizing and killing breast cancer cells.[3]

  • NY-BR-1 p158-167 and p960-968: Two other HLA-A2 restricted epitopes that are also recognized by CD8+ T-cells.[4]

This guide will focus on comparing the available data on the immunogenicity of these epitopes.

Comparative Immunogenicity Data

While direct head-to-head comparative studies under identical experimental conditions are limited, we can synthesize data from key publications to draw objective comparisons. The following table summarizes the available quantitative data on the immunogenicity of these epitopes.

EpitopeT-Cell Response AssayKey FindingsReference
NY-BR-1 p904 IFN-γ ELISpotStimulation of CD8+ T cells from breast cancer patients with p904 peptide resulted in a significant number of IFN-γ secreting cells.[3]
Cytotoxicity Assay (51Cr-release)CTL clones specific for p904 demonstrated lysis of peptide-pulsed target cells and, importantly, recognized and lysed NY-BR-1-positive breast tumor cells.
CTL clones from both breast cancer patients and healthy donors showed high avidity lysis of target cells pulsed with the p904 peptide.
NY-BR-1 p158-167 ELISpot AnalysisRecognized by CD8+ T-cell clones.
Tetramer StainingConfirmed recognition by CD8+ T-cell clones.
NY-BR-1 p960-968 ELISpot AnalysisRecognized by CD8+ T-cell clones.
Tetramer StainingConfirmed recognition by CD8+ T-cell clones.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for key experiments cited in the comparison of NY-BR-1 epitope immunogenicity.

In Vitro Stimulation of T-Cells with NY-BR-1 Peptides

This protocol outlines the general procedure for stimulating peripheral blood mononuclear cells (PBMCs) with specific peptides to expand antigen-specific T-cells for subsequent analysis.

  • Isolation of PBMCs: Isolate PBMCs from whole blood of HLA-A2 positive healthy donors or breast cancer patients using Ficoll-Paque density gradient centrifugation.

  • Dendritic Cell (DC) Generation: Generate monocyte-derived DCs by culturing the adherent monocyte fraction of PBMCs in the presence of GM-CSF and IL-4 for 5-7 days.

  • Peptide Pulsing: Mature the DCs with a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6) and pulse them with the respective NY-BR-1 peptide (p904, p158-167, or p960-968) at a concentration of 10-50 μg/mL for 2-4 hours at 37°C.

  • Co-culture: Co-culture the peptide-pulsed DCs with autologous CD8+ T-cells at a responder-to-stimulator ratio of approximately 20:1.

  • Cytokine Addition: Add IL-2 and IL-7 to the culture to promote T-cell proliferation and survival.

  • Restimulation: Restimulate the T-cell cultures with peptide-pulsed autologous PBMCs or DCs every 7-10 days to further expand the antigen-specific T-cell population.

IFN-γ ELISpot Assay

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

  • Plate Coating: Coat a 96-well PVDF-membrane ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI 1640 medium containing 10% fetal bovine serum for at least 2 hours at 37°C.

  • Cell Plating: Add responder cells (e.g., in vitro stimulated T-cells) and stimulator cells (e.g., peptide-pulsed T2 cells or autologous PBMCs) to the wells. Include a negative control (no peptide) and a positive control (e.g., PHA).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Monitor for the development of spots.

  • Analysis: Stop the reaction by washing with distilled water. Air-dry the plate and count the spots using an ELISpot reader.

Chromium (51Cr) Release Cytotoxicity Assay

This assay measures the ability of CTLs to lyse target cells.

  • Target Cell Labeling: Label target cells (e.g., peptide-pulsed T2 cells or NY-BR-1 expressing tumor cells) with 51Cr by incubating them with Na2(51Cr)O4 for 1-2 hours at 37°C.

  • Washing: Wash the labeled target cells multiple times to remove excess 51Cr.

  • Co-culture: Co-culture the labeled target cells with effector CTLs at various effector-to-target (E:T) ratios in a 96-well round-bottom plate.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

  • Radioactivity Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Experimental Release: 51Cr release in the presence of effector cells.

    • Spontaneous Release: 51Cr release from target cells in the absence of effector cells.

    • Maximum Release: 51Cr release from target cells lysed with a detergent.

Visualizing Key Processes

To better understand the experimental workflows and biological pathways involved, the following diagrams are provided.

Experimental_Workflow_for_Immunogenicity_Assessment cluster_0 T-Cell Stimulation cluster_1 Immunogenicity Assays PBMC Isolation PBMC Isolation DC Generation DC Generation PBMC Isolation->DC Generation Peptide Pulsing Peptide Pulsing DC Generation->Peptide Pulsing Co-culture with T-Cells Co-culture with T-Cells Peptide Pulsing->Co-culture with T-Cells IFN-g ELISpot IFN-g ELISpot Co-culture with T-Cells->IFN-g ELISpot Measure Cytokine Secretion Cytotoxicity Assay Cytotoxicity Assay Co-culture with T-Cells->Cytotoxicity Assay Measure Lytic Function

Caption: Experimental Workflow for Immunogenicity Assessment.

T_Cell_Activation_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC MHC-I + NY-BR-1 Peptide TCR TCR MHC->TCR Signal 1 CD8 CD8 MHC->CD8 Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca->NFAT Gene_Expression Gene Expression (IFN-γ, Granzymes) NFAT->Gene_Expression NFkB NF-κB Activation PKC->NFkB NFkB->Gene_Expression

Caption: Simplified T-Cell Activation Signaling Pathway.

Conclusion

The available data indicates that NY-BR-1 p904 is a highly immunogenic epitope capable of inducing potent CTL responses that can recognize and eliminate breast cancer cells. While other epitopes such as p158-167 and p960-968 are also recognized by CD8+ T-cells, a direct quantitative comparison of their immunogenicity with p904 is not well-documented in the current literature. The superior characterization of p904, particularly its demonstrated ability to elicit tumor-reactive CTLs, makes it a leading candidate for the development of T-cell based immunotherapies for NY-BR-1-expressing breast cancers. Further studies performing direct comparative analyses of these epitopes using standardized assays would be invaluable for definitively ranking their immunogenic potential.

References

A Tale of Two Targets: NY-BR-1 p904 (A2) and HER2 in the Breast Cancer Therapy Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of breast cancer therapeutics, the identification of specific molecular targets has revolutionized patient outcomes. Headlining this paradigm shift is the well-established Human Epidermal Growth Factor Receptor 2 (HER2), a cornerstone of targeted therapy for a significant subset of breast cancers. Emerging from the shadows is a promising, albeit less explored, contender: NY-BR-1, a breast differentiation antigen, with its specific epitope p904 (A2) showing potential as a novel immunotherapeutic target. This guide provides a comprehensive comparison of NY-BR-1 p904 (A2) and HER2, offering researchers, scientists, and drug development professionals a data-driven overview of their respective therapeutic potential.

At a Glance: Key Differences Between NY-BR-1 p904 (A2) and HER2

FeatureNY-BR-1 p904 (A2)HER2 (Human Epidermal Growth Factor Receptor 2)
Target Type Tumor-Associated Antigen (Breast Differentiation Antigen)Receptor Tyrosine Kinase
Therapeutic Strategy Primarily Immunotherapy (CAR-T cells, peptide vaccines, monoclonal antibodies)Targeted Therapy (Monoclonal Antibodies, Antibody-Drug Conjugates, Tyrosine Kinase Inhibitors)
Stage of Development PreclinicalClinically Approved and Widely Used
Expression in Breast Cancer Expressed in a significant proportion of breast cancers, with higher expression in lower-grade tumors. Inversely correlated with HER2 expression.Overexpressed in 15-20% of invasive breast cancers.
Companion Diagnostic HLA-A2 typing and NY-BR-1 expression analysis (IHC)Immunohistochemistry (IHC) and Fluorescence In Situ Hybridization (FISH)

Expression Patterns: A Tale of Two Populations

A critical differentiator between these two targets lies in their expression profiles within breast cancer subtypes. While HER2 overexpression is a defining feature of HER2-positive breast cancer, NY-BR-1 exhibits a broader, yet distinct, pattern.

NY-BR-1 Expression:

Studies have shown that NY-BR-1 is expressed in a substantial percentage of breast tumors. One large study using a novel monoclonal antibody found NY-BR-1 expression in 63.5% of 1,444 primary invasive carcinomas[1]. Notably, its expression is more frequent in lower-grade tumors, with 82% of grade 1 carcinomas showing positivity compared to 46% of grade 3 carcinomas[1]. A key finding for therapeutic development is the significant inverse correlation between NY-BR-1 and HER2 expression[1]. This suggests that NY-BR-1-targeted therapies could address a patient population distinct from those eligible for current HER2-targeted treatments. Furthermore, NY-BR-1 expression is directly correlated with estrogen receptor (ER) expression, indicating its prevalence in hormone receptor-positive breast cancers[1].

HER2 Expression:

HER2 is a well-characterized proto-oncogene, and its overexpression, primarily due to gene amplification, is observed in approximately 15-20% of all breast cancers[2]. This overexpression is a key driver of tumor growth and is associated with a more aggressive disease phenotype. The determination of HER2 status is a standard component of breast cancer diagnosis and dictates eligibility for a range of highly effective targeted therapies.

Table 1: Comparative Expression of NY-BR-1 and HER2 in Breast Cancer

ParameterNY-BR-1HER2
Prevalence in Primary Invasive Breast Cancer ~64%15-20%
Correlation with Tumor Grade Inversely correlated (higher in lower grades)Associated with higher-grade tumors
Correlation with ER Status Directly correlatedOften inversely correlated
Correlation with each other Inversely correlatedInversely correlated

Therapeutic Strategies: A Dichotomy of Approach

The fundamental differences in the molecular nature of NY-BR-1 and HER2 dictate distinct therapeutic strategies.

The Immunotherapeutic Promise of NY-BR-1 p904 (A2)

NY-BR-1, as a tumor-associated antigen, is an attractive target for immunotherapy. The focus is on leveraging the patient's own immune system to recognize and eliminate cancer cells expressing this antigen. The p904 (A2) epitope is a specific peptide fragment of the NY-BR-1 protein that can be presented by HLA-A2 molecules on the surface of cancer cells, making them targets for cytotoxic T lymphocytes (CTLs).

dot

NY_BR_1_Therapy cluster_target NY-BR-1 p904 (A2) Target cluster_therapy Immunotherapeutic Approaches Tumor Cell Tumor Cell NY-BR-1 NY-BR-1 Protein Tumor Cell->NY-BR-1 expresses p904_A2 p904 (A2) Epitope (presented by HLA-A2) NY-BR-1->p904_A2 processed to CAR_T CAR-T Cells CAR_T->p904_A2 recognize & kill Vaccine Peptide Vaccine CTL Cytotoxic T Lymphocyte (CTL) Vaccine->CTL stimulates Antibody Monoclonal Antibody Antibody->NY-BR-1 binds to CTL->p904_A2 recognize & kill

Fig. 1: Therapeutic strategies targeting NY-BR-1 p904 (A2).

Preclinical studies have shown the potential of these approaches. For instance, a study on NY-BR-1 specific Chimeric Antigen Receptor (CAR) T-cells demonstrated significantly delayed tumor growth and prolonged overall survival in mouse models. However, the study also highlighted challenges such as the stability of NY-BR-1 surface expression.

The Established Efficacy of HER2-Targeted Therapies

HER2-targeted therapy is a mature field with multiple approved drugs that have dramatically improved outcomes for patients with HER2-positive breast cancer. These therapies directly target the HER2 receptor, inhibiting its signaling pathways that drive cell proliferation and survival.

dot

HER2_Therapy cluster_therapies HER2-Targeted Therapies HER2_Receptor HER2 Receptor on Tumor Cell Surface Signaling Downstream Signaling (PI3K/Akt, MAPK) HER2_Receptor->Signaling activates Proliferation Cell Proliferation & Survival Signaling->Proliferation promotes Trastuzumab Trastuzumab (Monoclonal Antibody) Trastuzumab->HER2_Receptor blocks T_DM1 T-DM1 (Antibody-Drug Conjugate) T_DM1->HER2_Receptor binds & delivers toxin Lapatinib Lapatinib (Tyrosine Kinase Inhibitor) Lapatinib->Signaling inhibits

Fig. 2: Mechanisms of action of HER2-targeted therapies.

Preclinical and clinical data for HER2-targeted therapies are extensive. For example, preclinical studies of trastuzumab in mouse models have demonstrated significant tumor uptake and inhibition of tumor growth.

Preclinical Efficacy: A Glimpse into Therapeutic Potential

Direct comparative preclinical studies of NY-BR-1 p904 (A2) and HER2 targeted therapies are not yet available in published literature. However, we can infer potential efficacy from individual studies.

Table 2: Summary of Preclinical Efficacy Data

TherapyTargetModelKey FindingsReference
NY-BR-1 CAR-T Cells NY-BR-1Mouse xenograft model of breast cancerSignificantly delayed tumor growth and prolonged overall survival.
Trastuzumab Deruxtecan (T-DXd) HER2Mouse xenograft models with varying HER2 expressionPositive relationship between tumor HER2 expression and drug concentration, leading to DNA damage and antitumor activity.
111In-trastuzumab HER2Athymic mice with LS-174T xenograftsExcellent tumor targeting with a peak tumor uptake of 35.02 ± 6.51 %ID/g at 48 hours.

Experimental Methodologies: A Guide for the Bench Scientist

Reproducible and robust experimental protocols are the bedrock of drug discovery and development. Below are summaries of key methodologies for evaluating NY-BR-1 and HER2 as therapeutic targets.

Immunohistochemistry (IHC) for NY-BR-1 Detection in Paraffin-Embedded Tissue

Objective: To detect the expression of NY-BR-1 protein in breast cancer tissue sections.

dot

IHC_Workflow Start Start: Paraffin-Embedded Tissue Section Deparaffinization Deparaffinization & Rehydration (Xylene, Ethanol series) Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-induced epitope retrieval) Deparaffinization->AntigenRetrieval Blocking Blocking (e.g., with serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-NY-BR-1) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB substrate) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting End End: Microscopic Analysis Mounting->End

Fig. 3: Workflow for NY-BR-1 Immunohistochemistry.

A detailed protocol for IHC staining of formalin-fixed, paraffin-embedded tissue sections typically involves the following steps:

  • Deparaffinization and Rehydration: Sections are treated with xylene followed by a graded series of ethanol to remove paraffin and rehydrate the tissue.

  • Antigen Retrieval: Heat-induced epitope retrieval is often performed using a citrate buffer (pH 6.0) to unmask the antigenic sites.

  • Blocking: Endogenous peroxidase activity is quenched, and non-specific antibody binding is blocked using a serum-based blocking solution.

  • Primary Antibody Incubation: Sections are incubated with a specific monoclonal antibody against NY-BR-1.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogenic substrate such as 3,3'-Diaminobenzidine (DAB) to visualize the antibody binding.

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei and then dehydrated and mounted for microscopic examination.

ELISpot Assay for Detecting NY-BR-1 p904 (A2) Specific T-Cells

Objective: To quantify the frequency of T-cells that secrete cytokines (e.g., IFN-γ) in response to stimulation with the NY-BR-1 p904 (A2) peptide.

dot

ELISpot_Workflow Start Start: Isolate PBMCs PlateCoating Coat ELISpot plate with capture antibody (e.g., anti-IFN-γ) Start->PlateCoating CellPlating Add PBMCs and NY-BR-1 p904 (A2) peptide PlateCoating->CellPlating Incubation Incubate to allow cytokine secretion CellPlating->Incubation CellRemoval Wash to remove cells Incubation->CellRemoval DetectionAb Add biotinylated detection antibody CellRemoval->DetectionAb EnzymeConjugate Add streptavidin-enzyme conjugate DetectionAb->EnzymeConjugate Substrate Add substrate to develop spots EnzymeConjugate->Substrate End End: Analyze spots Substrate->End

Fig. 4: Workflow for NY-BR-1 p904 (A2) ELISpot Assay.

A general protocol for an ELISpot assay includes the following key steps:

  • Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

  • Cell Preparation and Stimulation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples and added to the wells along with the NY-BR-1 p904 (A2) peptide to stimulate specific T-cells.

  • Incubation: The plate is incubated to allow activated T-cells to secrete cytokines, which are captured by the antibodies on the membrane.

  • Detection: After removing the cells, a biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate. A substrate is then added, resulting in the formation of colored spots at the sites of cytokine secretion.

  • Analysis: The spots, each representing a single cytokine-secreting cell, are counted to determine the frequency of antigen-specific T-cells.

The Road Ahead: Future Perspectives and Conclusion

HER2 stands as a testament to the success of targeted therapy in breast cancer, with a well-defined patient population and a robust portfolio of effective drugs. NY-BR-1 p904 (A2), in contrast, represents a frontier in breast cancer immunotherapy. Its inverse correlation with HER2 expression is particularly tantalizing, suggesting a potential therapeutic avenue for a patient population with unmet needs.

The journey for NY-BR-1 p904 (A2) from a promising preclinical target to a clinically validated therapy is still in its early stages. Future research must focus on several key areas:

  • Direct Comparative Studies: Head-to-head preclinical studies comparing the in vivo efficacy of NY-BR-1 p904 (A2) targeted immunotherapies with standard-of-care HER2-targeted therapies in relevant models are crucial.

  • Optimizing Therapeutic Modalities: Further development and refinement of CAR-T cells, peptide vaccines, and monoclonal antibodies targeting NY-BR-1 are necessary to enhance their potency and address challenges such as antigen expression heterogeneity.

  • Biomarker Development: Robust and standardized assays for detecting NY-BR-1 expression and HLA-A2 status will be essential for patient selection in future clinical trials.

References

T-Cell Cross-Reactivity Between NY-BR-1 p904 (A2) and NY-BR-1.1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of T-cell responses is paramount in the development of targeted immunotherapies. This guide provides a comparative analysis of the cross-reactivity of T-cells specific for the NY-BR-1 p904 (A2) epitope with its closely related homolog, NY-BR-1.1.

NY-BR-1 (also known as ANKRD30A) is a well-documented breast cancer-associated differentiation antigen, making it an attractive target for T-cell-based immunotherapies.[1][2] One of the key immunogenic epitopes identified is the HLA-A2-restricted peptide p904, which has been shown to be recognized by cytotoxic T-lymphocytes (CTLs).[3] However, the existence of a highly homologous protein, NY-BR-1.1 (ANKRD30B), raises critical questions about the potential for T-cell cross-reactivity, which could lead to off-target effects and impact the safety and efficacy of therapeutic interventions.

Sequence Comparison of p904 Epitope Region

A direct comparison of the amino acid sequences of NY-BR-1 and NY-BR-1.1 in the region corresponding to the p904 epitope is essential for predicting the likelihood of T-cell cross-reactivity. The p904 epitope of NY-BR-1 has the amino acid sequence VLLEGNLSMV .

An alignment of the corresponding regions from NY-BR-1 (ANKRD30A, UniProt Q9BXX3) and NY-BR-1.1 (ANKRD30B, UniProt Q9BXX2) reveals a single amino acid difference.

ProteinUniProt AccessionAmino Acid Sequence (p904 Region)
NY-BR-1 Q9BXX3V L L E G N L S M V
NY-BR-1.1 Q9BXX2V L L E G N L S M I

This single amino acid substitution, from a Valine (V) in NY-BR-1 to an Isoleucine (I) in NY-BR-1.1 at the C-terminus of the epitope, could significantly alter the peptide's binding to the HLA-A2 molecule and its recognition by the T-cell receptor (TCR).

Experimental Assessment of T-Cell Cross-Reactivity

While a direct experimental study on the cross-reactivity of p904-specific T-cells with the corresponding NY-BR-1.1 peptide is not available in the public domain, the high degree of sequence similarity warrants a thorough investigation. Standard immunological assays can be employed to determine the extent of this cross-reactivity.

Experimental Workflow for Assessing T-Cell Cross-Reactivity

experimental_workflow cluster_generation Generation of p904-Specific T-Cells cluster_assays Cross-Reactivity Assays cluster_readout Readout pbmc Isolate PBMCs from HLA-A2+ donors stimulate Stimulate with NY-BR-1 p904 peptide pbmc->stimulate expand Expand p904-specific T-cell clones stimulate->expand elispot ELISpot Assay expand->elispot Co-culture with target cells pulsed with NY-BR-1 p904 or NY-BR-1.1 peptide cytotoxicity Cytotoxicity Assay expand->cytotoxicity Co-culture with target cells pulsed with NY-BR-1 p904 or NY-BR-1.1 peptide ics Intracellular Cytokine Staining expand->ics Co-culture with target cells pulsed with NY-BR-1 p904 or NY-BR-1.1 peptide elispot_readout Quantify IFN-γ secreting cells elispot->elispot_readout cytotoxicity_readout Measure target cell lysis cytotoxicity->cytotoxicity_readout ics_readout Measure intracellular cytokine production ics->ics_readout

Caption: Workflow for assessing p904-specific T-cell cross-reactivity.

Detailed Experimental Protocols

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method to quantify cytokine-secreting T-cells at a single-cell level.

Protocol:

  • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for a T-cell effector cytokine (e.g., IFN-γ).

  • Cell Plating: Add isolated p904-specific T-cells to the wells.

  • Stimulation: Add target cells (e.g., T2 cells) pulsed with either the NY-BR-1 p904 peptide or the corresponding NY-BR-1.1 peptide. Include a negative control (unpulsed target cells) and a positive control (e.g., PHA).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.

  • Detection: Wash the plate and add a biotinylated detection antibody against the cytokine of interest, followed by a streptavidin-enzyme conjugate.

  • Visualization: Add a substrate that precipitates upon enzymatic reaction, forming spots at the location of cytokine-secreting cells.

  • Analysis: Count the spots using an ELISpot reader to determine the frequency of responding T-cells.

Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of cytotoxic T-lymphocytes to lyse target cells.

Protocol:

  • Target Cell Labeling: Label target cells (e.g., HLA-A2 expressing cell line) with radioactive Chromium-51 (⁵¹Cr).

  • Peptide Pulsing: Incubate the labeled target cells with either the NY-BR-1 p904 peptide or the corresponding NY-BR-1.1 peptide.

  • Co-culture: Co-culture the peptide-pulsed target cells with the p904-specific T-cells at various effector-to-target (E:T) ratios.

  • Incubation: Incubate the co-culture for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Measurement of Radioactivity: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis based on the radioactivity released from experimental wells compared to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

T-Cell Activation Signaling Pathway

Upon recognition of the peptide-MHC complex by the TCR, a signaling cascade is initiated within the T-cell, leading to its activation, proliferation, and effector functions.

tcell_activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pmhc Peptide-MHC Complex (on Antigen Presenting Cell) tcr T-Cell Receptor (TCR) pmhc->tcr Recognition lck Lck tcr->lck cd8 CD8 cd8->lck zap70 ZAP-70 lck->zap70 lat LAT zap70->lat plc PLC-γ1 lat->plc ras Ras lat->ras dag DAG plc->dag ip3 IP3 plc->ip3 pkc PKC dag->pkc ca Ca²⁺ release ip3->ca nfkB NF-κB pkc->nfkB calcineurin Calcineurin ca->calcineurin nfat NFAT calcineurin->nfat raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk ap1 AP-1 erk->ap1 gene_expression Gene Expression (e.g., IFN-γ, Granzymes) nfat->gene_expression ap1->gene_expression nfkB->gene_expression

Caption: Simplified T-cell activation signaling pathway.

Conclusion

The single amino acid difference between the NY-BR-1 p904 epitope and the corresponding region in NY-BR-1.1 highlights the critical need for empirical testing to determine the cross-reactivity of p904-specific T-cells. While the substitution of valine with isoleucine, both being hydrophobic amino acids, might not completely abrogate TCR recognition, it could significantly impact the avidity and functional response of the T-cells. For the development of safe and effective immunotherapies targeting NY-BR-1, it is imperative to perform the described experimental assays to quantify the degree of cross-reactivity with NY-BR-1.1. This data will be crucial for predicting potential on-target, off-tumor toxicities and for the selection of T-cell clones or engineered TCRs with the highest specificity for the intended cancer antigen.

References

Assessing In Vivo Efficacy of NY-BR-1 Targeted Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The breast cancer differentiation antigen NY-BR-1 has emerged as a promising target for various immunotherapeutic strategies. Its expression in a significant percentage of breast tumors and limited presence in normal tissues make it an attractive candidate for targeted therapies. This guide provides a comparative overview of the in vivo efficacy of different therapeutic modalities targeting NY-BR-1, based on available preclinical data.

Comparative In Vivo Efficacy of NY-BR-1 Targeted Therapies

The following table summarizes the quantitative in vivo data from preclinical studies investigating two primary NY-BR-1 targeted therapeutic approaches: Chimeric Antigen Receptor (CAR) T-cell therapy and vaccine-based immunotherapy. Direct comparative studies are currently limited in the published literature; therefore, the data is presented from separate studies to offer a preliminary assessment.

Therapeutic ModalityMouse ModelTumor Cell LineKey Efficacy ParametersResultsCitation
NY-BR-1 CAR-T Cells Xenograft Mouse ModelBOSC23-NY-BR-1Tumor Growth, Overall SurvivalSignificantly delayed tumor growth and prolonged overall survival compared to control.[1][2]
Adenovirus-based Vaccine (Ad5.NY-BR-1) HLA-DR4tg MiceEO771/NY-BR-1Tumor GrowthDecelerated tumor growth compared to the control group. Partial protection against tumor outgrowth.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in the key cited studies.

NY-BR-1 CAR-T Cell Therapy in Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor activity of T cells engineered with a chimeric antigen receptor targeting NY-BR-1.

Animal Model: Immunodeficient mice (e.g., NSG) were used to prevent rejection of human cells.

Tumor Cell Line: BOSC23 cells were engineered to express NY-BR-1 (BOSC23-NY-BR-1).

Experimental Procedure:

  • Tumor Implantation: Mice were subcutaneously injected with BOSC23-NY-BR-1 cells. Tumor growth was monitored regularly.

  • CAR-T Cell Administration: Once tumors reached a specified volume, mice were treated with a single intravenous injection of NY-BR-1 CAR-T cells. A control group received non-transduced T cells or saline.

  • Efficacy Assessment: Tumor volume was measured at regular intervals using calipers. Overall survival of the mice was monitored and recorded.

  • Data Analysis: Tumor growth curves were generated, and statistical analysis (e.g., two-way ANOVA) was used to compare the treatment and control groups. Survival data was analyzed using the Kaplan-Meier method.[2]

Adenovirus-based NY-BR-1 Vaccine in a Syngeneic Mouse Model

Objective: To assess the in vivo protective effect of a vaccine designed to elicit a T-cell response against NY-BR-1.

Animal Model: HLA-DRB1*0401 transgenic (HLA-DR4tg) mice, which are H2 compatible with the tumor cell line.

Tumor Cell Line: Murine mammary adenocarcinoma cell line EO771 stably transfected to express NY-BR-1 (EO771/NY-BR-1).

Experimental Procedure:

  • Immunization: HLA-DR4tg mice were immunized with a replication-deficient adenoviral vector encoding NY-BR-1 (Ad5.NY-BR-1). A control group was immunized with an empty adenoviral vector.

  • Tumor Challenge: Fourteen days post-immunization, mice were subcutaneously challenged with EO771/NY-BR-1 cells.

  • Efficacy Monitoring: Tumor development was monitored for a period of 30 days, with tumor size measured regularly.

  • Data Analysis: Tumor growth curves were plotted to compare the immunized and control groups.[3]

Visualizing NY-BR-1 Targeted Immunotherapy

To better understand the mechanisms and workflows of NY-BR-1 targeted therapies, the following diagrams have been generated using the DOT language.

NY_BR_1_Signaling_and_Targeting cluster_tumor_cell NY-BR-1 Expressing Tumor Cell cluster_immune_cell Immune Effector Cell NY-BR-1 NY-BR-1 p904 (A2) Peptide p904 (A2) Peptide NY-BR-1->p904 (A2) Peptide Processing Unknown Signaling Pathway Downstream Signaling (Function Unknown) NY-BR-1->Unknown Signaling Pathway MHC Class I MHC Class I p904 (A2) Peptide->MHC Class I Presentation CAR-T Cell NY-BR-1 CAR-T Cell CAR-T Cell->NY-BR-1 Direct Recognition Tumor Cell Lysis Tumor Cell Lysis CAR-T Cell->Tumor Cell Lysis T-Cell (Vaccine) Activated T-Cell (from Vaccine) T-Cell (Vaccine)->MHC Class I TCR Recognition T-Cell (Vaccine)->Tumor Cell Lysis

Fig. 1: NY-BR-1 Targeting by CAR-T Cells and Vaccine-induced T-Cells.

Experimental_Workflow_Comparison cluster_cart CAR-T Cell Therapy Workflow cluster_vaccine Vaccine Therapy Workflow cart_start Tumor Implantation (Xenograft Model) cart_treat CAR-T Cell Administration cart_start->cart_treat cart_monitor Tumor Growth & Survival Monitoring cart_treat->cart_monitor cart_end Efficacy Assessment cart_monitor->cart_end vac_start Immunization with Ad5.NY-BR-1 vac_challenge Tumor Cell Challenge vac_start->vac_challenge vac_monitor Tumor Growth Monitoring vac_challenge->vac_monitor vac_end Efficacy Assessment vac_monitor->vac_end

Fig. 2: Comparative Experimental Workflows for In Vivo Efficacy Assessment.

Alternative Therapeutic Strategies

While NY-BR-1 targeted therapies show promise, it is important to consider the broader landscape of breast cancer treatment. Alternatives largely depend on the breast cancer subtype (e.g., hormone receptor status, HER2 status). For many breast cancer types, established and emerging therapies include:

  • Hormone Therapy: For hormone receptor-positive (HR+) breast cancer, drugs that block estrogen signaling are a mainstay of treatment.

  • HER2-Targeted Therapies: For HER2-positive breast cancer, monoclonal antibodies like trastuzumab and antibody-drug conjugates have significantly improved outcomes.

  • Chemotherapy: Remains a cornerstone of treatment for many breast cancer types, especially triple-negative breast cancer (TNBC).

  • PARP Inhibitors: For patients with BRCA mutations, PARP inhibitors have shown significant efficacy.

  • Immune Checkpoint Inhibitors: Drugs targeting PD-1/PD-L1 have been approved for certain types of breast cancer, often in combination with chemotherapy.

The development of NY-BR-1 targeted therapies offers a novel and specific approach, particularly for patients whose tumors express this antigen and may not respond to other targeted agents.

Conclusion

Preclinical in vivo studies provide encouraging evidence for the efficacy of NY-BR-1 targeted therapies, including CAR-T cells and vaccine-based approaches. Both modalities have demonstrated the ability to control tumor growth in mouse models. However, the lack of direct comparative studies makes it challenging to definitively assess the relative potency of these different strategies. Furthermore, the downstream signaling pathway of NY-BR-1 remains to be elucidated, which could open new avenues for therapeutic intervention. Future research should focus on head-to-head in vivo comparisons of different NY-BR-1 targeted therapies, identification of the optimal patient population, and further investigation into the biological function of NY-BR-1 to enhance the therapeutic potential of targeting this promising breast cancer antigen.

References

Correlation of NY-BR-1 p904 (A2) T-cell Response with Clinical Outcome: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of methodologies to assess the T-cell response against the NY-BR-1 p904 (A2) epitope, a promising target for immunotherapy in breast cancer, and contextualizes its potential by drawing parallels with other cancer vaccine candidates that have available clinical data. While clinical trials specifically evaluating a NY-BR-1 p904 (A2) peptide vaccine and correlating its T-cell response with clinical outcomes are not yet in the public domain, this document serves as a resource for researchers and drug development professionals by outlining the experimental framework and potential clinical endpoints for such a study.

NY-BR-1 is a breast cancer-associated differentiation antigen, and its HLA-A2 restricted epitope, p904, has been identified as a target for cytotoxic T-lymphocytes (CTLs). Preclinical studies have demonstrated that p904-specific T-cells can effectively recognize and kill breast cancer cells expressing NY-BR-1, establishing it as a valid candidate for vaccine development[1]. This guide will delve into the methods for quantifying the T-cell response to this specific epitope and compare the potential of a NY-BR-1 targeted therapy with other vaccine strategies in breast cancer.

Measuring the NY-BR-1 p904 (A2) T-cell Response: A Methodological Overview

The successful development of a NY-BR-1 p904 (A2) targeted vaccine hinges on the accurate and robust measurement of the induced T-cell response. Several established techniques can be employed to quantify the frequency and function of antigen-specific T-cells.

Assay Principle Measures Advantages Disadvantages
ELISPOT Captures cytokines secreted by single antigen-stimulated T-cells on a membrane.Frequency of cytokine-producing cells (e.g., IFN-γ).High sensitivity for rare cells.Limited to a single cytokine per assay; no phenotypic information.
MHC-Tetramer Staining Fluorochrome-labeled MHC-peptide complexes bind to specific T-cell receptors.Frequency and phenotype of antigen-specific T-cells.Direct visualization and quantification; allows for cell sorting.Does not directly measure function; technically demanding.
Intracellular Cytokine Staining (ICS) Detects cytokines produced within T-cells after antigen stimulation using flow cytometry.Frequency and phenotype of cytokine-producing cells.Multi-parameter analysis (multiple cytokines and cell markers).Requires cell permeabilization, which can affect viability.
Proliferation Assays Measures the proliferation of T-cells in response to antigen stimulation.T-cell expansion capacity.Assesses a key function of memory T-cells.Can be labor-intensive and may not reflect in vivo activity.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison across studies.

IFN-γ ELISPOT Assay Protocol
  • Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody and incubate overnight at 4°C.

  • Cell Plating: Prepare peripheral blood mononuclear cells (PBMCs) from the patient and add them to the wells.

  • Stimulation: Add the NY-BR-1 p904 (A2) peptide to the experimental wells. Use a negative control (irrelevant peptide) and a positive control (phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody, followed by streptavidin-alkaline phosphatase.

  • Visualization: Add a substrate solution to develop spots, where each spot represents a single IFN-γ secreting cell.

  • Analysis: Count the spots using an automated ELISPOT reader.

MHC-Tetramer Staining Protocol
  • Cell Preparation: Isolate PBMCs and stain with a viability dye.

  • Tetramer Staining: Incubate the cells with a phycoerythrin (PE)-labeled HLA-A2/NY-BR-1 p904 tetramer at room temperature for 30-60 minutes.

  • Surface Marker Staining: Add fluorochrome-conjugated antibodies against CD8 and other relevant markers (e.g., CD45RO, CCR7 for memory phenotype) and incubate for 30 minutes at 4°C.

  • Washing: Wash the cells to remove unbound antibodies and tetramers.

  • Data Acquisition: Acquire the samples on a flow cytometer.

  • Analysis: Gate on live, CD8+ lymphocytes and quantify the percentage of tetramer-positive cells.

Comparative Analysis with Other Breast Cancer Vaccine Trials

While specific clinical data for a NY-BR-1 p904 vaccine is pending, we can draw valuable insights from trials of other breast cancer vaccines to establish a framework for comparison.

Vaccine Target Vaccine Type Phase Immune Response Clinical Outcome
HER2 PeptidePhase I/IIHER2-specific T-cell proliferation and cytokine production.80% of participants were still alive after 10 years in a phase I trial[2].
α-Lactalbumin ProteinPhase IT-cell responses against the target protein were produced in a majority of patients[3].Phase II study is planned to assess efficacy[4][5].
Personalized Neoantigens DNAPhase I14 of 18 patients showed immune responses to the vaccine.After three years, 16 of 18 patients remained cancer-free.

This comparative data highlights the importance of measuring a robust and specific T-cell response as a key indicator of vaccine efficacy, which often correlates with positive clinical outcomes such as improved survival and reduced recurrence rates.

Visualizing the Path to Clinical Success

To better understand the processes involved in evaluating a NY-BR-1 p904 (A2) T-cell response and its potential clinical implications, the following diagrams illustrate the key workflows and conceptual relationships.

Experimental_Workflow cluster_patient Patient Enrollment cluster_vaccination Intervention cluster_monitoring Immune Monitoring cluster_outcome Clinical Assessment Patient Breast Cancer Patient (HLA-A2+) Vaccine NY-BR-1 p904 Peptide Vaccine Patient->Vaccine Vaccination Blood Blood Sample Collection Vaccine->Blood PBMC PBMC Isolation Blood->PBMC TCellAssay T-cell Response Assays (ELISPOT, Tetramer) PBMC->TCellAssay Clinical Clinical Outcome (Tumor Response, Survival) TCellAssay->Clinical Correlation Analysis

Caption: Workflow for a hypothetical NY-BR-1 p904 vaccine clinical trial.

T_Cell_Activation_Pathway cluster_activation T-Cell Priming cluster_effector Effector Function APC Antigen Presenting Cell (APC) MHC MHC Class I (HLA-A2) APC->MHC Presents Peptide TCell CD8+ T-Cell TumorCell NY-BR-1+ Tumor Cell TCell->TumorCell Recognizes & Binds Killing Tumor Cell Lysis TumorCell->Killing Induces Vaccine NY-BR-1 p904 Peptide Vaccine->APC TCR T-Cell Receptor (TCR) MHC->TCR Recognition TCR->TCell Activates

Caption: Simplified signaling pathway of NY-BR-1 p904 specific T-cell activation.

Conclusion

The development of a vaccine targeting the NY-BR-1 p904 (A2) epitope represents a promising avenue for the treatment of breast cancer. While direct clinical data correlating T-cell response with patient outcomes is not yet available, the established methodologies for immune monitoring and the promising results from other cancer vaccine trials provide a clear roadmap for future research. This guide offers a foundational framework for designing and evaluating such clinical studies, with the ultimate goal of translating preclinical findings into effective immunotherapies for breast cancer patients.

References

A Comparative Guide to Adjuvant Strategies for NY-BR-1 p904 (A2) Peptide Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of different adjuvant strategies for peptide-based vaccines targeting the NY-BR-1 p904 (A2) epitope, a promising tumor-associated antigen in breast cancer. While direct head-to-head comparative studies for the NY-BR-1 p904 peptide with various adjuvants are not publicly available, this document synthesizes data from preclinical and clinical studies on similar HLA-A2 restricted peptide vaccines for cancer. The information presented herein is intended to guide researchers in the selection of adjuvants for future vaccine development.

Introduction to NY-BR-1 and Peptide Vaccines

NY-BR-1 is a mammary gland differentiation antigen expressed in a majority of breast tumors, making it an attractive target for T-cell-based immunotherapy.[1] The p904 (A2) epitope of NY-BR-1 has been identified as a target for CD8+ cytotoxic T-lymphocytes (CTLs), which are crucial for killing cancer cells.[2] Peptide vaccines, which utilize short amino acid sequences like the p904 epitope, offer a safe and specific approach to cancer immunotherapy. However, peptides alone are often poorly immunogenic and require the use of adjuvants to elicit a robust and durable anti-tumor immune response.[3][4]

This guide will compare four commonly used adjuvant strategies in the context of cancer peptide vaccines:

  • Montanide ISA-51: A water-in-oil emulsion that forms a depot at the injection site for slow antigen release.

  • Poly-ICLC: A synthetic double-stranded RNA that acts as a Toll-like Receptor 3 (TLR3) agonist.

  • Saponin-Based Adjuvants (e.g., QS-21): Natural glycosides that can stimulate both cellular and humoral immunity.

  • Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): A cytokine that promotes the recruitment and maturation of dendritic cells.

Comparative Analysis of Adjuvant Strategies

The choice of adjuvant is critical as it can significantly influence the magnitude and quality of the T-cell response. The following sections provide an overview of each adjuvant's mechanism of action and a summary of their performance in studies with relevant cancer antigens.

Table 1: Summary of Immunogenicity Data for Different Adjuvants with Cancer-Associated Peptides
Adjuvant StrategyAntigen(s)Study PopulationKey FindingsReference
Montanide ISA-51 Multi-peptide (including breast cancer antigens)Stage III/IV Breast Cancer PatientsVaccine was determined to be safe.[5]
Montanide ISA-51 + Poly-ICLC NY-ESO-1 ProteinHigh-Risk Melanoma PatientsCombination improved humoral and cellular immune responses. CD8+ T-cell responses were mainly detected in patients receiving Montanide.
Poly-ICLC Multi-peptide (including breast cancer antigens)Early-Stage Breast Cancer PatientsVaccine was safe and induced modest peptide-specific CD8+ T-cell responses in a subset of patients.
GM-CSF HER2/neu peptides (E75, GP2, AE37)Breast Cancer PatientsVaccine was safe and well-tolerated, inducing peptide-specific immune responses.
Saponin-Based Adjuvant (ISCOMATRIX) NY-ESO-1 ProteinMelanoma PatientsInduced high frequencies of long-lasting, specific CD8+ T-cell responses.

Note: The data presented is from studies using different cancer antigens and is intended to provide a general comparison of the adjuvants' potential.

Mechanisms of Action and Signaling Pathways

Montanide ISA-51

Montanide ISA-51 is a water-in-oil emulsion that creates a depot effect at the injection site. This allows for the slow release of the peptide antigen, prolonging its exposure to the immune system and enhancing the recruitment and activation of antigen-presenting cells (APCs).

Montanide_Mechanism cluster_InjectionSite Injection Site cluster_LymphNode Lymph Node Vaccine NY-BR-1 p904 Peptide + Montanide ISA-51 Depot Antigen Depot (Slow Release) Vaccine->Depot Forms APC Antigen Presenting Cell (APC) Depot->APC Antigen uptake Activated_APC Activated APC APC->Activated_APC Migration T_Cell Naive T-Cell Activated_APC->T_Cell Antigen Presentation CTL Cytotoxic T-Lymphocyte (CTL) T_Cell->CTL Activation & Proliferation Tumor_Cell NY-BR-1 expressing Tumor Cell CTL->Tumor_Cell Tumor Cell Killing

Mechanism of Action of Montanide ISA-51.

Poly-ICLC (TLR3 Agonist)

Poly-ICLC is a synthetic analog of double-stranded RNA that activates Toll-like receptor 3 (TLR3), primarily found in endosomes of dendritic cells. This activation triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, promoting a potent Th1-biased cellular immune response.

TLR3_Signaling cluster_Endosome Endosome Poly_ICLC Poly-ICLC TLR3 TLR3 Poly_ICLC->TLR3 Binds TRIF TRIF TLR3->TRIF TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1 TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus Translocates to IFN_alpha_beta Type I IFN (α/β) Genes Nucleus->IFN_alpha_beta Induces Transcription

Poly-ICLC TLR3 Signaling Pathway.

Saponin-Based Adjuvants

Saponin-based adjuvants, such as QS-21, are complex molecules that can induce both Th1 and Th2 immune responses. They are thought to form pores in cell membranes, facilitating antigen uptake into the cytoplasm for cross-presentation on MHC class I molecules, which is crucial for activating CD8+ T-cells. They also activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines.

Saponin_Pathway Saponin Saponin Adjuvant APC_Membrane APC Membrane Saponin->APC_Membrane Forms pores NLRP3 NLRP3 Inflammasome Saponin->NLRP3 Activates Antigen NY-BR-1 p904 Peptide Cytosol Cytosol Antigen->Cytosol Enters via pores Proteasome Proteasome Cytosol->Proteasome Antigen processing MHC_I MHC Class I Proteasome->MHC_I Peptide loading CD8_T_Cell CD8+ T-Cell MHC_I->CD8_T_Cell Antigen Presentation IL_1beta IL-1β NLRP3->IL_1beta Induces secretion

Saponin Adjuvant Immune Activation Pathway.

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

GM-CSF is a cytokine that acts as a potent immune adjuvant by recruiting dendritic cells (DCs), the most effective APCs, to the injection site. It also promotes their maturation and enhances their ability to process and present antigens to T-cells, thereby initiating a robust adaptive immune response.

GMCSF_Signaling GMCSF GM-CSF GMCSFR GM-CSF Receptor GMCSF->GMCSFR Binds DC Dendritic Cell (DC) GMCSFR->DC JAK_STAT JAK/STAT Pathway DC->JAK_STAT Activates PI3K_Akt PI3K/Akt Pathway DC->PI3K_Akt Activates MAPK MAPK Pathway DC->MAPK Activates DC_Maturation DC Maturation & Survival JAK_STAT->DC_Maturation Promotes PI3K_Akt->DC_Maturation Promotes MAPK->DC_Maturation Promotes

GM-CSF Signaling in Dendritic Cells.

Experimental Protocols

To assess the immunogenicity of a NY-BR-1 p904 (A2) vaccine, several key immunological assays are employed. Below are detailed methodologies for two of the most common assays.

IFN-γ ELISpot Assay

This assay quantifies the number of peptide-specific T-cells that secrete interferon-gamma (IFN-γ) upon stimulation.

  • Plate Coating: 96-well PVDF plates are coated with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) from vaccinated individuals are isolated and plated at a density of 2-5 x 10^5 cells/well.

  • Stimulation: Cells are stimulated with the NY-BR-1 p904 peptide (typically 1-10 µg/mL) for 18-24 hours at 37°C. Negative control wells (no peptide) and positive control wells (e.g., phytohemagglutinin) are included.

  • Detection: After incubation, cells are removed, and a biotinylated anti-human IFN-γ detection antibody is added.

  • Enzyme Conjugation: Streptavidin-alkaline phosphatase is added, which binds to the biotinylated detection antibody.

  • Spot Development: A substrate (e.g., BCIP/NBT) is added, which is converted by the enzyme into a colored precipitate, forming spots at the locations of IFN-γ-secreting cells.

  • Analysis: The plates are washed, dried, and the spots are counted using an automated ELISpot reader. The number of spots in the peptide-stimulated wells minus the number in the negative control wells gives the frequency of peptide-specific T-cells.

Intracellular Cytokine Staining (ICS) with Flow Cytometry

ICS allows for the multiparametric characterization of cytokine-producing T-cells at a single-cell level.

  • Cell Stimulation: PBMCs are stimulated with the NY-BR-1 p904 peptide for 6-12 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.

  • Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) to identify T-cell populations.

  • Fixation and Permeabilization: Cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to access intracellular proteins.

  • Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The data is then analyzed to determine the percentage of CD8+ T-cells that are producing specific cytokines in response to the peptide stimulation.

Experimental_Workflow cluster_Vaccination Vaccination cluster_Immune_Monitoring Immune Monitoring cluster_Efficacy_Study Preclinical Efficacy (Tumor Model) Patient Patient Vaccine NY-BR-1 p904 Vaccine + Adjuvant Patient->Vaccine Receives Blood_Draw Blood Draw (PBMC Isolation) Vaccine->Blood_Draw Post-vaccination Mouse_Model NY-BR-1 expressing Tumor Mouse Model Vaccine->Mouse_Model Administer to ELISpot IFN-γ ELISpot Blood_Draw->ELISpot ICS Intracellular Cytokine Staining (ICS) Blood_Draw->ICS Analysis Data Analysis ELISpot->Analysis ICS->Analysis Tumor_Challenge Tumor Challenge Mouse_Model->Tumor_Challenge Tumor_Growth Monitor Tumor Growth & Survival Tumor_Challenge->Tumor_Growth

Generalized Experimental Workflow for Vaccine Evaluation.

Conclusion and Future Directions

The selection of an appropriate adjuvant is paramount for the successful development of a NY-BR-1 p904 (A2) peptide vaccine. While direct comparative data is lacking, the information gathered from studies on similar cancer antigens suggests that adjuvants like Montanide ISA-51, Poly-ICLC, and saponin-based formulations are promising candidates capable of inducing robust CD8+ T-cell responses. GM-CSF also presents a viable strategy, particularly in combination with other adjuvants.

Future preclinical studies should focus on a direct head-to-head comparison of these adjuvant strategies with the NY-BR-1 p904 peptide to determine the optimal formulation for inducing potent anti-tumor immunity. Such studies will be crucial for advancing this promising therapeutic approach into clinical trials for breast cancer patients.

References

A Comparative Guide to the Validation of NY-BR-1 p904 (A2) Specific TCRs for Adoptive Cell Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adoptive cell therapy (ACT) utilizing T cells engineered to express a T-cell receptor (TCR) targeting the tumor-associated antigen NY-BR-1 represents a promising frontier in the treatment of breast cancer. The NY-BR-1 protein, a differentiation antigen of the mammary gland, is expressed in a significant percentage of breast carcinomas, making it an attractive target for immunotherapy.[1] Specifically, the HLA-A2 restricted epitope p904 of NY-BR-1 has been identified as a target for cytotoxic T lymphocytes (CTLs).[2][3] The successful clinical translation of NY-BR-1 p904 (A2) specific TCR-T cell therapy hinges on the rigorous preclinical validation of the engineered TCRs. This guide provides a comparative framework for the validation process, outlining key performance metrics, experimental protocols, and underlying biological pathways.

Performance Comparison of NY-BR-1 p904 (A2) Specific TCRs

The selection of an optimal TCR candidate for clinical development requires a multi-faceted evaluation of its performance characteristics. Below is a comparative summary of key quantitative parameters for hypothetical NY-BR-1 p904 (A2) specific TCR constructs.

Table 1: Comparison of TCR Affinity, Avidity, and Off-Target Reactivity

TCR ConstructTCR Affinity (KD)Functional Avidity (EC50)Off-Target Reactivity (Alanine Scan)
TCR-A (High Affinity) 1 µM0.1 nMRecognition of 2/9 positions critical
TCR-B (Medium Affinity) 15 µM1 nMRecognition of 4/9 positions critical
TCR-C (Low Affinity) 50 µM10 nMRecognition of 6/9 positions critical

Table 2: Comparison of In Vitro Effector Functions

TCR ConstructCytotoxicity (% Lysis at 10:1 E:T ratio)IFN-γ Release (pg/mL)IL-2 Release (pg/mL)
TCR-A (High Affinity) 85%2500800
TCR-B (Medium Affinity) 70%1800500
TCR-C (Low Affinity) 45%900200

Note: E:T ratio refers to the Effector cell to Target cell ratio. Data are hypothetical and illustrative.

Experimental Workflows and Logical Relationships

A systematic approach is crucial for the comprehensive validation of TCR-T cell products. The following diagram illustrates a typical experimental workflow.

experimental_workflow Experimental Workflow for TCR Validation cluster_0 TCR Discovery & Engineering cluster_1 In Vitro Validation cluster_2 In Vivo Validation TCR_Discovery TCR Discovery from NY-BR-1 p904 reactive T-cells TCR_Cloning TCR Cloning into Lentiviral Vector TCR_Discovery->TCR_Cloning T_Cell_Transduction Lentiviral Transduction of Human T-cells TCR_Cloning->T_Cell_Transduction TCR_Expression TCR Expression Analysis (FACS) T_Cell_Transduction->TCR_Expression Affinity_Avidity Affinity & Avidity Measurement TCR_Expression->Affinity_Avidity Cytotoxicity_Assay Cytotoxicity Assay Affinity_Avidity->Cytotoxicity_Assay Cytokine_Release Cytokine Release Assay Cytotoxicity_Assay->Cytokine_Release Off_Target_Screening Off-Target Reactivity Screening Cytokine_Release->Off_Target_Screening Tumor_Model Breast Cancer Xenograft Mouse Model Off_Target_Screening->Tumor_Model Anti_Tumor_Efficacy Anti-Tumor Efficacy Assessment Tumor_Model->Anti_Tumor_Efficacy Toxicity_Assessment In Vivo Toxicity Assessment Anti_Tumor_Efficacy->Toxicity_Assessment

Caption: A stepwise workflow for the validation of NY-BR-1 p904 (A2) specific TCRs.

TCR Signaling Pathway

Upon recognition of the NY-BR-1 p904 peptide presented by HLA-A2 on a tumor cell, the engineered TCR initiates a signaling cascade that leads to T-cell activation and effector functions.

tcr_signaling_pathway TCR Signaling Pathway TCR_pMHC TCR - NY-BR-1 p904/HLA-A2 Lck Lck TCR_pMHC->Lck Engagement CD3_ITAMs CD3 ITAMs Lck->CD3_ITAMs Phosphorylates ZAP70 ZAP-70 CD3_ITAMs->ZAP70 Recruits & Activates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Recruits & Activates Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCθ Activation DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT Effector_Functions Effector Functions (Cytotoxicity, Cytokine Release) NFAT->Effector_Functions NFkB NF-κB Activation PKC->NFkB NFkB->Effector_Functions AP1 AP-1 Activation Ras_MAPK->AP1 AP1->Effector_Functions

Caption: Simplified overview of the TCR signaling cascade upon antigen recognition.

Detailed Experimental Protocols

Generation of TCR-Engineered T Cells via Lentiviral Transduction

This protocol outlines the steps for producing lentiviral particles and transducing primary human T cells.[4][5]

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • TCR transfer plasmid (containing the NY-BR-1 p904 specific TCR sequence)

  • Transfection reagent

  • Primary human peripheral blood mononuclear cells (PBMCs)

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads)

  • Recombinant human IL-2

  • Polybrene or other transduction enhancers

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the TCR transfer plasmid and packaging plasmids. Harvest the viral supernatant 48-72 hours post-transfection.

  • T-Cell Isolation and Activation: Isolate PBMCs from healthy donor blood and activate T cells using anti-CD3/CD28 beads in the presence of IL-2.

  • Transduction: Add the lentiviral supernatant to the activated T cells in the presence of polybrene. Centrifuge the plates (spinoculation) to enhance transduction efficiency.

  • Expansion: Culture the transduced T cells in media supplemented with IL-2 for 10-14 days to allow for expansion of the TCR-engineered T-cell population.

  • Confirmation of Transduction: Assess the percentage of TCR-transduced T cells by flow cytometry using an antibody specific for the transgenic TCR β chain.

In Vitro Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of TCR-engineered T cells to lyse target cells expressing the NY-BR-1 p904 epitope.

Materials:

  • TCR-engineered T cells (effector cells)

  • NY-BR-1 p904-expressing, HLA-A2 positive target cells (e.g., transfected tumor cell line)

  • Chromium-51 (51Cr)

  • 96-well U-bottom plates

  • Gamma counter

Procedure:

  • Target Cell Labeling: Label the target cells with 51Cr for 1-2 hours.

  • Co-culture: Co-culture the 51Cr-labeled target cells with the TCR-engineered T cells at various effector-to-target (E:T) ratios in a 96-well plate.

  • Incubation: Incubate the co-culture for 4-6 hours at 37°C.

  • Harvest Supernatant: Centrifuge the plate and harvest the supernatant.

  • Measure Radioactivity: Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculate Specific Lysis: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Cytokine Release Assay (Intracellular Cytokine Staining)

This method quantifies the production of cytokines such as IFN-γ and IL-2 by individual TCR-engineered T cells upon antigen stimulation.

Materials:

  • TCR-engineered T cells

  • NY-BR-1 p904-expressing, HLA-A2 positive target cells or peptide-pulsed antigen-presenting cells

  • Protein transport inhibitor (e.g., Brefeldin A)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD8) and intracellular cytokines (e.g., IFN-γ, IL-2)

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Co-culture and Stimulation: Co-culture the TCR-engineered T cells with target cells for 4-6 hours in the presence of a protein transport inhibitor.

  • Surface Staining: Stain the cells with antibodies against surface markers.

  • Fixation and Permeabilization: Fix the cells and then permeabilize the cell membrane.

  • Intracellular Staining: Stain the permeabilized cells with antibodies against intracellular cytokines.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of cytokine-producing T cells.

Alternative Therapeutic Approaches

While TCR-T cell therapy targeting NY-BR-1 p904 holds significant promise, other therapeutic modalities are also under investigation for breast cancer.

Table 3: Comparison of Alternative Breast Cancer Immunotherapies

Therapeutic ModalityTarget Antigen(s)Mechanism of ActionAdvantagesDisadvantages
CAR-T Cell Therapy HER2, ROR1, MUC1Genetically engineered T cells with a chimeric antigen receptor recognize surface antigens independent of HLA.HLA-independent antigen recognition.On-target, off-tumor toxicity; limited efficacy against solid tumors.
Tumor-Infiltrating Lymphocytes (TILs) Multiple tumor neoantigensIsolation and ex vivo expansion of naturally occurring tumor-reactive T cells.Targets a broad range of tumor antigens.Technically challenging to isolate and expand; requires a tumor biopsy.
Cancer Vaccines NY-ESO-1, MAGE-A3, WT1Administration of tumor antigens to elicit an endogenous anti-tumor immune response."Off-the-shelf" potential; can induce a polyclonal T-cell response.Often requires combination with other therapies to overcome immune suppression.
Checkpoint Inhibitors PD-1/PD-L1, CTLA-4Monoclonal antibodies that block inhibitory immune checkpoints, unleashing the patient's existing anti-tumor T cells.Broad applicability; has shown success in some breast cancer subtypes.Low response rates in "cold" tumors with low T-cell infiltration.

References

A Comparative Guide to the Reproducibility of NY-BR-1 p904 (A2) Specific Immune Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NY-BR-1 p904 (A2) specific immune responses with alternative tumor-associated antigens, focusing on the reproducibility of these responses. The information is intended to assist researchers, scientists, and drug development professionals in evaluating and selecting appropriate targets for cancer immunotherapy.

Executive Summary

The breast cancer differentiation antigen NY-BR-1 is a promising target for T-cell-based immunotherapy. The HLA-A2 restricted epitope, NY-BR-1 p904, has been shown to elicit specific CD8+ T-cell responses capable of recognizing and lysing breast cancer cells. However, a critical aspect for its clinical translation is the reproducibility of these immune responses. This guide delves into the available data on the immunogenicity of NY-BR-1 p904, discusses the inherent variability of the assays used to measure these responses, and compares it with another well-characterized cancer-testis antigen, NY-ESO-1. While direct comparative studies on the reproducibility of NY-BR-1 p904 specific immune responses are limited, this guide synthesizes existing data to provide a framework for its evaluation.

Data Presentation: Immunogenicity of NY-BR-1 p904 vs. NY-ESO-1

The following table summarizes the immunogenicity of NY-BR-1 p904 and NY-ESO-1 based on available data from IFN-γ ELISPOT assays, a common method for quantifying antigen-specific T-cell responses. It is important to note that the lack of head-to-head comparative studies necessitates presenting the data from separate studies, which may have different experimental conditions.

AntigenPeptide EpitopeHLA RestrictionTarget CancerT-Cell Response (IFN-γ ELISPOT)Key Findings & Citations
NY-BR-1 p904HLA-A2Breast CancerSpecific CD8+ T-cell responses detected in breast cancer patients after in vitro stimulation.[1][2]T-cell clones specific for p904 recognize and lyse NY-BR-1 positive breast tumor cells.[2]
NY-ESO-1 Multiple epitopes (e.g., p157-165)HLA-A2Various Cancers (including Breast Cancer)Spontaneous and vaccine-induced CD8+ T-cell responses are frequently observed in patients with NY-ESO-1 expressing tumors.[3][4]NY-ESO-1 is considered one of the most immunogenic tumor antigens.

Discussion on Reproducibility

The reproducibility of T-cell immune responses is influenced by several factors, including the inherent biological variability between individuals and the technical variability of the assays used for measurement. The IFN-γ ELISPOT assay, while highly sensitive, is known to have a degree of inter- and intra-assay variability.

A study on the variability of the IFN-γ ELISPOT assay in the context of proficiency testing and bridging studies provides valuable insights. The study highlights that with standardized protocols and defined analysis parameters, the variability can be controlled within acceptable limits. This underscores the importance of robust and standardized operating procedures when evaluating the immunogenicity of antigens like NY-BR-1 p904.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key experiments involved in the assessment of NY-BR-1 p904 specific immune responses.

In Vitro Stimulation of NY-BR-1 p904 Specific T-Cells

This protocol describes the generation of antigen-specific T-cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine

  • Human IL-2 and IL-7

  • NY-BR-1 p904 peptide (Sequence: KIFEGNDPKL)

  • Autologous monocyte-derived dendritic cells (DCs)

Procedure:

  • Isolate PBMCs from HLA-A2 positive healthy donors or breast cancer patients by Ficoll-Paque density gradient centrifugation.

  • Generate immature DCs by culturing monocytes in the presence of GM-CSF and IL-4 for 5-7 days.

  • Mature the DCs by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 48 hours.

  • Pulse the mature DCs with the NY-BR-1 p904 peptide (10 µg/mL) for 2 hours at 37°C.

  • Co-culture the peptide-pulsed DCs with autologous CD8+ T-cells at a ratio of 1:10.

  • Add IL-2 (10 IU/mL) and IL-7 (10 ng/mL) to the co-culture on day 2.

  • Restimulate the T-cells with peptide-pulsed DCs every 7-10 days.

  • Assess the specificity of the expanded T-cell population using IFN-γ ELISPOT or other functional assays.

IFN-γ ELISPOT Assay

This protocol outlines the procedure for quantifying the frequency of antigen-specific IFN-γ secreting T-cells.

Materials:

  • 96-well PVDF membrane plates pre-coated with anti-human IFN-γ antibody

  • RPMI 1640 medium

  • NY-BR-1 p904 peptide

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP)

  • BCIP/NBT substrate

  • ELISPOT reader

Procedure:

  • Wash the pre-coated 96-well plates with sterile PBS.

  • Block the wells with RPMI 1640 medium containing 10% FBS for 1 hour at 37°C.

  • Add the effector cells (in vitro stimulated T-cells or freshly isolated PBMCs) to the wells at a density of 2 x 10^5 cells/well.

  • Add the NY-BR-1 p904 peptide (10 µg/mL) to the experimental wells. Include a negative control (no peptide) and a positive control (e.g., PHA).

  • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plates to remove the cells.

  • Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Wash the plates and add streptavidin-ALP. Incubate for 1 hour at room temperature.

  • Wash the plates and add the BCIP/NBT substrate.

  • Stop the reaction by washing with distilled water once spots have developed.

  • Allow the plates to dry and count the spots using an ELISPOT reader.

Mandatory Visualization

T-Cell Receptor Signaling Pathway

The following diagram illustrates the general signaling cascade initiated upon the engagement of the T-cell receptor (TCR) with the NY-BR-1 p904 peptide presented by an HLA-A2 molecule on an antigen-presenting cell (APC) or a tumor cell.

TCR_Signaling_Pathway cluster_cell T-Cell cluster_apc Antigen Presenting Cell / Tumor Cell TCR TCR Lck Lck TCR->Lck Engagement CD8 CD8 CD8->Lck ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Ca Ca²⁺ IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Gene_Expression Gene Expression (Cytokines, Proliferation) Ras_MAPK->Gene_Expression NFkB->Gene_Expression NFAT->Gene_Expression MHC HLA-A2 + NY-BR-1 p904 MHC->TCR Recognition

TCR Signaling Cascade upon NY-BR-1 p904 Recognition

Experimental Workflow: In Vitro T-Cell Stimulation and ELISPOT

This diagram outlines the workflow for assessing the NY-BR-1 p904 specific T-cell response, from PBMC isolation to ELISPOT analysis.

Experimental_Workflow start Start: Blood Sample (HLA-A2+ Donor) pbmc_isolation PBMC Isolation (Ficoll Gradient) start->pbmc_isolation dc_generation Monocyte Isolation & Dendritic Cell Generation pbmc_isolation->dc_generation tcell_isolation CD8+ T-Cell Isolation pbmc_isolation->tcell_isolation dc_maturation DC Maturation dc_generation->dc_maturation coculture Co-culture of T-Cells and peptide-pulsed DCs tcell_isolation->coculture peptide_pulsing Peptide Pulsing (NY-BR-1 p904) dc_maturation->peptide_pulsing peptide_pulsing->coculture restimulation T-Cell Restimulation (Repeated Cycles) coculture->restimulation elispot IFN-γ ELISPOT Assay restimulation->elispot analysis Data Analysis (Spot Counting) elispot->analysis

Workflow for NY-BR-1 p904 T-Cell Response Analysis

Conclusion

The NY-BR-1 p904 (A2) epitope is a valid target for eliciting specific CD8+ T-cell responses against breast cancer cells. While direct data on the reproducibility of these responses is scarce, the established methodologies for T-cell immunology, such as in vitro stimulation and ELISPOT assays, can be standardized to yield reliable and comparable results. The immunogenicity of NY-BR-1 p904 appears promising, though further studies, particularly head-to-head comparisons with other well-established tumor antigens like NY-ESO-1 under standardized conditions, are warranted to fully assess its potential and reproducibility in a clinical setting. For researchers and drug developers, focusing on robust and standardized assay protocols will be paramount in generating reproducible data for the evaluation of NY-BR-1 p904 as a therapeutic target.

References

A Comparative Guide to NY-BR-1 Targeted Immunotherapies and Alternative Strategies in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of emerging immunotherapies targeting the NY-BR-1 antigen in breast cancer against established and experimental alternative immunotherapeutic approaches. While clinical trial data for NY-BR-1 targeted therapies is not yet available, extensive preclinical data offers valuable insights into their potential. This document summarizes key experimental findings, presents detailed methodologies, and visualizes complex biological pathways and workflows to aid in research and development decisions.

Section 1: NY-BR-1 Targeted Immunotherapies - Preclinical Landscape

The breast cancer antigen NY-BR-1 is overexpressed in a significant percentage of breast tumors, making it an attractive target for immunotherapy.[1] Preclinical research has primarily focused on Chimeric Antigen Receptor (CAR)-T cell therapy.

NY-BR-1 CAR-T Cell Therapy

Preclinical studies have demonstrated the potential of CAR-T cells engineered to target NY-BR-1. These studies have shown that anti-NY-BR-1 CAR-T cells can effectively eliminate NY-BR-1-expressing cancer cell lines and delay tumor growth in animal models.[1][2]

Experimental Data Summary:

TherapyModelKey FindingsReference
Anti-NY-BR-1 CAR-T CellsIn vitro (human breast cancer cell lines)Effective elimination of NY-BR-1 expressing cell lines.[1]
Anti-NY-BR-1 CAR-T CellsIn vivo (Xenograft mouse models)Significantly delayed tumor growth and prolonged overall survival.[1]
Anti-NY-BR-1 CAR-T Cells (clone2)In vivo (Syngeneic mouse model)On-target activation observed in serum with no pathological damage.
Anti-NY-BR-1 CAR-T Cells (10D11 and clone3)In vivo (Syngeneic mouse model)Higher activation threshold, suggesting a favorable safety profile.

Experimental Workflow for Preclinical Evaluation of NY-BR-1 CAR-T Cells:

G cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis CAR_Construction CAR Construct Design & Lentiviral Vector Production T_Cell_Transduction Human & Murine T-Cell Transduction/Electroporation CAR_Construction->T_Cell_Transduction Cytotoxicity_Assay Co-culture & Cytotoxicity Assays (e.g., LDH, Cr51 release) T_Cell_Transduction->Cytotoxicity_Assay CAR_T_Infusion Intravenous Infusion of CAR-T Cells T_Cell_Transduction->CAR_T_Infusion Target_Cell_Generation Generation of NY-BR-1 Expressing Cell Lines Target_Cell_Generation->Cytotoxicity_Assay Cytokine_Assay_IV Cytokine Release Assays (e.g., ELISA, Luminex) Cytotoxicity_Assay->Cytokine_Assay_IV Tumor_Implantation Tumor Cell Implantation (Xenograft/Syngeneic Models) Tumor_Implantation->CAR_T_Infusion Tumor_Monitoring Tumor Growth Monitoring & Survival Analysis CAR_T_Infusion->Tumor_Monitoring T_Cell_Persistence Analysis of CAR-T Cell Persistence & Infiltration (IHC, FACS) Tumor_Monitoring->T_Cell_Persistence Toxicity_Assessment Assessment of On-Target, Off-Tumor Toxicity (e.g., Cytokine Levels) Tumor_Monitoring->Toxicity_Assessment

Preclinical workflow for NY-BR-1 CAR-T cell evaluation.

Detailed Experimental Protocols:

  • CAR Construct Design and Generation: Three different CAR candidates targeting distinct NY-BR-1 epitopes were designed. The constructs included a single-chain variable fragment (scFv) derived from monoclonal antibodies, a hinge, a transmembrane domain, and intracellular signaling domains (e.g., CD28, 4-1BB, CD3ζ). These constructs were cloned into lentiviral or S/MAR DNA vectors.

  • T-Cell Transduction: Human or murine T-cells were isolated from peripheral blood or spleens. T-cells were then transduced with the lentiviral vectors or electroporated with S/MAR DNA vectors to express the CARs.

  • In Vitro Cytotoxicity Assays: NY-BR-1 expressing breast cancer cell lines were co-cultured with anti-NY-BR-1 CAR-T cells at various effector-to-target ratios. Cell lysis was measured using standard assays like lactate dehydrogenase (LDH) or chromium-51 release assays.

  • In Vivo Tumor Models: Immunodeficient mice (for human CAR-T cells) or syngeneic mice (for murine CAR-T cells) were subcutaneously or orthotopically injected with NY-BR-1 expressing breast cancer cells. Once tumors were established, mice were treated with a single intravenous injection of CAR-T cells. Tumor volume was measured regularly, and survival was monitored.

  • Safety and Toxicity Assessment: To assess on-target, off-tumor toxicity, researchers utilized a syngeneic mouse model with transgenic expression of NY-BR-1. Blood cytokine levels were measured post-CAR-T cell infusion to detect systemic immune activation.

Section 2: Alternative Immunotherapies for Breast Cancer

Given the early stage of NY-BR-1 targeted therapies, a comparison with other immunotherapeutic strategies in clinical development for breast cancer is crucial. These alternatives include tumor-infiltrating lymphocyte (TIL) therapy, cancer vaccines, and immune checkpoint inhibitors.

Tumor-Infiltrating Lymphocyte (TIL) Therapy

TIL therapy is an adoptive cell transfer technique that involves isolating, expanding, and re-infusing a patient's own tumor-fighting T-cells.

Clinical Trial Data Summary:

TherapyCancer TypePhaseKey FindingsReference
TIL TherapyMetastatic Breast CancerPhase 267% of patients generated an immune reaction against their tumors; 3 of 6 treated patients experienced measurable tumor shrinkage.
Autologous TIL Therapy (GC101 TIL)Advanced or Metastatic Breast CancerEarly Phase 1Evaluating safety and efficacy in patients who have exhausted standard therapies.

Experimental Workflow for TIL Therapy:

G Tumor_Resection Surgical Resection of Metastatic Lesion TIL_Isolation Isolation of TILs from Tumor Tissue Tumor_Resection->TIL_Isolation TIL_Expansion Ex Vivo Expansion of TILs (with IL-2) TIL_Isolation->TIL_Expansion TIL_Infusion Intravenous Infusion of Expanded TILs TIL_Expansion->TIL_Infusion Lymphodepletion Patient Lymphodepletion (Chemotherapy) Lymphodepletion->TIL_Infusion IL2_Support Post-Infusion IL-2 Administration TIL_Infusion->IL2_Support Response_Evaluation Tumor Response Evaluation (e.g., RECIST criteria) IL2_Support->Response_Evaluation

Clinical workflow for TIL therapy in breast cancer.

Detailed Experimental Protocols:

  • Patient Selection and Tumor Resection: Patients with metastatic breast cancer who have progressed on standard therapies are eligible. A metastatic lesion is surgically resected to serve as the source of TILs.

  • TIL Isolation and Expansion: The resected tumor is minced and cultured in the presence of high-dose interleukin-2 (IL-2) to promote the growth of T-cells that have infiltrated the tumor.

  • Lymphodepletion and TIL Infusion: Prior to TIL infusion, patients receive a non-myeloablative lymphodepleting chemotherapy regimen (e.g., cyclophosphamide and fludarabine) to create a favorable environment for the infused T-cells. The expanded TILs are then infused intravenously.

  • Post-Infusion Support: Following TIL infusion, patients typically receive several doses of high-dose IL-2 to support the survival and expansion of the transferred T-cells in vivo.

Cancer Vaccines

Cancer vaccines aim to stimulate the patient's immune system to recognize and attack tumor cells by introducing tumor-associated antigens (TAAs).

Clinical Trial Data Summary:

Vaccine TargetCancer TypePhaseKey FindingsReference
α-lactalbuminTriple-Negative Breast Cancer (TNBC)Phase 1Vaccine was well-tolerated and induced T-cell and antibody responses in the majority of patients.
NY-ESO-1 Protein with AdjuvantsRefractory Solid Tumors (including breast cancer)Phase 1Well-tolerated with 31% of patients achieving stable disease. Antibody responses were observed in the majority of patients.
MUC1 and HER-2/neu peptides with adjuvantsResected Breast AdenocarcinomaN/AVaccines were well-tolerated and induced T-cell immune responses in the majority of patients.

Signaling Pathway for a Peptide-Based Cancer Vaccine:

G cluster_vaccine Vaccine Administration & Antigen Presentation cluster_tcell T-Cell Activation & Effector Function Vaccine Peptide Vaccine + Adjuvant APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Vaccine->APC Uptake MHC_I MHC Class I APC->MHC_I Presents Peptide MHC_II MHC Class II APC->MHC_II Presents Peptide CD8_TCell CD8+ T-Cell (Cytotoxic T-Lymphocyte) MHC_I->CD8_TCell Activates CD4_TCell CD4+ T-Cell (Helper T-Cell) MHC_II->CD4_TCell Activates Tumor_Cell Tumor Cell (Expressing TAA) CD8_TCell->Tumor_Cell Recognizes & Binds CD4_TCell->CD8_TCell Helps Killing Tumor Cell Killing Tumor_Cell->Killing

Mechanism of action for a peptide-based cancer vaccine.

Detailed Experimental Protocols:

  • Vaccine Formulation: Peptide vaccines consist of synthetic peptides corresponding to epitopes of TAAs (e.g., MUC1, HER-2/neu) emulsified with an adjuvant such as Montanide ISA-51. Other adjuvants like GM-CSF and CpG-7909 can be included to enhance the immune response. Protein-based vaccines may use a carrier like cholesteryl pullulan (CHP) complexed with the full-length antigen (e.g., NY-ESO-1) and combined with adjuvants like MIS416.

  • Administration and Monitoring: Vaccines are typically administered subcutaneously or intradermally at regular intervals. Immune responses are monitored by measuring antigen-specific T-cells in peripheral blood using techniques like ELISpot or MHC tetramer staining, and by assessing antibody titers via ELISA.

Section 3: Comparative Analysis and Future Directions

FeatureNY-BR-1 CAR-T Cell TherapyTIL TherapyCancer Vaccines
Development Stage PreclinicalClinical (Phase 1/2)Clinical (Phase 1/2)
Targeting Specific (NY-BR-1 antigen)Broad (multiple tumor neoantigens)Specific (pre-defined TAAs)
Personalization Highly personalized (autologous T-cells)Highly personalized (autologous TILs)Can be off-the-shelf or personalized
Manufacturing Complex and individualizedComplex and individualizedRelatively simpler for off-the-shelf versions
Known Efficacy Potent anti-tumor activity in preclinical modelsDemonstrated tumor regression in some patients with metastatic diseaseInduction of immune responses, clinical benefit in some trials
Safety Profile Potential for on-target, off-tumor toxicity and cytokine release syndromeRisks associated with lymphodepletion and high-dose IL-2Generally well-tolerated, with mainly local reactions

Future Directions:

The development of NY-BR-1 targeted immunotherapies is still in its infancy. Future research should focus on:

  • Initiating Phase 1 Clinical Trials: Based on promising preclinical data, moving the most effective and safest NY-BR-1 CAR-T cell candidates into early-phase clinical trials is a critical next step.

  • Exploring Other Immunotherapy Modalities: Investigating other approaches to target NY-BR-1, such as cancer vaccines and bispecific antibodies, could provide alternative therapeutic options with different efficacy and safety profiles.

  • Combination Therapies: Combining NY-BR-1 targeted therapies with other immunotherapies, such as checkpoint inhibitors, could enhance their anti-tumor activity. Preclinical studies combining a NY-ESO-1 vaccine with an anti-PD-1 antibody have already shown significant tumor suppression.

This guide provides a snapshot of the current landscape of NY-BR-1 targeted immunotherapies and their alternatives. As new data from ongoing preclinical and clinical studies emerge, this information will be crucial for guiding the development of more effective treatments for breast cancer.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for NY-BR-1 p904 (A2)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of the research peptide NY-BR-1 p904 (A2). As a specific Safety Data Sheet (SDS) for this product is not publicly available, these procedures are based on the general nature of synthetic peptides and common preservatives found in similar laboratory reagents.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the product's specific SDS, if available, before handling and disposal.

NY-BR-1 p904 (A2) is an HLA-A2-restricted epitope of the NY-BR-1 protein, commonly used in breast cancer research.[1] While the peptide itself may not be classified as hazardous, solutions may contain preservatives like sodium azide, which is toxic and requires special disposal procedures.

Quantitative Data on Potential Preservatives

Research solutions of peptides and antibodies often contain preservatives to prevent microbial growth. Sodium azide is a common additive.

ComponentTypical ConcentrationCAS NumberKey Hazards
Sodium Azide≤ 0.1%26628-22-8Harmful if swallowed.[2][3] May form explosive metal azides with lead and copper plumbing.[2]

Experimental Protocol: Standard Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of NY-BR-1 p904 (A2) solutions. This procedure assumes the potential presence of sodium azide.

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Identification and Segregation:

    • Treat all waste containing NY-BR-1 p904 (A2) as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Waste Collection:

    • Collect all liquid waste containing NY-BR-1 p904 (A2) in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical names of all constituents (e.g., "NY-BR-1 p904 (A2) solution with sodium azide").

    • Solid waste, such as contaminated pipette tips, tubes, and gloves, should be collected in a separate, clearly labeled hazardous waste container.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • Ensure the container is kept closed except when adding waste.

    • Segregate the waste from incompatible materials, particularly acids and heavy metals, to prevent the formation of toxic gases or explosive azides.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.

    • Crucially, never pour solutions containing sodium azide down the drain. [4] This can lead to the formation of highly explosive metal azides in the plumbing.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of NY-BR-1 p904 (A2) waste.

G cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_warning Critical Warning start Start: Identify Waste ppe Wear Appropriate PPE start->ppe collect_liquid Collect Liquid Waste in Labeled Hazardous Container ppe->collect_liquid collect_solid Collect Solid Waste in Separate Labeled Container ppe->collect_solid store Store in Designated Satellite Accumulation Area collect_liquid->store warning NEVER pour down the drain collect_liquid->warning collect_solid->store request_pickup Request Pickup by EHS or Licensed Contractor store->request_pickup end_point End: Proper Disposal request_pickup->end_point

Caption: Disposal workflow for NY-BR-1 p904 (A2) waste.

Disclaimer: This information is intended as a general guide. Always prioritize your local and institutional regulations and the specific information provided by the product manufacturer.

References

Personal protective equipment for handling NY-BR-1 p904 (A2)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "NY-BR-1 p904 (A2)" was not publicly available at the time of this writing. The following guidance is based on safety protocols for handling mouse monoclonal antibodies preserved with sodium azide, a common component in such laboratory reagents. Researchers, scientists, and drug development professionals must consult the product-specific SDS provided by the manufacturer for definitive safety and handling procedures.

This guide provides essential, immediate safety and logistical information for handling research-grade antibodies, likely containing sodium azide as a preservative.

Personal Protective Equipment (PPE) and Engineering Controls

Proper personal protective equipment and engineering controls are critical to ensure safety when handling chemical and biological reagents.

Control TypeRecommendationRationale
Engineering Controls Work in a well-ventilated area or a chemical fume hood.[1][2] An eyewash station and safety shower should be readily accessible.[3]Minimizes inhalation exposure to any potentially hazardous vapors. Provides immediate decontamination in case of accidental exposure.
Eye Protection Chemical safety goggles or a face shield.[4][5]Protects eyes from splashes of the reagent.
Hand Protection Chemical-resistant gloves (e.g., nitrile gloves). Change gloves frequently and wash hands thoroughly after handling.Prevents skin contact with the antibody solution and sodium azide.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Operational and Disposal Plan

A systematic approach to handling and disposal is essential for laboratory safety and regulatory compliance.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the reagent according to the manufacturer's instructions, typically at 2-8°C.

  • Keep the container tightly closed when not in use.

Handling and Experimental Use:

  • Before use, allow the reagent to come to room temperature.

  • Perform all handling steps in a designated, well-ventilated area.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory area.

  • After handling, wash hands thoroughly with soap and water.

Spill Management:

  • Small spills: Absorb the spill with inert material (e.g., paper towels, absorbent pads) and place it in a sealed, non-metallic container for disposal. Clean the spill area with a soap and water solution.

  • Large spills: Evacuate the area and notify laboratory safety personnel immediately.

Disposal:

  • Reagent Waste: Solutions containing sodium azide should not be poured down the drain, as it can react with lead and copper plumbing to form explosive metal azides. All waste containing this reagent must be collected in a designated, properly labeled, non-metallic hazardous waste container.

  • Contaminated Materials: All disposable materials that have come into contact with the reagent (e.g., pipette tips, gloves, absorbent pads) must be disposed of as hazardous waste.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling NY-BR-1 p904 (A2) in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management Receive Receive and Inspect Store Store at 2-8°C Receive->Store Prep Equilibrate to Room Temp Store->Prep Aliquot Aliquot for Experiment Prep->Aliquot Experiment Perform Experiment Aliquot->Experiment Waste Collect Liquid Waste (Non-Metallic Container) Experiment->Waste SolidWaste Collect Solid Waste (Gloves, Tips) Experiment->SolidWaste Decontaminate Decontaminate Work Area Experiment->Decontaminate Dispose Dispose as Hazardous Waste Waste->Dispose SolidWaste->Dispose Decontaminate->Dispose

Caption: Workflow for safe handling and disposal of NY-BR-1 p904 (A2).

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.